molecular formula C11H11NO3 B1340355 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid CAS No. 81745-21-3

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

Cat. No.: B1340355
CAS No.: 81745-21-3
M. Wt: 205.21 g/mol
InChI Key: LQGIKCCIECNYHT-UHFFFAOYSA-N
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Description

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGIKCCIECNYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00588439
Record name (2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81745-21-3
Record name 3,4-Dihydro-2-oxo-1(2H)-quinolineacetic acid
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Record name (2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid
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Record name 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid
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Foundational & Exploratory

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical properties, synthesis, and analytical profiling of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid , a critical intermediate in the development of dihydroquinolinone-based therapeutics.

Chemical Properties, Synthesis & Applications

Executive Summary & Chemical Identity[1]

This compound (CAS: 81745-21-3 ) is a functionalized dihydrocarbostyril derivative.[1] It serves as a "privileged scaffold" in medicinal chemistry, acting as a core building block for therapeutic agents targeting cardiovascular diseases (e.g., platelet aggregation inhibitors like Cilostazol analogs) and neurodegenerative disorders.

Structurally, it consists of a 3,4-dihydroquinolin-2(1H)-one core N-substituted with an acetic acid moiety. This bifunctional nature—possessing both a stable lactam ring and a reactive carboxylic acid—makes it an ideal precursor for fragment-based drug design (FBDD).

PropertySpecification
IUPAC Name This compound
CAS Number 81745-21-3
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Scaffold Dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one)
pKa (Calc.) ~4.2 (Carboxylic acid), ~-1.0 (Lactam nitrogen)
LogP (Calc.) 1.12
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Physicochemical Profile & Stability

Structural Stability

The molecule features a dihydro-2-quinolinone ring. Unlike fully aromatic quinolinones, the 3,4-dihydro linkage breaks the aromaticity of the lactam ring, altering its electronic properties:

  • Lactam Stability: The amide bond (lactam) is robust under neutral and mild basic conditions but susceptible to hydrolysis under harsh acidic conditions (e.g., 6N HCl, reflux).

  • N-Substitution: The acetic acid group is attached to the nitrogen (N1). This N-alkylation blocks the formation of the lactim tautomer, fixing the ring in the lactam form.

Reactivity Profile
  • Carboxylic Acid: Ready for coupling with amines to form amides (common in drug synthesis) or esterification.

  • Aromatic Ring: The benzene portion (positions 5, 6, 7, 8) is electron-rich and susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), typically at the para position relative to the nitrogen (Position 6).

  • Lactam Carbonyl: Less reactive than standard ketones due to resonance stabilization with the nitrogen lone pair.

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via N-alkylation of 3,4-dihydroquinolin-2(1H)-one followed by ester hydrolysis.

Reaction Scheme (Graphviz)

Synthesis_Pathway Figure 1: Synthetic Pathway for CAS 81745-21-3 Start 3,4-Dihydroquinolin-2(1H)-one (Dihydrocarbostyril) Intermediate Ethyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate (Ester Intermediate) Start->Intermediate N-Alkylation (Acetone/DMF, Reflux) Reagent Ethyl Bromoacetate + Base (K2CO3/NaH) Reagent->Intermediate Product This compound (Final Product) Intermediate->Product Saponification & Acidification Hydrolysis Hydrolysis (NaOH / EtOH)

Detailed Experimental Protocol

Step 1: N-Alkylation (Ester Formation)

  • Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve 3,4-dihydroquinolin-2(1H)-one in solvent.

    • Add

      
       and stir for 30 min to facilitate deprotonation (though the N-H pKa is high, the carbonate is sufficient for alkylation at reflux).
      
    • Add ethyl bromoacetate dropwise.[2]

    • Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter inorganic salts. Evaporate solvent.[3] Recrystallize the ester from Ethanol/Water.

Step 2: Hydrolysis (Saponification)

  • Reagents: Ester intermediate, 10% NaOH (aq), Ethanol.

  • Procedure:

    • Suspend the ester in Ethanol.

    • Add NaOH solution (3.0 eq).

    • Stir at room temperature (or mild heat, 50°C) for 2 hours.

    • Isolation: Acidify carefully with 1N HCl to pH 2–3. The product typically precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Critical Quality Attribute (CQA):

  • N- vs. O-Alkylation: Under basic conditions, lactams can theoretically alkylate at the Oxygen (forming a lactim ether). However, for 3,4-dihydroquinolin-2-one, N-alkylation is thermodynamically favored using

    
     in polar aprotic solvents [1].
    

Analytical Profiling & Quality Control

For drug development, distinguishing the target N-acetic acid from potential impurities (O-alkylated byproducts or starting materials) is vital.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Spectroscopic Identification
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, -COOH )
      
    • 
       7.2–6.9 (m, 4H, Aromatic)
      
    • 
       4.6 (s, 2H, N-CH 2-COOH) – Diagnostic Peak
      
    • 
       2.8 (t, 2H, Ring C3-H)
      
    • 
       2.5 (t, 2H, Ring C4-H)
      
  • Mass Spectrometry (ESI):

    • [M+H]+ = 206.2 m/z.

    • [M-H]- = 204.2 m/z (Negative mode is often more sensitive for carboxylic acids).

Analytical Decision Tree (Graphviz)

Analytical_Workflow Figure 2: Quality Control Workflow Sample Crude Reaction Product HPLC HPLC-UV (254 nm) Check Purity Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H NMR Confirm N-Alkylation (Singlet @ 4.6 ppm) Decision->NMR Yes Recryst Recrystallize (EtOH/H2O) Decision->Recryst No Release Release for Downstream Synthesis NMR->Release Recryst->HPLC

Applications in Drug Discovery[5]

Pharmacophore Utility

This molecule is a bioisostere for various N-heterocycles. It is particularly relevant in the synthesis of:

  • Cilostazol Analogs: While Cilostazol uses a tetrazole-butoxy side chain, the N-acetic acid derivative allows for the attachment of different effectors to the quinolinone core, modifying pharmacokinetics (solubility) and binding affinity [2].

  • VEGFR2 Inhibitors: Recent studies utilize the 3,4-dihydroquinolin-2(1H)-one scaffold to design inhibitors for Glioblastoma Multiforme, where the N-substituent dictates binding pocket interactions [3].

  • Alzheimer's Therapeutics: Used as a linker in multi-target directed ligands (MTDLs) inhibiting Acetylcholinesterase (AChE) and MAO-B [4].

Handling & Storage
  • Storage: 2–8°C, desiccated.

  • Safety: Irritant. Wear PPE. Avoid dust inhalation.

References

  • Sigma-Aldrich. this compound Product Data. Accessed Feb 8, 2026. Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues. Pharmaceuticals, 2025.[2][4] Link

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone Derivatives. Frontiers in Chemistry, 2022. Link

Sources

Structural Elucidation of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Cilostazol Process Development

Part 1: Executive Summary & Strategic Context

In the synthesis of Cilostazol (a selective phosphodiesterase III inhibitor), the control of alkylation regioselectivity is a critical quality attribute (CQA). The molecule 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (hereafter referred to as Intermediate-A ) represents a pivotal scaffold. It is formed via the N-alkylation of 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril).

For drug development professionals, the primary challenge is not merely synthesizing the molecule, but unequivocally proving that N-alkylation (Lactam formation) has occurred rather than the thermodynamically competitive O-alkylation (Lactim ether formation).

This guide provides a rigorous, self-validating workflow to elucidate the structure of Intermediate-A, distinguishing it from its regioisomers and validating its purity for downstream Cilostazol production.

Part 2: Synthesis & The Regioselectivity Challenge

To understand the impurity profile, we must analyze the reaction dynamics. The synthesis typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with a haloacetic acid derivative (e.g., ethyl bromoacetate or chloroacetic acid) under basic conditions.

The Ambident Nucleophile Problem: The amide group in the dihydroquinolinone core exhibits lactam-lactim tautomerism.

  • Path A (Desired): Attack by the Nitrogen lone pair

    
    N-alkylated product  (Intermediate-A).
    
  • Path B (Impurity): Attack by the Oxygen lone pair

    
    O-alkylated imidate  (Lactim ether).
    

Experimental Control: To favor Path A, Hard-Soft Acid-Base (HSAB) theory is applied. The Nitrogen is the softer nucleophile. Using a soft base (e.g.,


) in a polar aprotic solvent (DMF or Acetone) generally favors N-alkylation. However, O-alkylation remains a persistent trace impurity that must be detected.
Visualization: Reaction Pathway & Logic Flow

G Start 3,4-dihydroquinolin-2(1H)-one Reagent + X-CH2-COOH (Base/Solvent) Start->Reagent Decision Nucleophilic Attack Reagent->Decision PathN Path A: N-Alkylation (Kinetic/Thermodynamic Control) Decision->PathN N-Attack PathO Path B: O-Alkylation (Impurity Risk) Decision->PathO O-Attack ProductN Target: Intermediate-A (Amide Structure) PathN->ProductN ProductO Impurity: O-Imidate (Ether Structure) PathO->ProductO

Figure 1: Synthetic divergence illustrating the competition between N-alkylation (Target) and O-alkylation (Impurity).

Part 3: Spectroscopic Elucidation (The Protocol)

This section details the specific spectral signatures required to confirm the structure of Intermediate-A.

3.1 Mass Spectrometry (MS)
  • Method: LC-MS (ESI, Positive Mode).

  • Expected Result:

    • Molecular Formula:

      
      
      
    • Molecular Weight: 205.21 g/mol

    • Observed Ion

      
      :  m/z 206.2
      
  • Diagnostic Fragmentation: Look for the loss of the carboxylic acid group (

    
    , -44 Da) or the acetic acid side chain (
    
    
    
    , -59 Da), leaving the stable dihydroquinolinone cation (m/z ~146).
3.2 Infrared Spectroscopy (FT-IR)

IR is the rapid "fingerprint" method to distinguish the Amide (Target) from the Imidate (Impurity).

Functional GroupTarget (N-Alkylated)Impurity (O-Alkylated)
Carbonyl (C=O) Strong band @ 1640–1680 cm⁻¹ (Lactam C=O)Absent (replaced by C=N)
Acid C=O Sharp band @ 1700–1730 cm⁻¹Sharp band @ 1700–1730 cm⁻¹
C=N Stretch AbsentWeak/Medium @ 1600–1630 cm⁻¹
3.3 Nuclear Magnetic Resonance (NMR) - The Definitive Proof

NMR provides the atomic-level resolution necessary to confirm the site of alkylation.

Solvent: DMSO-


 (Preferred for solubility of the free acid).

A.


H NMR (Proton) Analysis: 
The most distinct signal is the methylene protons (

) of the acetic acid side chain.
  • Aromatic Region (6.9 – 7.3 ppm): 4H multiplet. Unsubstituted benzene ring.

  • 
     Singlet (4.5 – 4.8 ppm): CRITICAL. 
    
    • If N-alkylated , this singlet appears upfield (shielded by the carbonyl anisotropy) typically around 4.6 ppm .

    • If O-alkylated , the

      
       protons would appear significantly downfield (deshielded by oxygen), typically >4.9 ppm .
      
  • Ring Methylene Bridge (2.5 – 2.9 ppm): Two triplets (or multiplets) corresponding to the

    
     and 
    
    
    
    positions of the dihydroquinoline ring.
    • 
      : ~2.8 ppm (Benzylic).
      
    • 
      : ~2.5 ppm (Adjacent to Carbonyl).
      

B.


C NMR Analysis: 
  • Amide Carbonyl: ~170 ppm.

  • Acid Carbonyl: ~172 ppm.

  • 
     Carbon:  ~43-45 ppm. (O-alkylated carbons typically appear >60 ppm).
    

C. 2D NMR (HMBC) - The "Smoking Gun": To unequivocally prove the structure, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Target Correlation: Look for a strong cross-peak between the

    
     protons  (at 4.6 ppm) and the Amide Carbonyl Carbon  (at 170 ppm).
    
  • Logic: This 3-bond coupling (

    
    ) can only exist if the acetic acid chain is attached to the Nitrogen. In the O-alkylated impurity, the 
    
    
    
    protons would correlate to the Imidate carbon, but the chemical shift of that carbon would be distinct (imidate carbon), and the N-C=O connectivity is physically absent.
Part 4: Analytical Method Validation (HPLC)

Once the structure is elucidated, a routine method is needed to control this intermediate during Cilostazol manufacturing.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Strong absorption of the dihydroquinolinone chromophore).

  • Flow Rate: 1.0 mL/min.

Data Interpretation: Intermediate-A is more polar than the O-alkylated impurity due to the free carboxylic acid and the amide functionality.

  • Retention Time (RT): Intermediate-A elutes earlier than the O-alkylated impurity and significantly earlier than the starting material (if non-polar) or Cilostazol itself.

Visualization: Elucidation Workflow

Workflow Sample Crude Reaction Mixture Step1 1. HPLC Screening (Purity Check) Sample->Step1 Step2 2. Mass Spec (LC-MS) (Confirm MW: 205.2) Step1->Step2 Step3 3. 1H NMR Analysis (Check N-CH2 shift @ 4.6ppm) Step2->Step3 ResultB Rejected: O-Alkylated (Impurity) Step3->ResultB Shift > 4.9ppm Validation 4. HMBC Correlation (N-CH2 to C=O) Step3->Validation Shift < 4.8ppm ResultA Confirmed: N-Alkylated (Intermediate-A) Validation->ResultA Correlation Observed

Figure 2: Step-by-step structural confirmation workflow.

Part 5: References
  • Cilostazol Synthesis & Impurity Profiling: Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189.[1]

  • N- vs O-Alkylation Mechanisms: Comins, D. L., & Gao, J. (1994).[2] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.

  • Analytical Control of Cilostazol: Szabó, E., et al. (2022).[3] Determination of Genotoxic Azide Impurity in Cilostazol API by Ion Chromatography. Molecules (MDPI).

  • General NMR Data for Quinolinones: Hu, Z., et al. (2017). Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT‐IR and NMR. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Whitepaper: (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS 21298-80-6) Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis, Functional Derivatization, and Pharmaceutical Applications

Executive Summary

(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS 21298-80-6), also known as 4-carboxymethyl-2-quinolone, is a pivotal heterocyclic building block in medicinal chemistry. It serves as the structural core for a class of gastroprotective agents (most notably Rebamipide analogs), antimicrobial compounds, and emerging kinase inhibitors. This whitepaper provides a comprehensive technical analysis of its synthesis, chemical reactivity, and utility as a scaffold for drug discovery. Unlike simple quinolines, the C-4 acetic acid moiety offers a unique "handle" for chain extension and peptidomimetic conjugation, making it indispensable for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and enzyme active sites.

Chemical Profile & Tautomerism[1]

Structural Identity
  • CAS Number: 21298-80-6[1]

  • IUPAC Name: 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid[1]

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol [1]

  • Solubility: High in DMSO, DMF, and hot acetic acid; low in water and cold ethanol.

Tautomeric Equilibrium

A critical feature of this compound is the lactam-lactim tautomerism. In the solid state and polar aprotic solvents (DMSO), the 2-quinolone (lactam) form predominates, stabilized by intermolecular hydrogen bonding. In basic aqueous media, the equilibrium shifts toward the 2-hydroxyquinoline (lactim) anion, which significantly alters reactivity during N-alkylation vs. O-alkylation protocols.

PropertyData
Melting Point >270 °C (dec.)
pKa (COOH) ~4.2 (Predicted)
pKa (NH) ~11.5 (Predicted)
UV Max (MeOH) 230, 268, 330 nm

Synthetic Pathways

We present two field-proven methodologies. Method A is preferred for scale-up due to atom economy, while Method B is advantageous when starting from abundant 4-methyl-2-quinolone precursors.

Method A: The Pechmann-Duisberg Cyclocondensation (Preferred)

This route utilizes the condensation of aniline with diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate). It is a convergent synthesis that builds the heterocyclic core and the side chain simultaneously.

Reagents: Aniline, Diethyl 1,3-acetonedicarboxylate, Polyphosphoric Acid (PPA) or H₂SO₄.

Protocol:

  • Condensation: Mix aniline (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.1 eq) in benzene or toluene. Reflux with a Dean-Stark trap to remove water. This forms the intermediate enamine/imine.

  • Cyclization: Evaporate the solvent. Add the residue to pre-heated Polyphosphoric Acid (100–120 °C). Stir for 2–4 hours. The acid catalyst promotes electrophilic aromatic substitution, closing the ring to form ethyl (2-oxo-1,2-dihydroquinolin-4-yl)acetate .

  • Hydrolysis: Pour the reaction mixture into crushed ice. Filter the precipitate.[2] Reflux the ester in 10% NaOH or HCl/Acetic Acid (1:1) for 4 hours to hydrolyze the ethyl ester.

  • Isolation: Acidify to pH 2–3. The title compound precipitates as a white/off-white solid. Recrystallize from DMF/Ethanol.

Method B: Benzylic Functionalization of 4-Methyl-2-quinolone

This route is ideal for laboratories already possessing 4-methylcarbostyril derivatives.

Protocol:

  • Bromination: React 4-methyl-2-quinolone with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or chlorobenzene to yield 4-(bromomethyl)-2-quinolone .

  • Cyanation: Treat the bromide with NaCN or KCN in aqueous ethanol/DMF to form 4-(cyanomethyl)-2-quinolone . Note: This step requires strict safety controls for cyanide handling.

  • Hydrolysis: Acid hydrolysis (conc. HCl, reflux) converts the nitrile directly to the acetic acid derivative (CAS 21298-80-6).

Visualizing the Synthesis & Logic

The following diagram illustrates the synthetic flow and the critical decision points for derivatization.

G Aniline Aniline (Starting Material) Intermediate_Enamine Intermediate Enamine (Schiff Base) Aniline->Intermediate_Enamine + DE_Acetonedicarboxylate Reflux (-H2O) DE_Acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate DE_Acetonedicarboxylate->Intermediate_Enamine Cyclization Cyclization (PPA/H2SO4) Ring Closure Intermediate_Enamine->Cyclization Ester_Intermediate Ethyl (2-oxo-1,2-dihydroquinolin-4-yl)acetate Cyclization->Ester_Intermediate Pechmann/Knorr Type Target (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS 21298-80-6 Ester_Intermediate->Target Hydrolysis (NaOH/HCl) Rebamipide Rebamipide Analogs (Mucosal Protection) Target->Rebamipide Amide Coupling (Chain Extension) Kinase_Inhibitors Kinase Inhibitors (Anticancer) Target->Kinase_Inhibitors C3 Functionalization Click Chemistry

Figure 1: Convergent synthesis pathway for CAS 21298-80-6 via the acetonedicarboxylate route.

Functional Derivatization & Scaffold Utility[4]

The (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries.

The C-4 Acetic Acid "Handle"

The carboxylic acid at C-4 is the primary site for modification.

  • Amide Coupling: Reaction with amines (using EDC/HOBt or HATU) yields amides. This is the exact strategy used to synthesize Rebamipide (though Rebamipide possesses an amino acid side chain, this scaffold allows for "retro-inverted" or simplified analogs).

  • Chain Extension: The acid can be converted to an acid chloride, then to a diazoketone, and subjected to Arndt-Eistert homologation to yield the propionic acid derivative (the exact side-chain length of Rebamipide).

The N-1 Position (Lactam Nitrogen)
  • Alkylation: Treatment with alkyl halides (R-X) and a base (K₂CO₃/DMF) typically results in N-alkylation .

  • Selectivity: To avoid O-alkylation (forming quinolines), use non-polar solvents or soft electrophiles. N-alkylation increases lipophilicity, often required for blood-brain barrier (BBB) penetration in CNS drug discovery.

The C-3 Position
  • Electrophilic Substitution: The C-3 position is electron-rich (enamine-like character). It can undergo formylation (Vilsmeier-Haack), halogenation, or reaction with diazonium salts.

  • Click Chemistry: Recent literature highlights the introduction of propargyl groups followed by azide-alkyne cycloaddition to form triazole-linked hybrids with potent anticancer activity.[2]

Analytical Characterization Standards

To ensure scientific integrity, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆
  • δ 11.6 ppm (s, 1H): Lactam NH (Broad, disappears with D₂O exchange).

  • δ 12.5 ppm (s, 1H): Carboxylic Acid OH (Very broad).

  • δ 7.2 – 7.8 ppm (m, 4H): Aromatic protons of the benzene ring.

  • δ 6.35 ppm (s, 1H): The C-3 vinylic proton. Diagnostic Peak.

  • δ 3.95 ppm (s, 2H): The methylene (CH₂) group of the acetic acid. Diagnostic Peak.

Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]⁺ = 204.2

  • Negative Mode: [M-H]⁻ = 202.2 (Preferred for carboxylic acids).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Specific Hazard: If using Method B (Cyanation), extreme caution with cyanide salts is mandatory. Method A is significantly safer (Green Chemistry compatible).

References

  • PubChem. 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (CID 4737735). National Library of Medicine. Available at: [Link]

  • Filali Baba, Y. et al. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 2016. (Structural confirmation of related 4-substituted quinolones). Available at: [Link]

  • El-Sawy, E.R. et al.Synthesis and biological activity of some new 4-substituted quinoline derivatives. Acta Pharm, 2012. (Details on reactivity of C-4 acetic acid side chains).
  • Organic Syntheses. 2,4-Dimethylquinoline (Knorr Synthesis Logic). Org.[2][3] Synth. 1928, 8, 38. Available at: [Link]

Sources

Biological Activity of Quinoline-2-one Derivatives: A Technical Guide to the Carbostyril Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Quinoline-2-one Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-2-one (carbostyril) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike its isomer, the 4-quinolone (famous for fluoroquinolone antibiotics), the quinoline-2-one core is the structural foundation for blockbuster drugs in neuropsychiatry (Aripiprazole , Brexpiprazole ), cardiovascular medicine (Cilostazol ), and respiratory therapy (Procaterol ).

This guide dissects the pharmacological versatility of quinoline-2-ones, moving beyond surface-level descriptions to explore the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols required for developing next-generation derivatives.

Chemical Basis: The Lactam-Lactim Tautomerism

The biological activity of quinoline-2-one is governed by its tautomeric equilibrium. While often drawn as the 2-hydroxyquinoline (lactim) form, the 2-quinolone (lactam) tautomer predominates in physiological solution and the solid state.

  • Lactam Form (A): Essential for hydrogen bond acceptor capability (C=O) and donor capability (N-H). This is the bioactive conformation for GPCR binding (e.g., Dopamine D2 receptors).

  • Lactim Form (B): Favored only in specific non-polar solvents or through O-alkylation.

Implication for Drug Design: Synthetic strategies must account for N-alkylation vs. O-alkylation selectivity, as N-substituted derivatives (fixing the lactam structure) typically yield higher metabolic stability and receptor selectivity.

Therapeutic Landscape & Mechanisms of Action[1]

Neuropsychiatry: The "Third Generation" Antipsychotics

The carbostyril scaffold is the pharmacophore responsible for the unique "partial agonist" profile of Aripiprazole and Brexpiprazole.

  • Target: Dopamine D2 Receptor (Partial Agonist) & Serotonin 5-HT1A (Partial Agonist) / 5-HT2A (Antagonist).

  • Mechanism: Unlike traditional antipsychotics that purely block D2 receptors (causing extrapyramidal side effects), quinoline-2-one derivatives stabilize dopamine activity—reducing it in hyperdopaminergic states (schizophrenia positive symptoms) while preserving it in normal physiological pathways.

Cardiovascular: PDE3 Inhibition

Cilostazol utilizes the quinoline-2-one scaffold to target phosphodiesterase 3 (PDE3).

  • Mechanism: Inhibition of PDE3 prevents the degradation of cAMP in platelets and vascular smooth muscle. Increased cAMP leads to inhibition of platelet aggregation and vasodilation.

Oncology: Kinase Inhibition (Experimental Frontier)

Recent derivatives are being developed as Type II kinase inhibitors targeting VEGFR-2 and c-Met . The lactam motif mimics the adenine ring of ATP or interacts with the "gatekeeper" residues in the kinase hinge region.

Visualization: Mechanistic Pathways

Diagram 1: Signaling Pathway of Quinoline-2-one Antipsychotics (Aripiprazole)

This diagram illustrates the dual modulation of Dopaminergic and Serotonergic pathways by the carbostyril scaffold.

G Drug Quinoline-2-one (Aripiprazole) D2 Dopamine D2 Receptor Drug->D2 Partial Agonist HT1A 5-HT1A Receptor Drug->HT1A Partial Agonist HT2A 5-HT2A Receptor Drug->HT2A Antagonist Gi Gi/o Protein D2->Gi Modulation Effect2 Reduced EPS Risk HT2A->Effect2 Blockade cAMP cAMP Levels Gi->cAMP Inhibits PKA PKA Signaling cAMP->PKA Regulates Effect1 Stabilized Dopamine Tone PKA->Effect1

Caption: Aripiprazole utilizes the quinoline-2-one core to act as a D2 partial agonist and 5-HT2A antagonist, stabilizing signaling without complete blockade.

Structure-Activity Relationship (SAR) Analysis

The SAR of quinoline-2-one is highly position-dependent. Below is a synthesized analysis based on current literature and FDA-approved data.

PositionModificationBiological Impact
N-1 Alkylation / ArylationCritical for Pharmacokinetics. Large lipophilic chains (e.g., dichlorophenylpiperazine linker in Aripiprazole) confer receptor selectivity. Unsubstituted N-H is often required for hydrogen bonding in kinase inhibitors.
C-3 / C-4 Electrophilic SubstitutionActivity Modulation. Introduction of electron-withdrawing groups (EWG) like -CN or -COOH at C-3 enhances antimicrobial activity. C-4 methyl groups often improve metabolic stability.
C-5 / C-8 Hydroxylation / HalogenationTarget Specificity. 8-Hydroxy substitution (e.g., Procaterol) is essential for Beta-2 adrenergic agonist activity. 6-alkoxy groups are common in PDE3 inhibitors.
C-7 Piperazine attachmentBroad Spectrum. Similar to fluoroquinolones, C-7 substitution with cyclic amines enhances potency against Gram-positive bacteria and specific cancer cell lines.

Experimental Protocols

Synthesis: Microwave-Assisted Knorr Quinolone Cyclization

Rationale: Traditional acid-catalyzed cyclization is slow and low-yielding. This optimized protocol uses microwave irradiation for rapid access to the 4-methyl-quinoline-2-one core, a versatile precursor.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

Protocol:

  • Condensation: Mix aniline and ethyl acetoacetate in a microwave vial. Irradiate at 120°C for 5 mins (solvent-free) to form the acetoacetanilide intermediate.

  • Cyclization: Add PPA (5 mL/g) to the intermediate. Irradiate at 140°C for 10 mins.

  • Work-up: Pour the hot reaction mixture into crushed ice/water (100 mL). Stir vigorously.

  • Purification: The precipitate is the crude quinoline-2-one. Filter, wash with water, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.4 ppm for C4-Me and broad singlet >11 ppm for NH).

Bioassay: In Vitro Kinase Inhibition (VEGFR-2)

Rationale: To validate anticancer potential, a direct enzymatic assay is superior to cell-based assays for determining intrinsic affinity.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Poly(Glu,Tyr) 4:1 substrate.

  • ATP (radiolabeled

    
    -33P or fluorescent tracer).
    

Workflow:

  • Preparation: Dilute compounds in DMSO (final concentration <1%).

  • Incubation: Mix enzyme, peptide substrate, and compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2). Incubate for 10 mins at RT.

  • Initiation: Add ATP to start the reaction. Incubate for 30-60 mins at 30°C.

  • Termination: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Summary: FDA-Approved Quinoline-2-ones

Drug NameBrand NamePrimary IndicationMechanismKey Structural Feature
Aripiprazole AbilifySchizophrenia / BipolarD2 Partial Agonist7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one
Brexpiprazole RexultiMDD / SchizophreniaD2 Partial Agonist7-butoxy-quinolin-2-one derivative (optimized linker)
Cilostazol PletalIntermittent ClaudicationPDE3 Inhibitor6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]quinolin-2-one
Procaterol MeptinAsthmaBeta-2 Agonist8-hydroxy-quinolin-2-one
Carvedilol CoregHeart FailureBeta/Alpha BlockerContains carbazole, structurally related to fused quinolone

Future Perspectives: PROTACs and Hybrids

The quinoline-2-one scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology. By attaching a quinoline-2-one derivative (binding to a target protein like BRD4 or a kinase) to an E3 ligase ligand via a linker, researchers can induce the degradation of the pathogenic protein rather than just inhibiting it.

Additionally, Molecular Hybridization (e.g., Quinoline-2-one linked with Artemisinin) is showing promise in overcoming multidrug-resistant (MDR) malaria and cancer, leveraging the dual mechanisms of oxidative stress and kinase inhibition.

References

  • Review of Biological Activities

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[1][2][3]

    • Source: RSC Advances, 2025.
    • URL:[Link]

  • Antimicrobial Mechanisms

    • Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.[4]

    • Source: Archives of Microbiology (via PMC), 2023.
    • URL:[Link]

  • Anticancer SAR

    • Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
    • Source: Molecular Diversity (PubMed), 2025.
    • URL:[Link]

  • FDA Drug Data

    • Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis Methodologies

    • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation.[3]

    • Source: MDPI C
    • URL:[Link][5]

Sources

Technical Monograph: 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary & Molecular Identity[1]

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS: 81745-21-3) is a critical bicyclic lactam intermediate used in medicinal chemistry. It serves as a scaffold for the development of peptidomimetics, GPCR ligands, and specific cardiovascular agents. Structurally, it consists of a 3,4-dihydro-2(1H)-quinolinone (hydrocarbostyril) core with an acetic acid moiety substituted at the lactam nitrogen (


).

This substitution pattern is chemically significant because it functionalizes the amide nitrogen, blocking lactam-lactim tautomerism and providing a carboxylic acid handle for further derivatization (e.g., amide coupling) without disrupting the lipophilic dihydroquinoline core.

Core Physicochemical Profile[2][3][4][5]
PropertyValue / Description
IUPAC Name This compound
Common Synonyms (2-Oxo-3,4-dihydro-2H-quinolin-1-yl)-acetic acid; 1-Carboxymethyl-3,4-dihydro-2(1H)-quinolinone
CAS Number 81745-21-3
Molecular Weight 205.21 g/mol
Molecular Formula

Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid), ~-1.0 (Amide nitrogen - non-basic)
LogP (Predicted) 0.8 – 1.2

Synthetic Methodology

The synthesis of this compound is a classic example of


-alkylation of a lactam. The core challenge in this synthesis is controlling regioselectivity (N-alkylation vs. O-alkylation) and preventing over-alkylation.
Retrosynthetic Analysis

The most robust route involves the deprotonation of the commercially available 3,4-dihydro-2(1H)-quinolinone followed by nucleophilic substitution on an


-haloacetate ester, and subsequent hydrolysis.
Detailed Protocol (Self-Validating Workflow)

Reagents:

  • Substrate: 3,4-dihydro-2(1H)-quinolinone (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (

    
    -BuOK)
    
  • Electrophile: Ethyl bromoacetate (1.1 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation (Deprotonation):

    • Charge a flame-dried round-bottom flask with NaH under an inert atmosphere (

      
       or Ar).
      
    • Add anhydrous DMF. Cool to 0°C.

    • Add 3,4-dihydro-2(1H)-quinolinone portion-wise.

    • Checkpoint: Evolution of

      
       gas indicates deprotonation. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
      
  • Alkylation (

    
    ): 
    
    • Add ethyl bromoacetate dropwise at 0°C to prevent exotherm-driven side reactions.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting lactam (

      
      ) and appearance of the ester intermediate (
      
      
      
      ).
  • Hydrolysis (Ester Cleavage):

    • Without isolation (telescoping), or after aqueous workup of the ester, treat with 1M LiOH or NaOH (2.0 eq) in THF/Water (1:1).

    • Stir at RT for 2 hours.

    • Workup: Acidify carefully with 1M HCl to pH 2–3. The free acid product will precipitate.

  • Purification:

    • Filter the precipitate.[1] Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to yield high-purity crystals.

Reaction Pathway Visualization

SynthesisPathway Start 3,4-dihydro-2(1H)-quinolinone (Starting Material) Deprot Lactam Anion (Intermediate) Start->Deprot NaH, DMF, 0°C (-H2) Ester Ethyl Ester Intermediate Deprot->Ester Ethyl Bromoacetate (SN2 Reaction) Product Target Acid (MW: 205.21) Ester->Product 1. LiOH/THF 2. HCl (pH 2)

Figure 1: Synthetic workflow for the N-alkylation and subsequent hydrolysis to generate the target acid.

Structural & Analytical Verification

To ensure scientific integrity, the identity of the synthesized molecule must be validated using the following spectral fingerprints.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (45 Da) is common.
      
    • Tropylium-like cation formation from the dihydroquinoline core may be observed.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       12.5–13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
      
    • 
       7.1–7.3 ppm (m, 4H): Aromatic protons.[1]
      
    • 
       4.6 ppm (s, 2H): 
      
      
      
      (Singlet—diagnostic for N-alkylation).
    • 
       2.8 ppm (t, 2H): 
      
      
      
      protons of the ring.
    • 
       2.5 ppm (t, 2H): 
      
      
      
      protons of the ring.
Analytical Decision Tree

AnalysisTree Sample Crude Product NMR 1H-NMR (DMSO-d6) Sample->NMR Check1 Singlet at ~4.6 ppm? NMR->Check1 Pass Identity Confirmed (Target Acid) Check1->Pass Yes Fail1 Fail: O-Alkylation (Check Reaction Temp) Check1->Fail1 No (Shifted) Check2 Triplet at ~1.2 ppm? Check2->Pass No Fail2 Fail: Incomplete Hydrolysis (Ester present) Check2->Fail2 Yes (Ethyl group remains) Pass->Check2

Figure 2: Analytical logic flow for confirming structure and purity.

Pharmaceutical Applications

This molecule is not merely a laboratory curiosity; it is a "linker" scaffold. The acetic acid tail allows for the attachment of amines, creating complex peptidomimetics.

  • GPCR Modulation: The dihydroquinolinone core mimics the aromatic side chains of tryptophan or phenylalanine but with restricted conformation. Derivatives are often explored as antagonists for Vasopressin or Oxytocin receptors.

  • Platelet Aggregation Inhibitors: While Cilostazol uses a tetrazole-quinolinone scaffold, analogs using the acetic acid linker (synthesized from this guide's subject) have been investigated for similar phosphodiesterase (PDE) inhibitory activity.

  • Integrin Antagonists: The carboxylic acid can mimic the Aspartate residue in RGD (Arginine-Glycine-Aspartate) mimetics, targeting integrin receptors involved in cancer metastasis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16784221, this compound. Retrieved from [Link]

  • Tsuritani, T., et al. (2009). Novel approach to 3,4-dihydro-2(1H)-quinolinone derivatives via cyclopropane ring expansion.[2] Organic Letters, 11(5), 1043-1045.[2] (Context for core synthesis). Retrieved from [Link]

Sources

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid A Pharmacophore Analysis and Synthetic Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This compound (CAS 81745-21-3 ) is the critical N-substituted carboxylic acid derivative of this core.

This whitepaper provides a technical deep-dive into this molecule, positioning it not merely as a chemical intermediate, but as a versatile linker and pharmacophore. It serves as a precursor for bioactive amides (nootropics), hydrazides (antimicrobials), and complex heterocyclic conjugates (anticoagulants). We present validated synthetic protocols, structural causality, and handling standards for high-purity applications.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Common Synonyms (2-Oxo-3,4-dihydro-2H-quinolin-1-yl)-acetic acid; 1-Carboxymethyl-3,4-dihydroquinolin-2-one
CAS Number 81745-21-3
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Scaffold 3,4-Dihydroquinolin-2(1H)-one (Hydrocarbostyril)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form)
pKa (Calc) ~3.8 (Carboxylic acid), ~-1.5 (Amide nitrogen, very weak base)

Synthetic Methodology

The synthesis of this compound relies on the regioselective N-alkylation of the lactam ring. The 3,4-dihydroquinolin-2(1H)-one core presents a tautomeric equilibrium, but under basic conditions, N-alkylation is kinetically and thermodynamically favored over O-alkylation.

Validated Synthetic Protocol

Reaction Overview:

  • Deprotonation: Removal of the lactam proton using a strong base.

  • Alkylation: Nucleophilic attack on ethyl bromoacetate.

  • Hydrolysis: Saponification of the ester to the free acid.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 3,4-dihydroquinolin-2(1H)-one (1.0 eq)

    • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq) for milder conditions.

    • Electrophile: Ethyl bromoacetate (1.1 eq).

    • Solvent: Anhydrous DMF or THF.

  • Procedure (NaH Method):

    • Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Add 3,4-dihydroquinolin-2(1H)-one portion-wise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min at 0°C -> RT.

    • Causality: Low temperature prevents side reactions; complete deprotonation ensures exclusive N-alkylation.

    • Add Ethyl bromoacetate dropwise. Stir at RT for 3–5 hours (monitor via TLC: Hexane/EtOAc 1:1).

    • Quench with ice water.[1] Extract with EtOAc.[2] The intermediate is Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate .

  • Hydrolysis:

    • Dissolve the ester in MeOH/THF (1:1).

    • Add LiOH (2M aq solution, 3.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 2–3 with 1N HCl. The product precipitates as a solid.[3]

    • Purification: Recrystallization from Ethanol/Water.

Synthetic Pathway Visualization

SynthesisPath Start 3,4-Dihydroquinolin-2(1H)-one (Core Scaffold) Step1 Deprotonation (NaH/DMF, 0°C) Start->Step1 Inter Lactam Anion (Nucleophile) Step1->Inter - H2 Step2 Alkylation (+ Ethyl Bromoacetate) Inter->Step2 Ester Ethyl Ester Intermediate (Stable) Step2->Ester SN2 Reaction Step3 Hydrolysis (LiOH, MeOH/H2O) Ester->Step3 Final Target Acid (CAS 81745-21-3) Step3->Final Acidification (HCl)

Figure 1: Step-wise synthetic pathway from the hydrocarbostyril core to the target acetic acid derivative.

Medicinal Chemistry Applications

This molecule acts as a critical "linker scaffold." The carboxylic acid tail allows for the attachment of diverse pharmacophores, while the dihydroquinolinone head acts as a lipophilic, rigid anchor that mimics phenylalanine or tyrosine residues in biological systems.

Key Therapeutic Areas
  • Cognitive Enhancers (Nootropics):

    • Amidation of the carboxylic acid with specific amines (e.g., pyrrolidine, glycine esters) creates analogs of Noopept or Racetams . The dihydroquinolinone ring provides superior metabolic stability compared to the pyrrolidinone ring of Piracetam.

  • Gastroprotective Agents:

    • Structurally related to Rebamipide (an anti-ulcer drug). Rebamipide contains a quinolinone core; the target molecule represents a simplified, saturated analog used to probe structure-activity relationships (SAR) regarding the necessity of the C3-C4 double bond.

  • Anticoagulants:

    • Used as an intermediate for synthesizing Factor Xa inhibitors where the lactam nitrogen requires a spacer to interact with the S4 binding pocket.

SAR Visualization (Structure-Activity Relationship)

SAR Core This compound N1 N1 Position (Linker) Site of Acetic Acid attachment. Determines solubility & flexibility. Core->N1 C3C4 C3-C4 Saturation Dihydro vs Unsaturated. Dihydro = More flexible, non-planar. Crucial for receptor fit (e.g., 5-HT receptors). Core->C3C4 COOH Carboxylic Acid Tail Reactive Handle. Converts to: Amides (Activity), Hydrazides (Antimicrobial), Esters (Prodrugs). Core->COOH Benz Benzene Ring (C5-C8) Lipophilic Pocket Binding. Substitution (Cl, OMe) modulates potency (e.g., Aripiprazole-like activity). Core->Benz

Figure 2: Pharmacophore analysis showing the functional roles of specific structural regions.

Experimental Handling & Stability

  • Self-Validating Purity Check:

    • TLC: Use Dichloromethane:Methanol (9:1). The acid will streak unless a drop of acetic acid is added to the eluent.

    • NMR: The methylene protons of the acetic acid group appear as a singlet around δ 4.6–4.8 ppm. The disappearance of the ethyl quartet (from the ester precursor) validates hydrolysis.

  • Storage: Store at 2–8°C. The carboxylic acid is stable, but the amide bond in the ring can degrade under strong acidic hydrolysis conditions at high temperatures (>100°C).

References

  • PubChem. "2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid (Compound)." National Library of Medicine. Available at: [Link]

  • Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate."[4] Pharma Info, 2015. (Provides analogous N-alkylation protocols for lactam systems).

  • Mokhtar, M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives." ACS Omega, 2024. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Quinolinone Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quinolinone acetic acids represent a pivotal class of heterocyclic compounds, commanding significant attention within medicinal chemistry and drug development.[1][2] Their inherent structural motif, featuring a quinolinone core linked to an acetic acid moiety, bestows upon them a versatile pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The therapeutic efficacy and biopharmaceutical behavior of these molecules are intrinsically governed by their physicochemical properties. Understanding these characteristics is, therefore, not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and ultimately, clinical success. This guide provides a comprehensive exploration of the core physicochemical attributes of quinolinone acetic acids, offering both foundational knowledge and practical insights for scientists navigating the complexities of drug discovery and development.

The Structural Landscape and Its Physicochemical Implications

The quinolinone acetic acid scaffold is a tale of two key functional domains: the bicyclic quinolinone ring system and the ionizable carboxylic acid group.[5][6] The quinolinone core, a fusion of a benzene and a pyridine ring, is largely responsible for the molecule's aromaticity and lipophilicity.[7] Conversely, the acetic acid side chain introduces a hydrophilic, ionizable center, profoundly influencing aqueous solubility and interaction with biological targets. The interplay between these two domains, and the nature of substituents appended to the quinolinone ring, dictates the overall physicochemical persona of the molecule.

The substitution pattern on the quinolinone ring can dramatically alter the electronic distribution and steric profile of the molecule, thereby modulating its properties.[3] For instance, the introduction of a fluorine atom, a common modification in the development of fluoroquinolone antibiotics, significantly impacts the compound's antibacterial activity and pharmacokinetic profile.[4] Alkyl groups can enhance water solubility, while other substituents at specific positions, such as C7, may be associated with central nervous system side effects.[8]

Core Physicochemical Descriptors: A Quantitative Perspective

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. For quinolinone acetic acids, a thorough understanding of solubility, pKa, and lipophilicity is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability.[9] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Quinolinone acetic acids, containing both a hydrophobic ring system and a hydrophilic carboxylic acid group, exhibit pH-dependent solubility.[5]

Generally, these compounds are soluble in polar solvents like water and methanol, with limited solubility in non-polar solvents.[5] The presence of the carboxylic acid group allows for the formation of water-soluble salts in basic media.[6] However, poor solubility can be a limiting factor for some derivatives.[8] For instance, the anticancer agent 7-chloroquinolin-4-one, while effective, is hampered by its poor solubility.[8] This has spurred the development of more soluble derivatives, such as 3-amido-7-chloroquinolin-4-ones.[8]

Table 1: Illustrative Solubility Data for a Quinolinone Acetic Acid Derivative

ParameterValueReference
Solubility in WaterModerately soluble[10]
Solubility in MethanolSoluble[5]
Solubility in Non-polar SolventsLimited solubility[5]
Acidity Constant (pKa): The Ionization State and Its Consequences

The pKa value quantifies the acidity of a compound and is defined as the negative logarithm of the acid dissociation constant (Ka). For quinolinone acetic acids, the carboxylic acid group is the primary acidic center. The pKa of the acetic acid moiety in these compounds typically ranges from 4 to 5.[5] This means that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as a negatively charged carboxylate ion.

This ionization state has profound implications for the drug's behavior. The charged form is generally more water-soluble but less able to permeate biological membranes. Conversely, the un-ionized, more lipophilic form is better absorbed across lipid bilayers.[11] Therefore, the pKa value is a critical parameter in predicting the absorption of these drugs in different segments of the gastrointestinal tract, which have varying pH environments.[11]

Diagram 1: Ionization Equilibrium of a Quinolinone Acetic Acid

G Quinolinone_COOH Quinolinone-CH2-COOH (Unionized) Quinolinone_COO Quinolinone-CH2-COO⁻ (Ionized) Quinolinone_COOH->Quinolinone_COO + H₂O Quinolinone_COO->Quinolinone_COOH + H₃O⁺

Caption: Ionization equilibrium of a quinolinone acetic acid in an aqueous environment.

Lipophilicity (LogP and LogD): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's membrane permeability, protein binding, and volume of distribution.[12][13] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species.[14] For ionizable compounds like quinolinone acetic acids, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor, as it considers the partition of both the ionized and un-ionized forms.[12]

The LogP of quinolinone acetic acids can be influenced by the substituents on the quinolinone ring.[12] The LogD, being pH-dependent, will be significantly lower than the LogP at pH values above the pKa, where the ionized form predominates.[12] A delicate balance of lipophilicity is often required for optimal drug-like properties. While high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic clearance and lower solubility.[12]

Table 2: Representative Physicochemical Properties of a Quinolinone Acetic Acid

PropertyDescriptionTypical Value/RangeReference
Molecular Weight The sum of the atomic weights of all atoms in a molecule.~187 - 189 g/mol [5][15]
pKa The negative logarithm of the acid dissociation constant.4 - 5[5]
LogP The logarithm of the partition coefficient between n-octanol and water for the neutral species.~1.6[15]
Melting Point The temperature at which a solid becomes a liquid.~120–125°C[5]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable tools for elucidating the structure and confirming the identity of quinolinone acetic acids.[16] Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For quinolinone acetic acids, the IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the quinolinone ring system.[5]

  • O-H Stretch: A broad band around 3000 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.[5]

  • C=O Stretch: A strong absorption peak around 1710 cm⁻¹ due to the carbonyl group of the carboxylic acid.[5]

  • Aromatic C-H and C=C Stretches: Multiple sharp peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, are characteristic of the quinolinone aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural confirmation.

  • ¹H NMR: The protons on the quinoline ring typically appear as a complex series of multiplets in the aromatic region (δ 7.0-9.0 ppm).[17] The methylene protons of the acetic acid side chain will appear as a singlet or a multiplet, depending on the adjacent stereocenter, usually in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of δ 170-180 ppm. The carbons of the quinolinone ring will appear in the aromatic region (δ 110-160 ppm).[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[18][19] Quinolone antibiotics, which share structural similarities with quinolinone acetic acids, exhibit characteristic cleavage patterns that can be used for identification.[18][19] The fragmentation often involves the loss of the carboxylic acid group and cleavage of substituents on the quinolinone ring.[18]

Diagram 2: General Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Drug Development Application Synthesis Synthesis of Quinolinone Acetic Acid Derivative Solubility Solubility Determination (e.g., Shake-flask method) Synthesis->Solubility pKa pKa Determination (e.g., Potentiometric titration) Synthesis->pKa Lipophilicity Lipophilicity Determination (e.g., Shake-flask LogP/LogD) Synthesis->Lipophilicity Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Synthesis->Spectroscopy Formulation Formulation Development Solubility->Formulation ADME ADME Profiling pKa->ADME Lipophilicity->ADME Spectroscopy->Formulation Spectroscopy->ADME

Caption: A generalized workflow for the synthesis and physicochemical characterization of quinolinone acetic acids in a drug development context.

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following sections outline standard methodologies that can be adapted for the characterization of quinolinone acetic acids.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[14]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the quinolinone acetic acid is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of acidic or basic compounds.

Methodology:

  • Sample Preparation: A known amount of the quinolinone acetic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Protocol for Lipophilicity Determination (Shake-Flask LogP Method)

The shake-flask method is also the gold standard for determining the octanol-water partition coefficient (LogP).[14]

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of the quinolinone acetic acid is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[14]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Perspectives

The physicochemical characteristics of quinolinone acetic acids are the cornerstone of their development as therapeutic agents. A comprehensive understanding of their solubility, pKa, and lipophilicity, coupled with robust spectroscopic characterization, provides the essential framework for optimizing their drug-like properties. As the quest for novel and more effective drugs continues, the principles and methodologies outlined in this guide will remain indispensable for researchers and scientists working with this important class of molecules. The future of quinolinone acetic acid research will likely focus on the development of derivatives with tailored physicochemical profiles to overcome challenges such as poor solubility and to enhance target specificity and therapeutic efficacy.

References

A comprehensive list of references will be provided upon request.

Sources

Whitepaper: A Strategic Framework for the Preliminary In-Vitro Screening of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxo-quinoline scaffold and its derivatives represent a class of "privileged structures" in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This guide presents a comprehensive, logic-driven framework for the preliminary in-vitro screening of a specific novel derivative, 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (Compound X). Moving beyond a simple checklist of assays, this document elucidates the causal rationale behind the proposed screening cascade, establishing a self-validating system for early-stage compound evaluation. We will detail a tiered approach, beginning with foundational cytotoxicity profiling to establish a therapeutic window, followed by a targeted panel of assays to probe for anticancer, antimicrobial, and anti-inflammatory activities. Each protocol is presented with field-proven insights to guide researchers toward robust and interpretable data, forming a critical foundation for subsequent drug development efforts.

Introduction: The Scientific Premise for Screening

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is governed by a systematic process of elimination and validation.[2] The initial phase, preliminary in-vitro screening, is arguably the most critical, as it dictates the entire subsequent research and development trajectory. Our subject, this compound (hereafter "Compound X"), features a dihydroquinolinone core. This heterocyclic system is a cornerstone of numerous pharmacologically active molecules.[1][3] The N-acetic acid moiety not only influences the compound's physicochemical properties, such as solubility, but also provides a potential vector for interacting with biological targets.

Given the established bioactivity of this structural class, a multi-pronged screening approach is not just warranted but necessary. The core directive of this guide is to establish an efficient and logical workflow to rapidly assess the potential of Compound X. We will prioritize assays that are cost-effective, reproducible, and yield high-impact data to inform a "Go/No-Go" decision for advancing the compound to more complex preclinical models.

G cluster_0 Initial Assessment cluster_1 Tier 2: Targeted Bioactivity Profiling cluster_2 Decision Point Compound Compound X Synthesis & Characterization Cytotoxicity Tier 1: Foundational Cytotoxicity Screening (Determine Therapeutic Window) Compound->Cytotoxicity Establish Safety Profile Anticancer Anticancer Screening Cytotoxicity->Anticancer If selective toxicity to cancer cells Antimicrobial Antimicrobial Screening Cytotoxicity->Antimicrobial If low general toxicity AntiInflammatory Anti-inflammatory Screening Cytotoxicity->AntiInflammatory If low general toxicity Decision Go / No-Go Lead Optimization Anticancer->Decision Antimicrobial->Decision AntiInflammatory->Decision

Figure 1: High-level strategic workflow for the in-vitro screening of Compound X.

Compound Profile & Rationale

  • Chemical Name: this compound

  • CAS Number: 81745-21-3[4]

  • Molecular Formula: C₁₁H₁₁NO₃[5]

  • Molecular Weight: 205.21 g/mol [5]

  • Structure: (A visual representation of the chemical structure would be inserted here in a full whitepaper)

Rationale for Screening Priorities:

  • Anticancer Potential: Dihydroquinoline derivatives have been shown to act as potential anticancer agents by targeting various cellular mechanisms.[6][7] Several studies report that quinolinone compounds can induce cell cycle arrest and apoptosis in cancer cell lines like MCF-7 (breast) and HepG-2 (liver).[8][9]

  • Antimicrobial Potential: The quinolone core is famously the pharmacophore of the entire class of quinolone antibiotics. It is therefore a logical and high-priority step to investigate if Compound X retains any antibacterial or antifungal properties.

  • Anti-inflammatory Potential: Inflammation is a key pathological process in numerous diseases, and cyclooxygenase-2 (COX-2) is a validated therapeutic target.[10] The structural motifs within Compound X bear resemblance to other heterocyclic compounds known to inhibit COX enzymes, making this a promising avenue of investigation.[11][12]

Tier 1: Foundational Cytotoxicity Screening (MTT Assay)

Causality: Before investigating any specific therapeutic activity, we must first understand the compound's effect on cell viability. The MTT assay serves this purpose by measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.[13] This initial screen is critical for two reasons:

  • It establishes a dose-response curve and determines the IC₅₀ (half-maximal inhibitory concentration), which quantifies the compound's potency.

  • By testing against both cancerous and non-cancerous cell lines, we can derive a preliminary "selectivity index," a crucial indicator of whether the compound is preferentially toxic to cancer cells over normal cells.[8]

G A Seed cells in 96-well plate B Add serial dilutions of Compound X A->B C Incubate (24-72h) B->C D Add MTT Reagent (Yellow) C->D E Incubate (1-4h) D->E F Living cells convert MTT to Formazan (Purple) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & IC50 Value H->I

Figure 2: Workflow of the MTT Cell Viability Assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[14][15]

  • Cell Culture:

    • Culture selected cell lines in appropriate media until they reach ~80% confluency. Recommended panel:

      • Non-cancerous control: VERO (monkey kidney epithelial) or NIH/3T3 (mouse fibroblast).

      • Cancer panel: MCF-7 (human breast adenocarcinoma), HepG-2 (human liver carcinoma), A549 (human lung carcinoma).

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).[16]

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Controls: Include wells for "untreated cells" (medium only), "vehicle control" (medium with the highest concentration of DMSO used), and a "positive control" (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition & Formazan Solubilization:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ value.

Data Presentation: Expected Cytotoxicity Results
Cell LineTypeCompound X IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)¹
VERONon-CancerousExperimental ValueExperimental ValueN/A
MCF-7Breast CancerExperimental ValueExperimental ValueCalculated Value
HepG-2Liver CancerExperimental ValueExperimental ValueCalculated Value
A549Lung CancerExperimental ValueExperimental ValueCalculated Value
¹ Selectivity Index (SI) = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells. A higher SI value is desirable.

Tier 2: Targeted Biological Activity Profiling

Based on the results from the Tier 1 cytotoxicity screen, a targeted investigation into specific biological activities can be initiated.

A. Anticancer Activity Screening

Trigger: A low IC₅₀ value (<10 µM) against one or more cancer cell lines coupled with a high IC₅₀ value against the non-cancerous cell line (high Selectivity Index).

Rationale: Significant and selective cytotoxicity against cancer cells is a primary indicator of anticancer potential. The next logical step is to determine the mechanism of cell death. Many effective anticancer agents work by disrupting the cell cycle or inducing apoptosis (programmed cell death).[9][18]

Follow-Up Assays:

  • Cell Cycle Analysis: Determines if the compound causes cells to arrest in a specific phase of the cell cycle (G1, S, or G2/M), preventing proliferation. This is typically analyzed by propidium iodide (PI) staining followed by flow cytometry.

  • Apoptosis Assay: Uses Annexin V and PI staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. This confirms if the observed cytotoxicity is due to a controlled, programmed cell death pathway, which is a hallmark of many successful chemotherapeutics.

G Start Cytotoxicity Data Shows Selective Activity CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Investigate Proliferation Block Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Investigate Cell Death Pathway Mechanism Elucidate Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism

Figure 3: Decision pathway for mechanistic anticancer studies.

B. Antimicrobial Activity Screening

Trigger: Low general cytotoxicity observed in the Tier 1 screen (high IC₅₀ against all cell lines).

Rationale: The absence of high cytotoxicity makes the compound a safer candidate for antimicrobial applications. The agar well diffusion method is a classic, robust, and visually interpretable first-line screen for antimicrobial activity.[19][20] It allows for the simultaneous testing of a compound against multiple microorganisms to quickly assess its spectrum of activity.

G A Prepare Mueller-Hinton Agar Plate B Inoculate with Test Microorganism A->B C Create Wells in Agar B->C D Add Compound X & Controls to Wells C->D E Incubate (18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Figure 4: Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Assay
  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile petri dishes.

    • Prepare standardized inoculums of test organisms (e.g., 0.5 McFarland standard). Recommended panel:

      • Gram-positive: Staphylococcus aureus (ATCC 25923)

      • Gram-negative: Escherichia coli (ATCC 25922)

      • Fungus: Candida albicans (ATCC 10231)

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the prepared microbial suspension.

  • Well Creation and Compound Application:

    • Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of Compound X solution (at a high, non-toxic concentration, e.g., 1 mg/mL in DMSO) into a test well.

    • Controls: Add vehicle (DMSO) to one well and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to another as positive controls.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Data Acquisition:

    • Measure the diameter of the clear zone of inhibition (where microbial growth is prevented) around each well in millimeters (mm).

Data Presentation: Expected Antimicrobial Results
Test OrganismTypeZone of Inhibition (mm) - Compound XZone of Inhibition (mm) - Positive Control
S. aureusGram-positiveExperimental ValueExperimental Value
E. coliGram-negativeExperimental ValueExperimental Value
C. albicansFungusExperimental ValueExperimental Value
C. Anti-inflammatory Activity Screening

Trigger: Low general cytotoxicity observed in the Tier 1 screen.

Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[21] COX-2 is specifically upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[22] A cell-free, enzyme-based assay provides a direct measure of the compound's ability to inhibit this key target, avoiding the complexities of cellular uptake and metabolism. Commercially available kits offer a standardized and high-throughput method for this screening.[22][23]

G ArachidonicAcid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Cause Inflammation) COX2->Prostaglandins CompoundX Compound X (Potential Inhibitor) CompoundX->COX2

Figure 5: Inhibition of the COX-2 pathway.

Experimental Protocol: In-Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the principles of commercially available COX-2 inhibitor screening kits.

  • Reagent Preparation:

    • Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate, and a known COX-2 inhibitor like Celecoxib) according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well white opaque plate, set up wells for:

      • Background Control: All components except the enzyme.

      • Enzyme Positive Control: All components, with DMSO vehicle.

      • Inhibitor Control: All components, with Celecoxib.

      • Test Compound: All components, with Compound X at various concentrations.

  • Reaction and Measurement:

    • Add the assay buffer, probe, and cofactor to all wells.

    • Add the test compound (Compound X), positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.

    • Add the COX-2 enzyme to all wells except the background control. Mix and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the Arachidonic Acid substrate.

    • Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of Compound X relative to the enzyme positive control.

    • Plot the data to calculate the IC₅₀ value for COX-2 inhibition.

Data Presentation: Expected COX-2 Inhibition Results
CompoundTargetIC₅₀ (µM)
Compound XCOX-2Experimental Value
Celecoxib (Control)COX-2Experimental Value

Conclusion and Path Forward

This in-depth guide provides a structured, multi-tiered strategy for the preliminary in-vitro evaluation of this compound. By first establishing a foundational cytotoxicity profile, researchers can make an informed decision on which therapeutic avenue—anticancer, antimicrobial, or anti-inflammatory—to pursue. The detailed, self-validating protocols and clear data presentation formats are designed to generate robust, decision-enabling results. A positive "hit" in any of the Tier 2 assays, characterized by potent and, where applicable, selective activity, would provide a strong rationale for advancing Compound X to the next stages of drug discovery, including lead optimization, secondary screening, and eventual evaluation in more complex in-vivo models.

References

  • (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. (n.d.). Academia.edu. Retrieved February 8, 2026, from [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 8, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved February 8, 2026, from [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC - PubMed Central. Retrieved February 8, 2026, from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega - ACS Publications. Retrieved February 8, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved February 8, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved February 8, 2026, from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. Retrieved February 8, 2026, from [Link]

  • (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). PMC. Retrieved February 8, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved February 8, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved February 8, 2026, from [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. Retrieved February 8, 2026, from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved February 8, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019). Anticancer Research. Retrieved February 8, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved February 8, 2026, from [Link]

  • Anti-Inflammatory Screen. (n.d.). IIVS. Retrieved February 8, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Agar well diffusion assay. (2020). YouTube. Retrieved February 8, 2026, from [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). NIH. Retrieved February 8, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 8, 2026, from [Link]

  • (PDF) In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved February 8, 2026, from [Link]

  • Screening Tests Prior to Study Enrollment. (n.d.). FDA. Retrieved February 8, 2026, from [Link]

  • (PDF) An antibiotic assay by the agar well diffusion method. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Bentham Science. Retrieved February 8, 2026, from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH. Retrieved February 8, 2026, from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. Retrieved February 8, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. (2026). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved February 8, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). NIH. Retrieved February 8, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

Sources

The Chameleon Effect: Mastering Tautomerism in Quinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in Quinolin-2(1H)-one Structures Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists

Executive Summary & Mechanistic Foundation

In the realm of heterocyclic chemistry, the quinolin-2(1H)-one scaffold represents a classic case of prototropic tautomerism, a phenomenon that frequently confounds structure-activity relationship (SAR) studies and computational docking. The equilibrium exists between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms.[1]

While the naphthalene-like aromaticity of the lactim form might suggest thermodynamic superiority, experimental evidence overwhelmingly favors the lactam tautomer in the solid state and in polar solutions. This preference is driven by the high resonance stabilization energy of the amide functionality and the formation of stable, cyclic hydrogen-bonded dimers. However, ignoring the "hidden" lactim tautomer can be catastrophic in drug design, particularly when targeting hydrophobic pockets or when specific substituents invert the equilibrium.

The Equilibrium Mechanism

The interconversion involves a 1,3-proton shift. This is not a simple resonance structure but a migration of a proton between the ring nitrogen and the carbonyl oxygen, mediated by solvent or intermolecular proton transfer.

Tautomerism_Mechanism Lactam Lactam Form (Quinolin-2(1H)-one) Dominant in Polar Solvents TS Transition State (Solvent Mediated) Lactam->TS -H+ / +H+ Dimer Lactam Dimer (Thermodynamic Sink) Lactam->Dimer Conc. Dependent Dimerization Lactim Lactim Form (2-Hydroxyquinoline) Rare (Gas Phase/Non-polar) TS->Lactim Reorganization Lactim->Lactam Spontaneous in DMSO Dimer->Lactam Dilution/Heat

Figure 1: The thermodynamic landscape of quinolin-2(1H)-one tautomerism. Note the "Thermodynamic Sink" represented by the dimer, which stabilizes the lactam form in non-polar solvents.

Thermodynamics & Environmental Drivers[1]

The ratio of tautomers (


) is not a fixed constant; it is a variable function of the environment.
Solvent Effects (The Dielectric Driver)

The lactam form is significantly more polar (


 D) than the lactim form (

D).
  • Polar Solvents (DMSO, Methanol, Water): The high dielectric constant stabilizes the charge separation in the lactam resonance hybrid.

    
     is huge (
    
    
    
    ), meaning the lactim is spectroscopically invisible.
  • Non-Polar Solvents (Chloroform, Toluene): While one might expect the less polar lactim to dominate, the lactam often persists because it forms dual hydrogen-bonded dimers (similar to DNA base pairs). The lactim form usually only appears at high dilution where dimerization is entropically disfavored.

Substituent Effects (Electronic Tuning)

Substituents on the benzene ring (positions 5–8) transmit electronic effects to the heterocyclic ring.

  • Electron Withdrawing Groups (EWG): Groups like

    
     at C6 can increase the acidity of the NH proton, potentially lowering the barrier for tautomerization, though the lactam usually remains dominant.
    
  • The "Alpha Effect" (Position 3): Substituents at C3 with H-bond acceptors (e.g.,

    
    , 
    
    
    
    ) can "trap" the lactim form via intramolecular hydrogen bonding, effectively locking the molecule in the enol state.

Implications in Drug Discovery[3][4][5]

In kinase inhibitor design, the quinolone core functions as a hinge binder. The tautomeric state dictates the hydrogen bond donor/acceptor (HBD/HBA) pattern.

FeatureLactam (2-Quinolone)Lactim (2-Hydroxyquinoline)
H-Bond Donor N-HO-H
H-Bond Acceptor C=O (Carbonyl)N (Pyridine-like)
Binding Consequence Binds to backbone O and NH Binds to backbone NH and O (Inverted)
Docking Risk Standard assignmentOften ignored, leading to false negatives

Critical Insight: If your docking score is poor for a quinolone derivative but the biological activity is high, check if the protein pocket stabilizes the lactim form. You may need to manually force the lactim tautomer during ligand preparation.

Analytical Characterization Workflow

To ensure scientific integrity, one must never assume the tautomeric state based solely on a drawing. The following protocol uses orthogonal validation to confirm the structure.

Diagnostic Signals Table
MethodSignal TypeLactam (Target)Lactim (Alternative)

H NMR
NH / OHBroad singlet,

10–13 ppm (Exchangeable)
Sharp singlet,

9–11 ppm (Often absent in DMSO)

C NMR
C2 (Carbonyl/C-O)

160–165 ppm (Amide-like)

150–160 ppm (Aromatic C-O)
IR Stretching Freq.[2]Strong

at 1640–1680 cm

Weak/Absent

;

bands appear
UV-Vis

Red-shifted (Extended conjugation)Blue-shifted (Aromatic naphthalene-like)
Self-Validating Experimental Protocol

This workflow allows you to determine the dominant tautomer and detect minor species.[1][2]

Step 1: Solubility & Solvent Selection

  • Dissolve 5 mg of compound in DMSO-

    
     (Polar) and, separately, in CDCl
    
    
    
    (Non-polar).
  • Rationale: DMSO locks the lactam. CDCl

    
     allows observation of dimerization or lactim presence.
    

Step 2:


H NMR Screening 
  • Acquire spectrum.[3][4][5][6][7] Look for the labile proton.

  • Validation: Add 1 drop of D

    
    O. If the signal at 10–13 ppm disappears, it is NH/OH.
    
  • Differentiation: Run

    
    N-HMBC. If the nitrogen couples to the labile proton, it is attached (NH -> Lactam). If no coupling is seen (proton on Oxygen), it implies Lactim (or rapid exchange).
    

Step 3:


C NMR Confirmation (The Gold Standard) 
  • Focus on the C2 carbon.[1]

  • Lactam C=O is typically >162 ppm. Lactim C-O is typically <160 ppm.

  • Note: Compare with a reference naphthalene derivative if available.

Step 4: Variable Temperature (VT) NMR

  • If signals are broad in CDCl

    
    , heat to 50°C.
    
  • Causality: Heating breaks the lactam dimers. If the spectrum sharpens and shifts, you are observing a monomer-dimer equilibrium, confirming the lactam state.

Step 5: X-Ray Crystallography (Ultimate Proof)

  • Grow crystals from a non-polar solvent.

  • Measure the C2-O bond length.

    • 1.23–1.26 Å: Double bond character (C=O)

      
      Lactam .
      
    • 1.30–1.35 Å: Single bond character (C-OH)

      
      Lactim .
      
Decision Tree Diagram

Characterization_Workflow Start Unknown Quinolone Sample Solvent Dissolve in DMSO-d6 (Polar Control) Start->Solvent H_NMR 1H NMR Analysis Solvent->H_NMR Check_NH Signal > 10 ppm? H_NMR->Check_NH C13_Check 13C NMR (C2 Shift) Check_NH->C13_Check Yes (Broad) Decision_Lactim Dominant LACTIM (C-OH detected) Check_NH->Decision_Lactim No (or sharp OH) Decision_Lactam Dominant LACTAM (C=O detected) C13_Check->Decision_Lactam > 162 ppm C13_Check->Decision_Lactim < 160 ppm

Figure 2: Logical workflow for assigning tautomeric state using standard spectroscopic techniques.

References

  • Tautomerism of Heterocycles. Elguero, J., et al. (2000). Advances in Heterocyclic Chemistry. This seminal work establishes the thermodynamic preference for the lactam form in 2-quinolones due to amide resonance stabilization.

  • Tautomeric Equilibrium of 2-Quinolone in Solution. Beak, P., et al. (1976). Journal of the American Chemical Society. A foundational study on the solvent-dependent equilibria of heterocyclic tautomers.

  • Impact of Tautomerism on Drug Discovery. Martin, Y. C. (2009). Journal of Computer-Aided Molecular Design. Discusses the errors in docking scores introduced by incorrect tautomer assignment in kinase inhibitors.

  • DFT Calculation of Tautomeric Ratios. Nagy, P. I. (2014). International Journal of Quantum Chemistry. Provides the theoretical basis and energy gaps (HOMO-LUMO) for lactam-lactim interconversion.

Sources

Technical Guide: Predicted Biological Activities of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (hereafter referred to as DQAA ) represents a critical pharmacophore scaffold in medicinal chemistry. Structurally, it fuses a lipophilic 3,4-dihydroquinolin-2-one (dihydrocarbostyril) core with a polar N-linked acetic acid tail.

While often utilized as a synthetic intermediate, DQAA possesses intrinsic biological potential. Based on Structure-Activity Relationship (SAR) analysis of the quinolinone class and in silico homology modeling, this guide predicts three primary biological activities:

  • Aldose Reductase Inhibition (ARI): High probability for mitigating diabetic complications.

  • Gastroprotective/Mucosal Defense: Moderate probability via prostaglandin induction (analogous to Rebamipide).

  • Antimicrobial Efflux Modulation: Low-to-moderate probability as an adjuvant in resistant strains.

Structural Deconstruction & Pharmacophore Analysis

To understand the predicted activity, we must first deconstruct the molecule into its functional interaction domains.

The Pharmacophore Map
  • The Core (Lipophilic Anchor): The 3,4-dihydroquinolin-2-one ring provides a planar-like hydrophobic surface (despite the saturation at C3-C4) capable of Pi-Pi stacking or Van der Waals interactions within enzyme active sites.

  • The Linker (Rigidification): The lactam nitrogen is part of the ring, restricting the rotation of the acetic acid tail relative to the core.

  • The Warhead (Anionic Head): The carboxylic acid moiety at physiological pH exists as a carboxylate anion. This is critical for electrostatic interactions with cationic residues (e.g., Histidine, Lysine) in target proteins.

Visualization: SAR Logic

SAR_Analysis Molecule 2-(2-oxo-3,4-dihydroquinolin -1(2H)-yl)acetic acid Core Dihydroquinolinone Core (Lipophilic Domain) Molecule->Core Contains Tail N-Acetic Acid Tail (Anionic Domain) Molecule->Tail Contains Target1 Aldose Reductase (ALR2) Anion Binding Pocket Core->Target1 Hydrophobic Pocket Occupancy Target2 Mucosal Prostaglandin Induction Core->Target2 Scaffold Similarity (Rebamipide) Tail->Target1 Electrostatic Interaction (His110/Tyr48)

Caption: SAR deconstruction highlighting the dual-domain nature of DQAA and its predicted interaction with biological targets.

Primary Predicted Activity: Aldose Reductase Inhibition (ARI)

Confidence Level: High Therapeutic Application: Diabetic Neuropathy & Cataracts

Mechanism of Action

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. In hyperglycemic states, sorbitol accumulation causes osmotic stress and tissue damage.

DQAA is predicted to act as a competitive inhibitor of ALR2 based on the "Carboxylic Acid Pharmacophore" model established by early ARIs like Epalrestat and Tolrestat.

  • Binding Mode Prediction:

    • The carboxylate anion of DQAA anchors into the "Anion Binding Pocket" of ALR2, forming hydrogen bonds with Tyr48 , His110 , and Trp111 .

    • The dihydroquinolinone ring slots into the adjacent hydrophobic specificity pocket, displacing water molecules and stabilizing the closed conformation of the enzyme.

Comparative Potency Data (Predicted)

Based on literature values for structurally similar N-acetic acid quinolinones [1, 2], we project the following potency profile:

Compound ClassR-Group SubstituentPredicted IC50 (ALR2)Selectivity (vs. ALR1)
DQAA (Parent) -H 0.5 - 5.0 µM Moderate
Analog A-6-Methoxy0.1 - 0.8 µMHigh
Analog B-6-Chloro1.0 - 10.0 µMLow

Expert Insight: The lack of a substituent at the C6 or C7 position on the benzene ring may result in lower potency compared to optimized drugs like Epalrestat. However, DQAA serves as the essential minimal pharmacophore.

Secondary Predicted Activities

Gastroprotection (Mucosal Defense)

Confidence Level: Moderate

  • Rationale: DQAA shares the 2-quinolinone core with Rebamipide , a marketed drug for gastric ulcers.

  • Mechanism: Induction of endogenous prostaglandin E2 (PGE2) synthesis in gastric mucosal cells and scavenging of reactive oxygen species (ROS).

  • Limitation: Rebamipide contains a large amide side chain at C4. DQAA lacks this, which may reduce potency but likely retains basal cytoprotective properties.

Antimicrobial Efflux Inhibition

Confidence Level: Low to Moderate

  • Rationale: Quinoline derivatives often interact with bacterial DNA gyrase or efflux pumps (e.g., NorA in S. aureus).

  • Prediction: DQAA is unlikely to be a potent antibiotic on its own due to the lack of a C3-carboxyl/C4-keto motif (typical of fluoroquinolones). However, it may act as an efflux pump inhibitor (EPI) , potentiating the activity of other antibiotics by blocking their expulsion from the bacterial cell.

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

Synthesis of DQAA

Before testing, high-purity material is required.

  • Reactants: 3,4-dihydro-2(1H)-quinolinone (1.0 eq), Ethyl bromoacetate (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: DMF or Acetone (Reflux).

  • Hydrolysis: Treat the resulting ester with NaOH (aq) followed by acidification (HCl) to precipitate DQAA.

  • QC: Confirm structure via 1H-NMR (Singlet at ~4.6 ppm for N-CH2).

Aldose Reductase Inhibition Assay (In Vitro)

Objective: Determine the IC50 of DQAA against ALR2.

Protocol:

  • Enzyme Source: Recombinant human ALR2 or Rat Lens Homogenate.

  • Reaction Mix:

    • Phosphate buffer (pH 6.2).

    • NADPH (Cofactor, 0.1 mM).

    • DL-Glyceraldehyde (Substrate, 10 mM).

    • DQAA (Test compound, serial dilutions 0.1 µM – 100 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C.

  • Control: Use Epalrestat as a positive control.[1]

  • Calculation: % Inhibition =

    
    .
    
Computational Validation Workflow (Docking)

Use this workflow to visualize the binding mode before wet-lab work.

Docking_Workflow Prep_Ligand Ligand Prep (DQAA Energy Minimization) Docking Molecular Docking (AutoDock Vina / Glide) Prep_Ligand->Docking Prep_Protein Protein Prep (PDB: 1US0 - Human ALR2) Grid_Gen Grid Generation (Center: Tyr48, His110) Prep_Protein->Grid_Gen Grid_Gen->Docking Analysis Interaction Analysis (H-Bonds, RMSD, Binding Energy) Docking->Analysis

Caption: In silico workflow for validating the binding affinity of DQAA to the Aldose Reductase active site.

ADMET & Druggability Profile

For DQAA to be a viable lead, it must possess favorable pharmacokinetic properties.

PropertyValue (Predicted)Interpretation
Molecular Weight ~205.21 g/mol Excellent (Fragment-like)
LogP 1.2 - 1.5Good hydrophilicity/lipophilicity balance
H-Bond Donors 1 (COOH)High membrane permeability
H-Bond Acceptors 3 (C=O, N, OH)Good solubility
BBB Penetration LowThe carboxylic acid ionizes at pH 7.4, limiting brain entry unless esterified.

Expert Note: The acidic nature of DQAA means it will be highly bound to plasma proteins (albumin). For CNS indications, a prodrug strategy (esterification) would be required to mask the charge.

References

  • DeRuiter, J., et al. (1986). "Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives." Journal of Medicinal Chemistry, 29(10), 2024–2028. Link

  • Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors for diabetic complications.
  • Al-Bayati, R.I., et al. (2015).[2] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4), 125-135.[2] Link

  • Wang, F., et al. (2020). "(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors." Biomolecules, 10(11), 1512. Link

  • Guzik, T.J., et al. (2022). "Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases." Journal of Medicinal Chemistry, 65(1), 21-45. Link

Sources

Methodological & Application

The Versatile Scaffold: 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid as a Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Dihydroquinolinone Core

In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one core represents a privileged scaffold, forming the structural basis of a multitude of biologically active compounds. Its unique conformational and electronic properties make it an attractive starting point for the design of novel therapeutics across various disease areas. This application note delves into the synthesis, characterization, and diverse applications of a key intermediate, 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid , highlighting its significance for researchers, scientists, and drug development professionals. We will explore its utility in the generation of potent anticancer agents and cardiovascular drugs, providing detailed, field-proven protocols and mechanistic insights to empower your drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective utilization in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, DMF, and aqueous baseGeneral knowledge

Table 1: Physicochemical properties of this compound.

A comprehensive characterization ensures the identity and purity of the synthesized intermediate. The following data, based on analogous structures and spectroscopic principles, provide a reference for validation.[2][3][4]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (br s, 1H, COOH), 7.2-7.0 (m, 4H, Ar-H), 4.5 (s, 2H, N-CH₂-COOH), 2.8 (t, 2H, Ar-CH₂), 2.5 (t, 2H, CH₂-C=O)
¹³C NMR (100 MHz, DMSO-d₆) δ 171.5 (COOH), 169.0 (C=O), 138.0, 128.0, 127.5, 126.0, 123.0, 115.0 (Ar-C), 50.0 (N-CH₂), 31.0 (Ar-CH₂), 25.0 (CH₂-C=O)
Mass Spectrometry (ESI-) m/z: 204.06 [M-H]⁻

Table 2: Expected analytical data for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable two-step synthesis of the title compound, commencing with the readily available 3,4-dihydroquinolin-2(1H)-one. The procedure is adapted from established methods for N-alkylation of lactams and subsequent ester hydrolysis.[5][6][7]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

  • Rationale: This step involves the N-alkylation of the lactam nitrogen of 3,4-dihydroquinolin-2(1H)-one. Sodium hydride (NaH) is a strong base that deprotonates the amide nitrogen, generating a nucleophilic anion that readily reacts with the electrophilic ethyl bromoacetate. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

  • Materials:

    • 3,4-Dihydroquinolin-2(1H)-one

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl bromoacetate

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3,4-dihydroquinolin-2(1H)-one (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate as a white solid.

Step 2: Synthesis of this compound

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and effective method for saponification, proceeding under mild conditions to prevent side reactions. Acidification of the resulting carboxylate salt yields the desired product.[7]

  • Materials:

    • Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

    • Lithium hydroxide monohydrate

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane

  • Procedure:

    • Dissolve ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • A white precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Application in Drug Discovery I: Anticancer Agents

The this compound scaffold is a versatile starting point for the synthesis of various anticancer agents. The carboxylic acid and amide derivatives have shown promise as inhibitors of key cancer-related enzymes.

A. Targeting Epidermal Growth Factor Receptor (EGFR)

Derivatives of the closely related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[6] The following protocol describes the synthesis of an amide derivative, a common strategy to enhance biological activity and modulate pharmacokinetic properties.

Protocol 2: Synthesis of N-Alkyl-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamides

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a standard peptide coupling reagent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to efficiently couple the carboxylic acid with a primary amine.

  • Materials:

    • This compound

    • Desired primary amine (e.g., benzylamine)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the primary amine (1.1 eq.) and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

B. Targeting Poly(ADP-ribose) Polymerase (PARP)

The quinoxaline scaffold, structurally related to quinolinone, has been successfully employed in the design of PARP-1 inhibitors.[8] The dihydroquinolinone core can be similarly utilized to generate novel PARP inhibitors.

Application in Drug Discovery II: Cardiovascular Agents

The dihydroquinolinone scaffold is also prominent in cardiovascular drug discovery. The structural similarity to the core of cilostazol, a phosphodiesterase III (PDE3) inhibitor, suggests the potential for developing novel cardiovascular agents.[9]

A. Development of Factor XIa Inhibitors

Recent studies have shown that pyrano[3,2-g]quinolin-2-one derivatives exhibit inhibitory activity against blood coagulation factors Xa and XIa, highlighting the potential of the quinolinone scaffold in developing novel anticoagulants.[9]

Caption: Simplified intrinsic pathway of the coagulation cascade and the inhibitory action of quinolinone derivatives on Factor XIa.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compelling scaffold for the development of novel therapeutics. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers aiming to explore the full potential of this privileged structural motif in their quest for new medicines to address unmet medical needs in oncology, cardiovascular disease, and beyond. Future research will likely focus on expanding the diversity of derivatives and exploring their efficacy in a wider range of biological targets.

References

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives.
  • Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. EP 0351889 B1.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Chemistry & Biodiversity. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC.
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.
  • Drug Design, Development and Therapy. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
  • Molecules. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Journal of Medicinal Chemistry. (2001). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[10][11][12]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. PubMed.

  • ResearchGate. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • American Elements. (n.d.). 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid.
  • Molecules. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • Journal of Al-Nahrain University. (n.d.).
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. PubMed.
  • Molecules. (n.d.).
  • Chemguide. (n.d.). Hydrolysis of esters.
  • Russian Journal of Bioorganic Chemistry. (n.d.).

Sources

Application Note: A Comprehensive Guide to Reductive Amination for the Synthesis of Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of Reductive Amination in Amine Synthesis

Reductive amination, also known as reductive alkylation, stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2] This powerful and versatile C-N bond-forming reaction offers a reliable and controlled method for the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds (aldehydes and ketones) and amines.[3][4] Its significance is underscored by the fact that at least a quarter of C-N bond-forming reactions in the pharmaceutical industry leverage this methodology, highlighting its importance in the synthesis of biologically active compounds.[1][2]

This application note provides a comprehensive technical guide to the reductive amination synthesis route. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offers a rationale for key experimental choices, and provides detailed, field-proven protocols.

The Two-Step Dance: Unraveling the Reductive Amination Mechanism

At its core, reductive amination is a sequential, two-step process that can often be performed in a single pot.[4] The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This is followed by the reduction of the in situ-formed imine or iminium ion intermediate to the corresponding amine.[4][5]

  • Imine/Iminium Ion Formation: The first step involves the condensation of the carbonyl compound and the amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (from primary amines) or an iminium ion (from secondary amines).[3][6] This equilibrium is typically favored under neutral or slightly acidic conditions, which serve to catalyze the dehydration step.[3]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the final amine product.[6] The choice of reducing agent is critical for the success of a one-pot reaction, as it must selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[7]

Reductive_Amination_Mechanism Carbonyl Aldehyde or Ketone (R1, R2-C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary or Secondary Amine (R3-NH-R4) Amine->Hemiaminal Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium - H2O Product Final Amine Product Imine_Iminium->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Water H2O

Caption: The general mechanism of reductive amination.

The Heart of the Matter: Selecting the Right Reducing Agent

The success of a reductive amination hinges on the judicious choice of the reducing agent. The ideal reagent should exhibit chemoselectivity, rapidly reducing the imine or iminium ion while leaving the starting carbonyl group intact, thus preventing the formation of alcohol byproducts.[7]

Reducing AgentKey CharacteristicsCommon SolventsNotes
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over ketones and aldehydes.[8][9] Tolerates a wide range of functional groups.[10]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][11]The reagent of choice for most applications due to its high selectivity and ease of handling.[8]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at mildly acidic pH (around 5-6).[3] More reactive than NaBH(OAc)₃.Methanol (MeOH), Ethanol (EtOH)Highly toxic hydrogen cyanide (HCN) gas can be liberated upon contact with strong acids.[12] Use in a well-ventilated fume hood is essential.
Sodium Borohydride (NaBH₄) Less selective; can reduce aldehydes and ketones, especially at neutral or acidic pH.[13]Methanol (MeOH), Ethanol (EtOH)Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent to minimize alcohol byproduct formation.[10]

Experimental Design and Optimization: A Scientist's Guide

A well-designed experimental protocol is crucial for achieving high yields and purity in reductive amination. Several factors must be considered:

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to drive the imine formation equilibrium. The reducing agent is typically used in excess (1.5-2.0 equivalents) to ensure complete reduction.

  • Solvent: The choice of solvent is critical and depends on the solubility of the substrates and the chosen reducing agent. Aprotic solvents like DCM or DCE are preferred for reactions with sodium triacetoxyborohydride.[11] Protic solvents like methanol are suitable for reactions with sodium cyanoborohydride and sodium borohydride.

  • pH: For one-pot reactions, maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation.[3] This can be achieved by the addition of a catalytic amount of acetic acid, particularly when reacting ketones.[11]

  • Temperature: Most reductive aminations are conveniently run at room temperature.[11] However, for less reactive substrates, gentle heating may be required. Conversely, for highly reactive aldehydes, cooling the reaction mixture may be necessary to control the reaction rate.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Step-by-Step Protocols: From Bench to Product

The following protocols provide detailed, step-by-step methodologies for performing reductive amination using the most common and effective reducing agents.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (The Gold Standard)

This protocol is broadly applicable to a wide range of aldehydes and ketones with primary and secondary amines and is the recommended starting point for most applications.[8][11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq). Dissolve the carbonyl compound in an appropriate anhydrous solvent (e.g., DCM or DCE, approximately 0.1-0.5 M).

  • Amine Addition: Add the amine (1.0-1.2 eq) to the solution. If the amine is a salt, it should be free-based prior to the reaction.

  • Acid Catalyst (Optional): For less reactive ketones, add glacial acetic acid (1.0-2.0 eq).[11]

  • Initiation of Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature. The addition may cause gas evolution and a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is effective but requires careful handling due to the toxicity of the reagent.[12]

  • Reaction Setup: In a well-ventilated fume hood, dissolve the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

  • pH Adjustment: Adjust the pH of the solution to approximately 5-6 by the dropwise addition of glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5-2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress.

  • Work-up:

    • Carefully quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Carbonyl + Amine in Solvent) Start->Setup Reagent_Addition 2. Add Reducing Agent (e.g., NaBH(OAc)3) Setup->Reagent_Addition Monitoring 3. Monitor Reaction (TLC, LC-MS) Reagent_Addition->Monitoring Workup 4. Aqueous Work-up (Quench, Extract, Dry) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Amine Product Purification->Product

Caption: A general experimental workflow for reductive amination.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete imine formation can be a cause of low yields. For sluggish reactions, pre-stirring the carbonyl and amine for a period before adding the reducing agent, or gentle heating, may be beneficial. Over-alkylation, where the product amine reacts with another molecule of the carbonyl, can be an issue with primary amines. Using a stepwise procedure can sometimes mitigate this.[10]

  • Side Reactions: The primary side reaction is the reduction of the starting carbonyl to the corresponding alcohol. This is more prevalent with less selective reducing agents like NaBH₄.[7]

  • Substrate Scope: While broadly applicable, reductive amination can be challenging for sterically hindered ketones and weakly nucleophilic amines. In such cases, more forcing conditions or alternative synthetic routes may be necessary.

Conclusion: A Versatile Tool for Amine Synthesis

Reductive amination is an indispensable tool in the arsenal of the synthetic chemist. Its operational simplicity, broad substrate scope, and high functional group tolerance make it a preferred method for the synthesis of a diverse array of amines.[14] By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can effectively and efficiently synthesize target amine compounds, accelerating discovery in drug development and other scientific disciplines.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Google Cloud.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Reductive amination NaB(AcO)3. (2023, November 3). Reddit. Retrieved February 8, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved February 8, 2026, from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved February 8, 2026, from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved February 8, 2026, from [Link]

  • Tarasov, A. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 19-74. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Medley, J. W., & Liu, F. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved February 8, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Tarasov, A. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 19-74. [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

Sources

Application and Protocol for the Purification of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid using column chromatography. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for this valuable synthetic intermediate. The methodologies are grounded in established chromatographic principles and are presented with in-depth explanations to empower the user with a thorough understanding of the purification process.

Introduction: The Importance of Purifying this compound

This compound is a heterocyclic compound featuring a quinolinone scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. As a synthetic intermediate, its purity is paramount to the success of subsequent reactions and the biological activity of the final compounds[1]. Impurities from the synthesis, such as starting materials, byproducts, or reagents, can interfere with downstream applications, leading to inaccurate biological data and challenges in characterization. Therefore, a robust purification method is essential.

Principle of the Method: Strategic Selection of Chromatographic Conditions

The purification strategy for this compound hinges on the principles of normal-phase adsorption chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a mobile phase of variable polarity.

Rationale for Method Selection:

The target molecule possesses a combination of a moderately non-polar quinolinone core and a highly polar carboxylic acid functional group. This amphiphilic nature guides the selection of the chromatographic system:

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in polar silanol groups (-Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding. The carboxylic acid and the amide carbonyl group of the target molecule will strongly interact with the silica gel.

  • Mobile Phase: A binary solvent system, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is employed. The separation is achieved by carefully tuning the polarity of the mobile phase. A less polar mobile phase will result in stronger adsorption of the polar analyte to the silica gel and thus slower elution. Conversely, increasing the polarity of the mobile phase will increase the analyte's solubility in it, leading to faster elution.

  • Acidification of the Mobile Phase: A critical consideration for purifying carboxylic acids via silica gel chromatography is the potential for peak tailing. This phenomenon arises from the acidic nature of the silanol groups on the silica surface, which can lead to inconsistent ionization of the carboxylic acid analyte. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This suppresses the deprotonation of the analyte's carboxylic acid group, ensuring it remains in a single, neutral form, which results in sharper, more symmetrical peaks.

Materials and Reagents

Equipment
  • Glass chromatography column with a stopcock

  • Separatory funnel (for gradient elution)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Cotton or glass wool

  • Sand (acid-washed)

Reagents
  • Crude this compound

  • Silica gel for column chromatography (e.g., 60-120 mesh or 230-400 mesh)[2]

  • Hexane (or Dichloromethane)

  • Ethyl acetate

  • Methanol

  • Acetic acid (glacial)

  • Solvents for TLC analysis

Detailed Step-by-Step Protocol

This protocol is a general guideline. The optimal mobile phase composition should be determined by preliminary TLC analysis as described in Section 5.

Slurry Preparation and Column Packing

The "wet packing" method is recommended as it minimizes the chances of air bubbles and cracks in the stationary phase bed, which can compromise separation efficiency.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be a pourable, homogeneous slurry.

  • Pack the Column:

    • Secure the column vertically on a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Fill the column halfway with the initial mobile phase.

    • Gently pour the silica gel slurry into the column.

    • Continuously tap the side of the column to encourage even packing and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the top of the silica bed run dry.

    • Once the silica has settled, add a thin protective layer of sand on top.

Sample Loading
  • Dissolve the Crude Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent. A good starting point is the mobile phase or a slightly more polar solvent mixture. Dichloromethane or a mixture of dichloromethane and a small amount of methanol is often effective.

  • Adsorb onto Silica (Dry Loading - Recommended):

    • To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Apply the Sample (Wet Loading):

    • If the sample is readily soluble in the mobile phase, carefully apply the concentrated solution directly to the top of the column using a pipette.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use a single, constant mobile phase composition throughout the separation. This is suitable if the impurities and the target compound have significantly different polarities.

    • Gradient Elution: Gradually increase the polarity of the mobile phase over time (e.g., by increasing the percentage of ethyl acetate in hexane). This is effective for separating compounds with a wider range of polarities.

  • Collect Fractions: Begin collecting the eluent in test tubes or vials. The size of the fractions will depend on the column size and the separation.

  • Monitor Elution: Monitor the elution of compounds using TLC analysis of the collected fractions.

Fraction Analysis and Product Isolation
  • TLC Analysis: Spot every few fractions on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp.

  • Combine Pure Fractions: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Method Development via Thin Layer Chromatography (TLC)

TLC is an indispensable tool for developing a column chromatography method. It allows for rapid screening of different mobile phase compositions to find the optimal conditions for separation.

  • Spot the Crude Mixture: Dissolve a small amount of the crude product and spot it onto a TLC plate.

  • Test Different Solvent Systems: Develop the TLC plate in a chamber containing a potential mobile phase. Aim for a solvent system that gives the target compound a retention factor (Rf) value between 0.2 and 0.4.

  • Optimize the Mobile Phase:

    • If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).

    • If the Rf is too low (compound doesn't move), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

  • Incorporate Acid: To assess the effect of acidification, compare the TLC results of a mobile phase with and without a small amount (e.g., 0.5-1%) of acetic acid. Look for improved spot shape (less tailing).

Data Presentation

Table 1: Key Parameters for Column Chromatography Purification

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Polar adsorbent that interacts with the polar functional groups of the analyte.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol with 0.5-1% Acetic AcidThe polarity is tuned for optimal separation; acetic acid suppresses ionization of the carboxylic acid.
Rf of Target Compound 0.2 - 0.4Provides a good balance between resolution and elution time.
Loading Method Dry loading adsorbed onto silicaLeads to a more uniform application of the sample and better separation.
Elution Mode Isocratic or GradientGradient elution is often preferred for complex mixtures.
Detection Method TLC with UV visualization (254 nm)The quinolinone core is UV active, allowing for easy detection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Slurry Preparation TLC->Slurry Determines Mobile Phase Pack Column Packing Slurry->Pack Load Sample Loading (Dry Method) Pack->Load Elute Elution (Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Pool Pooling of Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Product Pure Product Evap->Product

Caption: Experimental workflow for the purification of this compound.

decision_tree Start TLC Analysis of Crude Rf_check Is Rf of target between 0.2 and 0.4? Start->Rf_check Adjust_polarity Adjust Mobile Phase Polarity Rf_check->Adjust_polarity No Tailing_check Is there significant peak tailing? Rf_check->Tailing_check Yes Adjust_polarity->Start Add_acid Add 0.5-1% Acetic Acid to Mobile Phase Tailing_check->Add_acid Yes Proceed Proceed to Column Chromatography Tailing_check->Proceed No Add_acid->Proceed

Caption: Decision-making process for mobile phase optimization using TLC.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Incorrect mobile phase polarity.- Column overloaded.- Column packed improperly.- Re-optimize mobile phase with TLC.- Reduce the amount of sample loaded.- Repack the column carefully.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol).
Peak Tailing - Analyte is interacting too strongly with acidic silica.- Co-eluting impurity.- Add a small amount of acetic acid to the mobile phase.- Re-evaluate the mobile phase for better separation.
Cracked or Channeled Column Bed The column ran dry or was packed improperly.The run is likely compromised. Repack the column. Always keep the solvent level above the silica bed.

References

  • Chem-Impex. (n.d.). 2-(2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl)Acetic Acid. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • LCGC International. (2004). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

Sources

Use of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid in metabolic pathway studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid in ADME Profiling and Impurity Qualification

Abstract

This application note details the technical protocols for utilizing This compound (CAS: 58899-27-7), hereafter referred to as DQAA , in metabolic pathway studies. DQAA acts as both a critical reference standard for the degradation of quinolinone-based therapeutics (e.g., Rebamipide, Cilostazol) and a probe substrate for Phase II conjugation enzymes. This guide focuses on its quantification via LC-MS/MS and its application in assessing acyl glucuronide reactivity, a key parameter in idiosyncratic drug toxicity (IDT) screening.

Introduction: The Metabolic Significance of DQAA

In drug development, the 2-oxo-3,4-dihydroquinoline scaffold is a "privileged structure" found in various bioactive compounds, including the anti-ulcer agent Rebamipide and emerging IDO1 inhibitors.

DQAA serves two distinct roles in metabolic studies:

  • As a Catabolic Marker: It is a monitored degradation product (impurity) formed via the hydrolytic cleavage of the amide side chain of parent drugs like Rebamipide. Its presence in plasma or urine indicates specific metabolic instability or process-related contamination.

  • As a Phase II Substrate: Possessing a free carboxylic acid moiety attached to a lactam nitrogen, DQAA is a prime candidate for UDP-glucuronosyltransferase (UGT) metabolism. It forms an acyl glucuronide, a reactive metabolite class known to covalently bind to plasma proteins, potentially triggering immune-mediated toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the origin of DQAA from parent quinolinone drugs and its subsequent metabolic fate.

MetabolicPathway Parent Parent Drug (e.g., Rebamipide) Intermed Hydrolytic Cleavage (Amidase/Chemical) Parent->Intermed In vivo/In vitro DQAA Target Analyte: DQAA (2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid) Intermed->DQAA Phase1 Phase I: Hydroxylation (CYP3A4/2D6) DQAA->Phase1 Minor Pathway Phase2 Phase II: Glucuronidation (UGT1A1/1A9) DQAA->Phase2 Major Pathway Reactive Reactive Acyl Glucuronide (Protein Adduct Formation) Phase2->Reactive Spontaneous Rearrangement

Figure 1: Metabolic fate of DQAA. The compound acts as a central node between degradation of parent drugs and the formation of potentially reactive acyl glucuronides.

Protocol A: LC-MS/MS Quantification in Biological Matrices

This protocol is designed for the high-sensitivity detection of DQAA in plasma or microsomal incubations.

Principle: DQAA is quantified using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. The carboxylic acid group allows for negative mode, but the lactam nitrogen typically provides superior sensitivity in positive mode under acidic conditions.

Materials:
  • Analyte: DQAA (Reference Standard, >98% purity).

  • Internal Standard (IS): Rebamipide-d4 or a structural analog (e.g., 7-hydroxycoumarin glucuronide if studying conjugation).

  • Matrix: Human Plasma (K2EDTA) or Liver Microsomes.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve 1 mg DQAA in 1 mL DMSO to create a 1 mg/mL stock.

    • Prepare working standards (1–1000 ng/mL) in 50:50 Methanol:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma/microsomal sample into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (200 ng/mL).

    • Vortex for 2 minutes at high speed.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to prevent peak broadening).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 5% B (Re-equilibration)

  • Mass Spectrometry Parameters (Optimization Required):

    • Source: ESI Positive.

    • Precursor Ion: m/z 206.1 [M+H]+ (Calculated MW: 205.21).

    • Transitions (MRM):

      • Quantifier: 206.1 → 146.1 (Loss of -CH2COOH side chain).

      • Qualifier: 206.1 → 118.1 (Ring fragmentation/CO loss).

Protocol B: Assessment of Acyl Glucuronide Reactivity

Because DQAA contains a carboxylic acid, it can form an acyl glucuronide (AG). This protocol assesses the stability of the DQAA-AG conjugate, a critical safety metric.

Rationale: Unstable acyl glucuronides can undergo intramolecular rearrangement or nucleophilic displacement, covalently binding to proteins (Haptenization).

Experimental Workflow:
  • Biosynthesis of DQAA-Glucuronide:

    • Incubate DQAA (10 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) supplemented with UDPGA (2 mM) and Alamethicin (25 µg/mL) in phosphate buffer (pH 7.4).

    • Incubate for 60 minutes at 37°C.

  • Degradation/Rearrangement Assay:

    • Quench the reaction with equal volume ice-cold acetonitrile to precipitate proteins.

    • Isolate the supernatant (containing the formed DQAA-Glucuronide).

    • Incubate the supernatant in phosphate buffer (pH 7.4) at 37°C without enzymes.

    • Sample at T=0, 30, 60, 120, and 240 minutes.

  • Analysis:

    • Analyze via LC-MS/MS focusing on the Glucuronide peak (m/z ~382.1 -> 206.1).

    • Key Indicator: Look for the emergence of chromatographic peaks with the same mass but different retention times (isomers). This indicates acyl migration , a hallmark of reactive glucuronides.

Data Analysis & Interpretation

Summarize your findings using the following structure to determine the metabolic risk profile.

ParameterObservationInterpretation
Metabolic Stability (t1/2) > 60 min (in HLM)High stability. DQAA is likely a terminal metabolite, excreted renally.
Glucuronidation Potential High conversion to m/z 382Major clearance pathway is Phase II.
Acyl Migration Isomer peaks detectedHigh Risk. The metabolite is chemically reactive. Potential for toxicity.[1]
Protein Binding Covalent adducts detectedConfirms haptenization risk.

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + Internal Std) Start->Prep Sep LC Separation (C18 Column, Acidic pH) Prep->Sep Detect MS/MS Detection (MRM: 206.1 -> 146.1) Sep->Detect Decision Is Acyl Glucuronide Present? Detect->Decision Risk Perform Reactivity Assay (Protocol B) Decision->Risk Yes (m/z 382) Safe Quantify Clearance (Renal Excretion) Decision->Safe No

Figure 2: Analytical decision tree for DQAA profiling.

References

  • Otsuka Pharmaceutical Co., Ltd. (2002). Involvement of cytochrome P450 in the metabolism of rebamipide by the human liver. PubMed. Available at: [Link]

  • GL Sciences. (2020). Analysis of Rebamipide and Related Impurities using LC-MS/MS. GL Sciences Application Notes. Available at: [Link]

  • Veeprho. (2023). Rebamipide Impurities and Related Compounds: Structure and Regulatory Requirements. Veeprho Standards. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Discovery and Optimization of Quinolinone Derivatives as Potent mIDH1 Inhibitors. PubMed Central. Available at: [Link]

  • Regan, S. et al. (2010). Acyl Glucuronides and Drug Safety: The Role of Acyl Migration. Chemical Research in Toxicology. (Contextual grounding for Protocol B).

Sources

Application Notes and Protocols for Antimicrobial Disk Diffusion Assay of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the antimicrobial disk diffusion assay for evaluating the efficacy of novel quinolinone derivatives. This document emphasizes the scientific principles behind the methodology to ensure accurate and reproducible results.

Introduction: The Role of Disk Diffusion in Antimicrobial Discovery

The disk diffusion assay, a cornerstone of antimicrobial susceptibility testing, remains a vital tool in the initial screening of novel therapeutic agents. Its enduring utility lies in its simplicity, cost-effectiveness, and adaptability for high-throughput screening of numerous compounds against a panel of clinically relevant microorganisms.[1] This method is particularly well-suited for the preliminary evaluation of quinolinone derivatives, a class of synthetic antibacterial agents with a broad spectrum of activity.

Quinolones exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[2][3][4] The disk diffusion assay provides a robust platform to qualitatively and semi-quantitatively assess the potency of newly synthesized quinolinone analogues. A clear zone of inhibition surrounding a disk impregnated with the test compound is a direct indicator of its ability to halt bacterial growth.[5][6] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[6]

This guide will detail the standardized procedures, drawing from the methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of reliable and comparable data.[7][8][9]

The Scientific Basis of the Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is predicated on the principle of a concentration gradient of an antimicrobial agent diffusing from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism.[10] Upon contact with the agar, the antimicrobial compound diffuses outwards, creating a circular gradient with the highest concentration closest to the disk.[5] If the microorganism is susceptible to the compound, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[6] The size of this zone is influenced by several factors, including the rate of diffusion of the drug, its concentration, and the susceptibility of the microorganism.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Ticket: #YIELD-OPT-2024 Subject: Yield Improvement & Troubleshooting for N-Alkylation of Dihydrocarbostyril

Executive Summary

This guide addresses the synthesis of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (often referred to as dihydrocarbostyril-N-acetic acid).[1][2] This compound is a critical intermediate and impurity standard in the development of quinolinone-based pharmaceuticals, such as Cilostazol and Rebamipide .[1][2][3]

The primary synthetic challenge lies in the N-alkylation step.[1][2] The 3,4-dihydroquinolin-2(1H)-one core exhibits lactam-lactim tautomerism, leading to competition between N-alkylation (desired) and O-alkylation (undesired byproduct).[1][2][3] This guide provides a high-fidelity protocol to maximize N-selectivity and yield, followed by a troubleshooting matrix for common failure modes.

The "Golden Standard" Protocol

To achieve yields >85% with high purity, we recommend a two-step sequence: N-alkylation with Ethyl Bromoacetate followed by Saponification .[1][2] Direct alkylation with chloroacetic acid often suffers from lower yields due to the formation of the dianion salt.[1][2][3]

Step 1: N-Alkylation (The Critical Step)[1][3]

Reaction: 3,4-dihydroquinolin-2(1H)-one + Ethyl bromoacetate


 Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate[1][2]
ParameterRecommendationScientific Rationale
Base NaH (60% dispersion) Strong base (

) ensures complete deprotonation of the amide NH (

), favoring the N-nucleophile over the O-nucleophile under kinetic control.[1][3]
Solvent DMF (Anhydrous) High dielectric constant promotes dissociation of the Na-salt, increasing reaction rate.[1][2][3] Must be dry to prevent NaH quenching.[1][2][3]
Temperature 0°C

RT
Deprotonation is exothermic.[1][2][3] Adding NaH at 0°C prevents thermal runaway and side reactions.[1][2][3]
Stoichiometry 1.2 eq. Base / 1.1 eq. Electrophile Slight excess ensures full conversion of the limiting starting material (lactam).[1][2][3]

Protocol:

  • Charge a flame-dried flask with 3,4-dihydroquinolin-2(1H)-one (1.0 eq) and anhydrous DMF (10 volumes).

  • Cool to 0°C under Nitrogen/Argon atmosphere.

  • Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][3]

  • Stir at 0°C for 30 minutes until gas evolution ceases (Formation of the Sodium salt).

  • Add Ethyl bromoacetate (1.1 eq) dropwise.[1][2][3]

  • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench: Pour mixture into ice water. The ester product typically precipitates as a solid.[1][2][3] Filter and wash with water.[1][2][3]

Step 2: Hydrolysis (Saponification)[2][3]

Reaction: Ethyl Ester


 Carboxylic Acid[1][3]

Protocol:

  • Suspend the wet ester cake in Ethanol (5 volumes).

  • Add NaOH (aq, 2M) (2.0 eq).

  • Heat to Reflux for 1–2 hours.

  • Workup: Cool to room temperature. Acidify to pH 2–3 with 1M HCl .

  • The target acid will precipitate.[1][2][3] Filter, wash with water, and dry.[1][2][3]

  • Recrystallization: If necessary, recrystallize from Ethanol or DMF/Water.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the competition between N- and O-alkylation and the critical decision points for yield optimization.

ReactionPathway Start 3,4-dihydroquinolin-2(1H)-one (Lactam Form) Base Base Treatment (NaH vs K2CO3) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Deprotonation PathN N-Attack (Soft) Kinetic Control Anion->PathN Favored in DMF/NaH PathO O-Attack (Hard) Thermodynamic/Solvent Driven Anion->PathO Favored in Acetone/K2CO3 or High Temp ProductN Target: N-Alkylated Ester (Major with NaH/DMF) PathN->ProductN ProductO Byproduct: O-Alkylated Ether (Lactim Ether) PathO->ProductO Final Hydrolysis -> Target Acid ProductN->Final NaOH / EtOH

Caption: Pathway selectivity analysis. Using NaH in DMF maximizes the N-attack pathway, whereas weaker bases or protic solvents can increase O-alkylation impurities.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Q: I am following the protocol, but my isolated yield is low. Where is the loss occurring?

  • Diagnosis A (Moisture): NaH is extremely moisture-sensitive.[2][3] If your DMF is "wet," the base is quenched, and the reaction stalls.[1][2][3]

    • Fix: Use anhydrous DMF (water <0.05%) and dry glassware.[2][3]

  • Diagnosis B (Incomplete Deprotonation): If using a weaker base like

    
    , the deprotonation is an equilibrium process and is much slower.[1][2][3]
    
    • Fix: Switch to NaH. If you must use

      
      , add a catalytic amount of KI (Potassium Iodide)  or 18-Crown-6  to activate the anion and heat to 60°C.[1][2][3]
      
  • Diagnosis C (Workup Loss): The final acid is slightly soluble in water if the pH is not low enough.[1][2][3]

    • Fix: Ensure acidification drops to pH 2.[1][2][3]0. If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3x), dry over

      
      , and evaporate.[1][2][3]
      
Issue 2: Sticky/Oily Product

Q: The final product comes out as a sticky oil instead of a white solid.

  • Cause: Presence of residual solvent (DMF) or O-alkylated impurities which disrupt the crystal lattice.[1][2][3]

  • Fix:

    • Trituration: Add cold Diethyl Ether or Hexanes to the oil and scratch the flask walls to induce crystallization.[1][2][3]

    • Reprecipitation: Dissolve the oil in minimum 1M NaOH (aq), filter off any insoluble organics (impurities), and re-acidify slowly with HCl.[2][3]

Issue 3: Impurity Profile (O-Alkylation)

Q: HPLC shows a peak with similar mass but different retention time.

  • Cause: This is likely the O-alkylated byproduct (imidate ester).[1][2][3]

  • Prevention: Ensure the temperature is kept low (0°C) during the addition of the alkyl halide. High temperatures favor the O-alkylation (thermodynamic product) in some solvent systems.[1][2][3]

  • Purification: The O-alkylated byproduct is often less polar.[1][2] It can be removed by flash chromatography (Hexane/EtOAc) before the hydrolysis step.[2][3] It is much harder to separate after hydrolysis.[1][2][3]

Diagnostic Flowchart

Use this decision tree to resolve synthesis failures in real-time.

Troubleshooting Start Problem Detected CheckTLC Check TLC of Reaction Mixture Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Yes_SM Yes: Incomplete Conversion SM_Remains->Yes_SM Yes No_SM No: Conversion Complete SM_Remains->No_SM No Check_Base Check Base/Solvent Is DMF Dry? Is NaH fresh? Yes_SM->Check_Base Check_Byprod Check for O-Alkyl Spot (Higher Rf than Product) No_SM->Check_Byprod Sol_Dry Dry Solvents/Fresh Base Check_Base->Sol_Dry Purify Purify Ester via Column Before Hydrolysis Check_Byprod->Purify O-Alkyl Present Check_Workup Yield Low after Workup? Check Aqueous pH Check_Byprod->Check_Workup Clean Profile Adjust_pH Adjust to pH 2 Extract with EtOAc Check_Workup->Adjust_pH

Caption: Step-by-step logic for diagnosing yield loss. Focus is on conversion efficiency first, then workup recovery.

References

  • N-Alkylation Selectivity: Chen, C. L., et al. (2015).[1][2][3] "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society. Describes the competition between N- and O-alkylation using K2CO3/DMF.

  • Rebamipide Intermediate Synthesis: BenchChem Technical Guide. "The Therapeutic Journey of Rebamipide: A Technical Guide to its History, Synthesis, and Mechanism of Action.

  • General Lactam Alkylation: Sigma-Aldrich Technical Sheet for (4-Methyl-2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetic acid. Provides physical property data and handling for the methylated analog.[1][2][3]

  • Rebamipide Process Chemistry: New Drug Approvals (2018). "Rebamipide, a Superior Anti-ulcer and Ophthalmic Drug and Its Large-Scale Synthesis." Discusses green chemistry improvements and avoiding frothing during hydrolysis.

Sources

Technical Support Center: Synthesis of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS 81745-21-3).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of this synthesis and achieve high purity and yield. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: My final product shows a low yield and my TLC/LC-MS indicates a significant amount of unreacted 3,4-dihydroquinolin-2(1H)-one. How can I improve the reaction conversion?

A1: This is a classic issue of incomplete N-alkylation. The root cause is often either insufficient deprotonation of the lactam nitrogen or inadequate reactivity of the alkylating agent.

Causality: The nitrogen atom in the 3,4-dihydroquinolin-2(1H)-one ring is part of an amide (a lactam), and its proton is only weakly acidic. A sufficiently strong base is required to generate the corresponding anion, which then acts as the nucleophile to attack the alkylating agent (e.g., ethyl chloroacetate). If the base is too weak or used in a substoichiometric amount, a significant portion of the starting material will remain in its protonated, non-reactive form.

Recommended Solutions:

  • Choice of Base: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the lactam to form the sodium salt and hydrogen gas, driving the equilibrium forward.[2] Potassium carbonate (K₂CO₃) can also be effective but may require higher temperatures and longer reaction times.

  • Solvent Selection: Ensure you are using an appropriate aprotic polar solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the lactam anion.

  • Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the rate of reaction. However, excessive heat can promote side reactions, so this should be monitored carefully using TLC.

  • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the starting material.

Q2: I have an impurity with the same mass as my desired product, which I suspect is the O-alkylated isomer. How can I prevent its formation?

A2: Your suspicion is likely correct. The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-alkylation is a common competing side reaction in the alkylation of lactams.[3][4]

Causality: The selectivity between N- and O-alkylation is highly dependent on the reaction conditions.

  • Kinetic vs. Thermodynamic Control: N-alkylation is typically the kinetically favored product, while the O-alkylated product (an imino ether derivative) can be more thermodynamically stable in some cases.

  • Counter-ion Effect: The nature of the cation (from the base) influences the location of the negative charge on the amide anion. "Harder" cations like Na⁺ associate more tightly with the "harder" oxygen atom, leaving the "softer" nitrogen atom more available for nucleophilic attack.

Recommended Solutions:

  • Favor N-Alkylation (Kinetic Product):

    • Base/Solvent System: Use a strong base like NaH in an aprotic solvent like DMF or THF. This combination generates a "freer" anion where the kinetically favored attack at the nitrogen is dominant.[2][4]

    • Temperature: Keep the reaction temperature as low as feasible to favor the kinetic product. Start the reaction at 0 °C during the addition of the alkylating agent and then allow it to slowly warm to room temperature.

The diagram below illustrates the competing N- vs. O-alkylation pathways.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Start 3,4-Dihydroquinolin-2(1H)-one Base + Base (e.g., NaH) Start->Base Anion Lactam Anion (Ambident Nucleophile) Base->Anion AlkylatingAgent + Ethyl Chloroacetate Anion->AlkylatingAgent N_Alkylation N-Alkylation (Kinetic Pathway) AlkylatingAgent->N_Alkylation Favored by NaH, aprotic solvent O_Alkylation O-Alkylation (Side Reaction) AlkylatingAgent->O_Alkylation More likely with weaker bases DesiredEster Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate N_Alkylation->DesiredEster Impurity O-Alkylated Isomer Impurity O_Alkylation->Impurity

Caption: Competing N- and O-alkylation pathways.

Q3: My reaction to form the acetic acid product seems complete, but after workup, my NMR still shows signals corresponding to the ethyl ester intermediate. How do I ensure complete hydrolysis?

A3: Incomplete hydrolysis is a common issue when converting the intermediate ester to the final carboxylic acid. The problem usually lies with the hydrolysis conditions: base concentration, temperature, or reaction time.

Causality: Saponification (base-catalyzed hydrolysis) of the ester requires stoichiometric amounts of a base (like NaOH or KOH) to react with the ester and then neutralize the resulting carboxylic acid. The reaction rate is dependent on temperature and the concentration of the hydroxide ions.

Recommended Solutions:

  • Increase Base Equivalents: Use a larger excess of the base. A common practice is to use 2 to 4 equivalents of NaOH or LiOH in a mixture of water and a co-solvent like ethanol or THF.

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until all the starting ester has been consumed.[5][6] If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can significantly accelerate the hydrolysis.

  • Workup Procedure: After hydrolysis, the reaction mixture must be acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt and precipitate the final carboxylic acid product. Ensure thorough mixing during acidification.

ParameterRecommendation for Complete Hydrolysis
Base NaOH, KOH, or LiOH
Equivalents 2.0 - 4.0 equivalents
Solvent Water/Ethanol, Water/THF, or Water/Methanol
Temperature 25 °C to 50 °C
Monitoring TLC (stain with KMnO₄ if UV inactive) or LC-MS
Final pH ~2-3 (acidify with cold 1M HCl)
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route?

A1: The most widely adopted and reliable method is a two-step synthesis:

  • N-Alkylation: Reaction of 3,4-dihydroquinolin-2(1H)-one with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like DMF.[2][7]

  • Hydrolysis: Saponification of the resulting ethyl ester intermediate using a base like sodium hydroxide in a water/alcohol mixture, followed by acidic workup to yield the final carboxylic acid.[5][6]

This two-step approach generally provides higher purity and better control over side reactions compared to a one-pot reaction with chloroacetic acid itself.

Q2: How do I best purify the final product?

A2: The final product, being a carboxylic acid, is typically a crystalline solid. Recrystallization is the most effective method for purification.

  • Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, acetonitrile, or mixtures of ethanol and water.[5][6][8]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Wash the resulting crystals with a small amount of cold solvent and dry under vacuum.

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of methods should be used to confirm the structure and assess the purity of your final compound:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight of the product and any impurities.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the carboxylic acid O-H stretch and the lactam and carboxyl C=O stretches.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Optimized Experimental Protocol

This protocol details the recommended two-step synthesis for high-purity this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Purification A 1. Dissolve Starting Material in dry DMF B 2. Add NaH portion-wise at 0 °C A->B C 3. Stir for 30 min (H₂ evolution ceases) B->C D 4. Add Ethyl Chloroacetate dropwise at 0 °C C->D E 5. Warm to RT and stir (Monitor by TLC) D->E F 6. Quench with ice-water and extract with EtOAc E->F G 7. Dissolve crude ester in EtOH/H₂O F->G H 8. Add NaOH (3 eq.) and stir I 9. Monitor by TLC until ester is consumed J 10. Acidify with 1M HCl to pH ~2-3 K 11. Filter precipitate L 12. Recrystallize solid from Ethanol K->L M 13. Dry under vacuum

Caption: Recommended experimental workflow.

Step 1: Synthesis of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry DMF under an inert atmosphere (N₂ or Ar), add a solution of 3,4-dihydroquinolin-2(1H)-one (1.0 eq.) in dry DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the ester is no longer visible.

  • Cool the mixture to 0 °C and acidify to pH ~2-3 by the slow addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude acid.

Step 3: Purification

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product with high purity.

References
  • (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions - Academia.edu. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC. Available at: [Link]

  • 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[9][10][11]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - ePrints Soton. Available at: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - MDPI. Available at: [Link]

  • (PDF) (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using chloroacetic acid as catalyst. Available at: [Link]

  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis | The Journal of Organic Chemistry. Available at: [Link]

  • Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate - NIH. Available at: [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Using Chloroacetic Acid as Catalyst. - ResearchGate. Available at: [Link]

  • (PDF) Alkylation of N-Substituted 2-Phenylacetamides - ResearchGate. Available at: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available at: [Link]

  • Alkylation of N-substituted 2-phenylacetamides - Semantic Scholar. Available at: [Link]

  • Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1 H)-one Derivatives via Hydride Transfer/ N-Dealkylation/ N-Acylation - PubMed. Available at: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,4-dihydroquinolones (DHQs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Many synthetic routes to DHQs exist, but each comes with its own set of challenges, from harsh reaction conditions to low yields and difficult purifications.[1]

This resource combines frequently asked questions for quick reference with in-depth troubleshooting guides to address specific experimental failures. Our goal is to provide not just solutions, but also the underlying chemical principles to help you make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 3,4-dihydroquinolone synthesis is very low. What are the most common culprits?

A: Low yields are a frequent issue and can stem from several factors. Systematically investigate the following:

  • Reaction Conditions: Many traditional methods require harsh conditions like high temperatures or strong acids/bases, which can degrade starting materials or the desired product.[1][2] Consider exploring milder, modern catalytic systems.[1]

  • Starting Material Quality: Ensure your aniline, β-ketoester, or other precursors are pure. Impurities can inhibit catalysts or lead to unwanted side reactions.

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. If starting material remains, the reaction may need a longer duration, higher temperature, or a more effective catalyst.

  • Side Product Formation: Competing reactions, such as self-condensation of starting materials (e.g., aldol condensation), can significantly reduce the yield of the target molecule.[2]

  • Purification Loss: DHQs can sometimes be challenging to purify. Significant material loss can occur during column chromatography or recrystallization if the conditions are not optimized.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

A: The nature of side products is highly dependent on your chosen synthetic route:

  • In Friedländer-type syntheses: You may see products from the self-condensation of the ketone or aldehyde starting material.[2]

  • In Conrad-Limpach syntheses: Incomplete cyclization can leave the β-amino acrylate intermediate. At very high temperatures, undesired isomers or decomposition products can form.[3]

  • In metal-catalyzed reactions: Over-oxidation to the corresponding quinolone, or incomplete cyclization are common issues. Catalyst choice is critical to minimize these pathways.[4]

  • Radical Reactions: In syntheses involving radical intermediates, you may encounter products from undesired radical couplings or premature quenching.[5]

Q3: How do I choose the right catalyst for my synthesis?

A: Catalyst selection is critical and depends on the reaction mechanism.

  • Acid/Base Catalysis (e.g., Friedländer, Conrad-Limpach): Traditional methods use strong bases (NaOH, KOH) or acids (H₂SO₄, PPA).[6] However, modern approaches often use milder catalysts like iodine, p-toluenesulfonic acid, or Lewis acids to improve yields and reduce side reactions.[7][8]

  • Transition-Metal Catalysis: For syntheses involving C-H activation or annulation, palladium, rhodium, and cobalt complexes are common.[9] The choice of ligand is crucial for achieving high selectivity and efficiency.

  • Photocatalysis: Organic dyes or ruthenium/iridium complexes are often used under mild conditions (e.g., 25 °C) with light irradiation, offering a greener alternative to high-temperature methods.[1][10]

Q4: What is the best way to purify my final 3,4-dihydroquinolone product?

A: The most common purification methods are flash column chromatography and recrystallization.[10][11][12]

  • Flash Column Chromatography: This is the most versatile method. A typical eluent system is a mixture of a nonpolar solvent (like petroleum ether or hexanes) and a polar solvent (like ethyl acetate).[10][13] The optimal ratio must be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining highly pure material. Choosing the right solvent system is key.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during specific synthetic procedures.

Scenario 1: Friedländer Annulation & Acid-Catalyzed Cyclizations

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]

Problem: Reaction Stalls / Incomplete Conversion
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Causality & Solution Workflow:

    G Start Reaction Stalled? CheckCatalyst Step 1: Evaluate Catalyst - Is acid strong enough? - Is catalyst loading sufficient? Start->CheckCatalyst IncreaseTemp Step 2: Increase Thermal Energy - Incrementally raise temperature (e.g., from 80°C to 100°C) - Consider microwave irradiation CheckCatalyst->IncreaseTemp If catalyst is appropriate Success Problem Resolved Reaction proceeds to completion CheckCatalyst->Success Action: Switch to stronger acid (e.g., PPA, Eaton's Reagent) or increase loading CheckSolvent Step 3: Check Solvent - Is the solvent appropriate for the required temperature? - Are reactants fully dissolved? IncreaseTemp->CheckSolvent If stalling persists IncreaseTemp->Success Action: Optimized temperature leads to conversion CheckSolvent->Success Action: Switch to higher boiling solvent (e.g., Toluene -> Xylene)

    Caption: Decision workflow for stalled acid-catalyzed cyclizations.

  • Detailed Corrective Actions:

    • Catalyst Potency: The initial condensation and subsequent cyclization are often acid-catalyzed.[14][15] If you are using a mild acid catalyst (like p-TSA) and the reaction is stalling, the activation energy for the intramolecular cyclization may not be overcome.

      • Protocol: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are highly effective for difficult cyclizations as they act as both catalyst and solvent/dehydrating agent. Use with caution at elevated temperatures (80-140 °C).

    • Thermal Energy: Classical Friedländer reactions often require high temperatures (150-220 °C) to drive the final dehydration and cyclization step, especially in the absence of a strong catalyst.[6]

      • Action: If your catalyst is appropriate, incrementally increase the reaction temperature. Monitor for product degradation by TLC. Microwave-assisted synthesis can also be an effective way to shorten reaction times and improve yields.[16]

    • Solvent Choice: The solvent must be stable at the required reaction temperature and capable of dissolving the starting materials.

      • Recommendation: See the table below for common solvents and their boiling points.

SolventBoiling Point (°C)Typical Use Case
Ethanol78Base-catalyzed reactions at reflux.[6]
Toluene111Acid-catalyzed reactions with Dean-Stark trap.
Xylene~140Higher temperature acid-catalyzed reactions.
Diphenyl ether259High-temperature thermal cyclizations.[17]

Table 1: Common solvents for Friedländer and related syntheses.

Scenario 2: Conrad-Limpach Synthesis

This two-step method involves the initial formation of a β-amino acrylate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinolone.[3]

Problem: Low Yield in Thermal Cyclization Step
  • Symptom: The isolated yield of the final 4-hydroxyquinolone is poor, and analysis of the crude product shows a complex mixture or unreacted intermediate.

  • Causality & Mechanistic Insight: The key to this reaction is achieving a sufficiently high temperature (~250 °C) to favor the high-energy imine-enol tautomer, which is necessary for the cyclization to occur.[3][17] This step involves breaking the aromaticity of the aniline ring, making it energetically demanding.[17]

    G cluster_0 Step 1: Condensation (Low Temp) cluster_1 Step 2: Thermal Cyclization (High Temp, ~250°C) A Aniline + β-Ketoester B β-Amino Acrylate (Stable Intermediate) A->B C Imine-Enol Tautomer (High-Energy Intermediate) D Intramolecular Cyclization (Breaks Aromaticity) E 4-Hydroxyquinolone

    Caption: Key steps in the Conrad-Limpach synthesis.

  • Detailed Corrective Actions:

    • Solvent and Temperature Control: The choice of a high-boiling solvent is the most critical parameter. The reaction temperature must be stable and uniform.

      • Protocol: Use a solvent like Dowtherm A (b.p. 257 °C) or mineral oil (b.p. > 275 °C).[17] Use a high-temperature thermometer and a heating mantle with a stirrer to ensure even heating. The temperature must be high enough to drive the reaction but not so high that it causes decomposition.

    • Purity of Intermediate: Ensure the β-amino acrylate intermediate from the first step is pure and completely dry. Water or other nucleophilic impurities can interfere with the high-temperature cyclization.

      • Action: Purify the intermediate by recrystallization or chromatography before subjecting it to the thermal cyclization step. Dry it thoroughly under a high vacuum.

Scenario 3: Modern Catalytic & Photocatalytic Methods

These methods often offer milder conditions but can be sensitive to atmospheric conditions, substrates, and catalyst purity.[1]

Problem: Reaction is Inconsistent or Fails to Initiate
  • Symptom: A previously successful reaction fails to work upon repetition. Yields are highly variable between batches.

  • Causality & Solution Workflow:

    G Start Inconsistent Results? CheckAtmosphere Step 1: Check Atmosphere - Is the reaction air/moisture sensitive? - Was the system properly degassed? - Is the inert gas pure? Start->CheckAtmosphere CheckReagents Step 2: Check Reagents - Are solvents anhydrous? - Are substrates pure? - Is the catalyst from a reliable source/new bottle? CheckAtmosphere->CheckReagents If atmosphere is controlled Resolution Problem Resolved CheckAtmosphere->Resolution Action: Use Schlenk line/glovebox, purge with high-purity Ar/N₂ CheckSetup Step 3: Check Setup (Photocatalysis) - Is the light source consistent? - Is the reaction vessel transparent to the required wavelength? - Is the stirring efficient? CheckReagents->CheckSetup If reagents are pure CheckReagents->Resolution Action: Purify solvents/reagents, use fresh catalyst CheckSetup->Resolution Action: Standardize light setup, use appropriate vessel

    Caption: Checklist for troubleshooting inconsistent catalytic reactions.

  • Detailed Corrective Actions:

    • Atmosphere Control: Many transition-metal catalysts (e.g., Palladium, Rhodium) and some photocatalytic systems are sensitive to oxygen, which can act as a quencher or oxidize the catalyst, rendering it inactive.

      • Protocol: Use standard air-free techniques (Schlenk line or glovebox). Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. Ensure all glassware is oven- or flame-dried before use.

    • Reagent Purity: Anhydrous solvents are often critical. Water can hydrolyze starting materials or interfere with the catalytic cycle.

      • Action: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

    • Substrate Scope Limitations: Electron-withdrawing or electron-donating groups on the aromatic ring can dramatically affect reactivity.[5] If you have changed the substrate, the previously optimized conditions may no longer be suitable.

      • Action: Re-optimize the reaction for the new substrate. This may involve changing the catalyst, ligand, solvent, or temperature. For example, an electron-deficient aniline may require a more electron-rich phosphine ligand in a Pd-catalyzed coupling.

General Experimental Protocol: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying 3,4-dihydroquinolones.

  • Prepare the Crude Sample: After the reaction work-up, concentrate the crude product under reduced pressure to obtain an oil or solid.

  • Adsorb onto Silica (Dry Loading): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder. This prevents streaking on the column.

  • Select the Eluent: Using TLC, find a solvent system that gives the desired product an Rf value of approximately 0.25-0.35. A common starting point is 10-20% ethyl acetate in petroleum ether or hexanes.[13]

  • Pack and Run the Column: Pack the column with silica gel in the chosen eluent. Carefully add the dry-loaded sample to the top. Elute the column with the solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,4-dihydroquinolone.[10]

References

  • Zhang, Y., et al. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y., et al. (2023). General Information for Photocatalytic Synthesis of 3,4-Dihydroquinolone. MDPI. Available at: [Link]

  • SynArchive. (2024). Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Li, J., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation. Frontiers in Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Al-Subaie, A. A., et al. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Organic Chemistry Portal. Available at: [Link]

  • Tietze, L. F., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones through Domino Reactions. Molecules. Available at: [Link]

  • Guedes, G. P., et al. (2021). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts. Available at: [Link]

  • Biju, A. T., et al. (2014). Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Journal of the American Chemical Society. Available at: [Link]

  • Vetica, F., et al. (2017). Enantioselective annulations for dihydroquinolones by in situ generation of azolium enolates. ResearchGate. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. University of Malta. Available at: [Link]

  • Unspecified Author. (2022). Mechanism of acid catalyzed cyclization. YouTube. Available at: [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • de Souza, M. V. N., et al. (2020). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. ResearchGate. Available at: [Link]

  • Hart, D. J., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. Available at: [Link]

  • Unspecified Author. (2023). Methods of Purification of Organic Compounds. YouTube. Available at: [Link]

  • Unspecified Author. (2007). Organic Chemistry - Mechanism of Diol Cyclization. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Unspecified Author. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. Available at: [Link]

  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Quinolinone Acetic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Quinolinone Acetic Acids (e.g., Rebamipide, 2-quinolinone-4-acetic acid derivatives). These compounds present a unique "solubility paradox"—they are often stubborn solids in organic solvents yet prone to oiling out or trapping salts in aqueous media due to their amphoteric nature.

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Philosophy: The Solubility Paradox

Quinolinone acetic acids possess both a basic nitrogen (lactam/quinoline ring) and an acidic carboxyl group. This amphoteric nature dictates that standard "dissolve and shoot" flash chromatography often fails.

  • The Trap: Attempting to purify via standard silica gel chromatography often leads to irreversible adsorption (streaking) or co-elution with polar impurities.

  • The Solution: Rely on controlled pH switching (Acid-Base precipitation) as the primary purification engine, followed by high-temperature recrystallization in dipolar aprotic solvents for polymorphism control and final polishing.

Master Protocols (The "How-To")

Protocol A: The " pH-Swing" Purification (Primary Capture)

Best for: Crude reaction mixtures containing inorganic salts and unreacted starting materials.

The Mechanism: You utilize the carboxylic acid to form a water-soluble salt, filter off non-acidic impurities, and then carefully reach the isoelectric point to precipitate the product.

StepActionTechnical Rationale
1. Solubilization Suspend crude solid in 10-15 volumes of water . Add 1M NaOH (or KOH) dropwise until pH

10-11. Heat to 40-50°C if necessary.
Converts the insoluble acid to its soluble carboxylate salt. Warning: Do not exceed pH 12 or 60°C to avoid lactam ring hydrolysis.
2. Filtration Add activated carbon (5% w/w), stir for 30 min, and filter through a Celite pad while warm.Removes color bodies and insoluble non-acidic byproducts.
3. Controlled Precipitation Crucial Step: Cool filtrate to 10-15°C. Slowly add 2M HCl dropwise.Rapid acidification causes "oiling out" (trapping impurities). Slow addition promotes crystal growth.
4. The Target Zone Stop acidification exactly at pH 3.0 - 3.5 . Stir for 1 hour.This is typically the isoelectric region where solubility is lowest. Going to pH 1 re-dissolves the compound via protonation of the quinoline nitrogen.
5. Desalting Filter the solid.[1] Reslurry the wet cake in 5 volumes of hot water (60°C) for 1 hour, then filter again.Simple washing is insufficient to remove trapped NaCl/KCl from the crystal lattice. Reslurrying is mandatory.
Protocol B: High-Temperature Recrystallization (Polishing)

Best for: Removing regioisomers and achieving >99.5% HPLC purity.

Solvent System: N,N-Dimethylacetamide (DMAc) or DMF / Water.

  • Dissolution: Suspend the dried solid from Protocol A in DMAc (5-7 volumes) .

  • Heat: Heat to 90-100°C . The solution should become clear. (If not, hot filter).

  • Nucleation: Cool slowly to 75°C . Add Water (0.5 volumes) dropwise to induce nucleation without crashing.

  • Crystallization: Cool to 20°C over 4 hours.

  • Wash: Filter and wash with cold Ethanol (removes residual DMAc).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying these derivatives, specifically addressing the risk of "oiling out" vs. crystallization.

QuinolinonePurification Start Crude Quinolinone Acetic Acid SolubilityCheck Check Solubility: Dissolves in 1M NaOH? Start->SolubilityCheck PathA Yes: Proceed to Acid-Base Workup SolubilityCheck->PathA Soluble PathB No: High Organic Impurity Load SolubilityCheck->PathB Insoluble CarbonTreat Activated Carbon + Celite Filtration PathA->CarbonTreat FinalRecrys Recrystallization (DMAc or DMF) PathB->FinalRecrys Skip to Solvent Purification Acidification Slow Acidification (HCl to pH 3-4) CarbonTreat->Acidification DecisionOil Did it Oil Out? Acidification->DecisionOil RemedyOil REMEDY: Re-basify, add 10% EtOH, acidify slower DecisionOil->RemedyOil Yes (Sticky/Gooey) Crystallization Solid Precipitate Formed DecisionOil->Crystallization No (Granular) RemedyOil->Acidification Desalt Hot Water Reslurry (Removal of NaCl) Crystallization->Desalt Desalt->FinalRecrys

Figure 1: Decision logic for the purification of amphoteric quinolinone derivatives, highlighting the critical "Oiling Out" recovery loop.

Troubleshooting & FAQs

Q1: My HPLC peaks are tailing severely. Is my compound impure?

Diagnosis: Not necessarily.[2] Quinolinone acetic acids are notorious for peak tailing due to the interaction of the carboxyl group and the basic nitrogen with residual silanols on the column. The Fix:

  • Mobile Phase: You must use an acidic modifier. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The low pH suppresses the ionization of the carboxylic acid (

    
    ) and protonates the nitrogen, preventing mixed-mode interactions.
    
  • Column Choice: Switch to a "High Purity" or "End-capped" C18 column (e.g., Zorbax Eclipse Plus or equivalent) which has fewer active silanol sites.

  • Buffer: If tailing persists, use 20mM Ammonium Formate (pH 3.0) instead of just acid. The ammonium ions block silanol sites.

Q2: After acid-base precipitation, my ash content (sulfated ash) is high (>1%).

Diagnosis: You have trapped inorganic salts (NaCl or KCl) inside the crystal lattice. This is common when the precipitation happens too fast. The Fix:

  • Do not just wash: Pouring water over the filter cake is ineffective due to channeling.

  • Reslurry: Transfer the wet cake back into a flask. Add 5-10 volumes of deionized water. Heat to 60-70°C and stir vigorously for 1 hour. The product remains insoluble, but the salt dissolves. Filter hot.

Q3: The product "oils out" as a sticky gum instead of a powder during acidification.

Diagnosis: The product is passing through a "semi-solid" mesophase, likely due to high concentration or the presence of lipophilic impurities. The Fix:

  • Dilution: Increase the water volume before acidification.

  • Seeding: Add a few crystals of pure product when the pH reaches 6.0.

  • Co-solvent: Add 5-10% Ethanol or Isopropanol to the basic solution before adding acid. This increases the solubility of the "oil" phase just enough to allow ordered crystallization.

Q4: I see a new impurity peak after recrystallization from DMF/Heat.

Diagnosis: Thermal degradation.[3]

  • Decarboxylation: If the temperature exceeds 120°C, the acetic acid group may cleave (

    
    ).
    
  • Formylation: DMF can decompose to dimethylamine and carbon monoxide/formic acid at high temps, potentially reacting with the quinolinone nitrogen. The Fix: Switch to DMAc (Dimethylacetamide) which is thermally more stable than DMF, or strictly control the oil bath temperature to <100°C.

References

  • Rebamipide Purification Protocol: Title: Method for purifying rebamipide crude product (CN101463005A). Source: Google Patents. URL: Relevance: Establishes the baseline acid-base purification (pH 2-3 target) and the use of amide solvents.
  • HPLC Troubleshooting for Amphoterics

    • Title: LC Troubleshooting—All of My Peaks are Tailing!
    • Source: Restek / ChromaBLOGraphy.[4]

    • URL:[Link]

    • Relevance: Validates the use of ammonium formate buffers to mask silanol interactions for basic/acidic drugs.
  • General Quinoline Solubility & Synthesis

    • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[5]

    • Source: N
    • URL:[Link]

    • Relevance: Provides structural context for solubility profiles and potential degradation pathways (decarboxyl

Sources

Managing harsh reaction conditions in 2-chloroquinoline hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Harsh Reaction Conditions & Troubleshooting Transformations

Introduction: The Transformation Challenge

User Context: You are attempting to convert 2-chloroquinoline (1) to 2-hydroxyquinoline (2) (also known as carbostyril or quinolin-2(1H)-one).

The Core Problem: This transformation is a Nucleophilic Aromatic Substitution (


).[1][2][3] However, the 2-position of quinoline is deactivated compared to other heterocycles. Traditional protocols often demand "harsh" conditions—prolonged reflux in concentrated mineral acids (HCl) or strong alkalis (NaOH)—leading to tar formation, sublimation of starting material, or incomplete conversion.

This guide provides technical solutions to manage these conditions, optimize yields, and navigate the critical tautomeric equilibrium that complicates purification.

Module 1: Reaction Optimization & Protocols

Q: I am using refluxing concentrated HCl, but the reaction is stalling at 60% conversion. How do I drive this to completion?

A: Stalling in aqueous acid is usually a solubility issue , not a reactivity issue. 2-Chloroquinoline is lipophilic and poorly soluble in aqueous HCl, creating a biphasic system where the reaction only occurs at the interface.

The Fix (Co-solvent System): Do not increase the temperature further; you will only degrade the product. Instead, switch to a homogeneous acidic system.

  • Protocol: Use Glacial Acetic Acid (AcOH) as the primary solvent with 6N HCl (3:1 ratio).

  • Mechanism: AcOH solubilizes the starting material, allowing the protonated quinoline species to be fully accessible to water (the nucleophile).

  • Temperature: Reflux (

    
    ).
    
  • Monitoring: The reaction should proceed to completion within 4–6 hours.

Q: Is there a milder alternative to concentrated mineral acids?

A: Yes. Recent process chemistry developments utilize Formic Acid (HCOOH) as a dual solvent/promoter.

  • Why it works: Formic acid is sufficiently acidic to protonate the quinoline nitrogen (activating the C2 position) but less oxidizing than mineral acids, reducing "tar" formation.

  • Protocol: Dissolve 2-chloroquinoline in 98% HCOOH. Heat to

    
     (or microwave at 
    
    
    
    for 20 min).
  • Benefit: The workup is simplified (evaporation) compared to neutralizing strong mineral acids.

Module 2: Troubleshooting & Diagnostics

Q: The reaction mixture turned black/tarry. What happened?

A: This is oxidative polymerization , common in quinoline chemistry at high temperatures (


) in the presence of oxygen.
Diagnostic Root Cause Corrective Action
Black Tar Oxidative degradationRun reaction under Nitrogen/Argon atmosphere . Add an antioxidant (e.g., BHT) if using radical-prone solvents.
Sublimation Physical loss2-Cl-Q sublimes easily. Ensure your condenser water is

and scrub the condenser walls with solvent periodically.
Red Color Trace metal contaminationCheck stir bars and thermocouples. Quinolines chelate metals (Fe, Cu) intensely, causing false color changes.
Q: My LC-MS shows a mass of 145 (M+H), but the NMR looks "wrong" compared to the hydroxy-quinoline reference. Why?

A: You are observing the Lactam-Lactim Tautomerism .

  • The Trap: In the solid state and in polar solvents (DMSO, MeOH), the product exists predominantly as the 2-quinolone (Lactam) form, not the 2-hydroxyquinoline (Lactim) form.

  • NMR Signature: Look for a broad NH singlet around 12–13 ppm and a carbonyl carbon signal in

    
     NMR (
    
    
    
    ). If you are expecting a phenolic OH peak, you will be confused.
  • Impact: This affects solubility.[4] The lactam form is significantly less soluble in non-polar organics (DCM, Ether) than the starting chloride, which aids in purification (see Module 3).

Module 3: Workup & Purification Protocols

Q: How do I separate the product from unreacted 2-chloroquinoline without column chromatography?

A: Exploit the pH-dependent solubility switch driven by the lactam functionality.

The "Precipitation Optimization" Protocol:

  • Concentrate: Remove bulk organic solvents (AcOH or HCOOH) under reduced pressure.

  • Dilute: Add water to the residue. The mixture will likely be a suspension.

  • Basify: Slowly add 2M NaOH until pH

    
    .
    
    • Chemistry: The product (pKa

      
      ) forms the sodium salt (soluble). Unreacted 2-chloroquinoline remains insoluble.
      
  • Filter: Filter off the insoluble solids (unreacted starting material).

  • Acidify: Treat the filtrate with 2M HCl until pH

    
    .
    
    • Result: The 2-quinolone reprecipitates as a white/off-white solid.

  • Collect: Filter and wash with cold water.

Module 4: Visualizing the Logic

Diagram 1: Mechanistic Pathways & Tautomerism

This diagram illustrates the parallel pathways for Acid vs. Base hydrolysis and the critical tautomeric endpoint.

G Start 2-Chloroquinoline AcidPath Protonation (N-H+) Activation of C2 Start->AcidPath Acid (H+) BasePath Direct Nucleophilic Attack (OH-) Start->BasePath Base (OH-) Intermed Tetrahedral Intermediate AcidPath->Intermed +H2O BasePath->Intermed Lactim 2-Hydroxyquinoline (Lactim Form) Intermed->Lactim -HCl Lactam 2-Quinolone (Lactam Form) *Dominant Species* Lactim->Lactam Tautomerization (Fast)

Caption: Mechanistic flow showing activation pathways and the thermodynamic sink into the Lactam form.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction yields are suboptimal.

Troubleshooting Issue Problem Detected Stall Reaction Stalled (<70% Conv.) Issue->Stall Tar Black Tar/ Decomposition Issue->Tar Solubility Solubility Check: Is it biphasic? Stall->Solubility Oxidation Oxidation Check: Is atmosphere inert? Tar->Oxidation Sol_Cosolvent Add AcOH or Switch to HCOOH Solubility->Sol_Cosolvent Yes (Biphasic) Sol_Microwave Apply Microwave (120°C, 20 min) Solubility->Sol_Microwave No (Homogeneous) Sol_Inert Switch to N2/Ar Lower Temp (<110°C) Oxidation->Sol_Inert No (Air present)

Caption: Decision matrix for diagnosing common failure modes in chloroquinoline hydrolysis.

References

  • Mild Acid Hydrolysis Protocol

    • Wang, Z., et al. "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." New Journal of Chemistry, 2020.
    • Source:

  • Microwave Assisted Synthesis

    • Billah, M., et al. "Microwave-assisted synthesis of 2-quinolone derivatives." Journal of Heterocyclic Chemistry, 2021.
    • Source:

  • Tautomerism & Characterization

    • "2-Hydroxyquinoline: Tautomerism and Solubility Profile." BenchChem Technical Library.
    • Source:

  • Mechanistic Grounding (

    
    ): 
    
    • "Nucleophilic Aromatic Substitution: The Mechanism." Master Organic Chemistry.
    • Source:

Sources

Technical Support Center: Safety Precautions for Handling Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Quinoline and its derivatives are versatile scaffolds in medicinal chemistry and materials science, but their potential toxicity necessitates a thorough understanding of and adherence to strict safety protocols.[1][2] This resource provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Hazard Identification and Risk Assessment

This section focuses on the intrinsic hazards of quinoline derivatives and the foundational steps for a robust risk assessment.

Q1: What are the primary health hazards associated with quinoline derivatives?

A1: Quinoline and its derivatives present a range of health hazards that necessitate careful handling. The parent compound, quinoline, is classified as a carcinogen and a mutagen, and it should be handled with extreme caution.[3] Many derivatives share similar toxicological profiles.

Key health hazards include:

  • Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[4][5][6] Therefore, all contact should be minimized to the lowest possible level.[3]

  • Acute Toxicity: Quinoline derivatives can be toxic if swallowed and harmful in contact with skin.[4][5][6] Inhalation of vapors or aerosols can also be harmful.[7]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, potentially leading to burns and eye damage.[3][4][5][6]

  • Organ Toxicity: High exposure to quinoline can lead to liver damage.[3] Symptoms of overexposure can include headache, nausea, vomiting, and dizziness.[3]

It is crucial to consult the Safety Data Sheet (SDS) for the specific quinoline derivative you are using, as the nature and position of functional groups can alter the toxicological properties.[3]

Q2: How do I conduct a risk assessment before working with a new quinoline derivative?

A2: A thorough risk assessment is a mandatory prerequisite for any experiment involving quinoline derivatives. The goal is to identify potential hazards and implement appropriate control measures.

Step-by-Step Risk Assessment Protocol:

  • Gather Information:

    • Obtain the Safety Data Sheet (SDS) for the specific quinoline derivative.[8] Pay close attention to hazard statements, precautionary statements, and toxicological data.[5][6]

    • Review available literature for any published toxicity data or handling precautions for the specific compound or structurally similar analogs.

  • Identify Hazards:

    • Based on the SDS and literature, list all potential health and physical hazards (e.g., carcinogenicity, acute toxicity, flammability).

  • Evaluate Risks:

    • Consider the quantity of the derivative you will be using.

    • Analyze the experimental procedures and identify steps with the highest potential for exposure (e.g., weighing, transferring, heating).

    • Assess the likelihood and severity of potential exposure scenarios (e.g., inhalation of dust or vapors, skin contact, accidental ingestion).

  • Implement Control Measures:

    • Based on the risk evaluation, determine the necessary engineering controls (e.g., chemical fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).

  • Document and Review:

    • Document your risk assessment and have it reviewed by your institution's Environmental Health and Safety (EHS) department.

    • Review and update the risk assessment whenever there are changes to the experimental protocol or new safety information becomes available.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

This section details the critical role of PPE and engineering controls in minimizing exposure to quinoline derivatives.

Q3: What is the minimum required PPE for handling quinoline derivatives?

A3: The minimum required PPE for handling any quinoline derivative includes:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side shields. A face shield is recommended when there is a splash hazard.[7]Protects against splashes and aerosols that can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7]Prevents skin contact, as many quinoline derivatives are harmful upon dermal absorption.[4][5]
Body Protection A laboratory coat. For larger quantities or procedures with a high risk of splashing, chemical-resistant clothing should be worn.[7]Protects against contamination of personal clothing and skin.

Always inspect your PPE for any signs of damage before use and replace it as needed.

Q4: When is respiratory protection necessary, and what type should I use?

A4: Respiratory protection is required when engineering controls, such as a chemical fume hood, are not available or are insufficient to control exposure to airborne quinoline derivatives, particularly when handling powders or generating aerosols.[7]

  • For powders and dusts: If weighing or transferring solid quinoline derivatives outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.[7]

  • For vapors and mists: If working with volatile quinoline derivatives or generating mists, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

It is essential to be properly fit-tested for any respirator you use and to follow your institution's respiratory protection program.

Q5: What are the essential engineering controls for working with quinoline derivatives?

A5: The primary engineering control for handling quinoline derivatives is a certified chemical fume hood.[4][7] All procedures that may generate dust, aerosols, or vapors should be conducted within a fume hood to minimize inhalation exposure.[4]

Additionally, ensure that:

  • An emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][7]

  • The work area is well-ventilated.[5]

Section 3: Safe Handling and Storage Procedures

This section provides practical guidance on the day-to-day handling and storage of quinoline derivatives.

Q6: What are the best practices for weighing and transferring solid quinoline derivatives?

A6: Weighing and transferring solid quinoline derivatives are high-risk activities for generating airborne particles.

Protocol for Weighing and Transferring Solids:

  • Preparation:

    • Don all required PPE.

    • Perform the entire procedure within a chemical fume hood.

    • Use a disposable weighing dish or line the balance with weighing paper to facilitate cleanup.

  • Transfer:

    • Use a spatula to carefully transfer the solid. Avoid any sudden movements that could create dust.

    • If possible, gently tap the spatula on the side of the receiving vessel to dislodge the powder rather than shaking it.

  • Cleanup:

    • Carefully fold the weighing paper or dispose of the weighing dish in a designated hazardous waste container.

    • Wipe down the spatula, balance, and surrounding surfaces of the fume hood with a damp paper towel to collect any residual dust. Dispose of the paper towel as hazardous waste.

Q7: How should I properly store quinoline derivatives?

A7: Proper storage is crucial to maintain the stability of quinoline derivatives and prevent accidental exposure.

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]

  • Light and Moisture: Protect from direct sunlight and moisture, as some derivatives may be light-sensitive or hygroscopic.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials as specified in the SDS.[4]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.

Section 4: Spill and Exposure Response

This section outlines the immediate actions to take in the event of a spill or personal exposure.

Q8: What is the correct procedure for cleaning up a small spill of a quinoline derivative?

A8: For small spills (typically less than 100 mL of a liquid or a few grams of a solid), you can follow these steps if you are trained and have the appropriate spill kit.

Small Spill Cleanup Protocol:

  • Alert and Isolate:

    • Alert personnel in the immediate area.

    • Isolate the spill area to prevent further contamination.

  • Ventilate:

    • Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.[10]

  • PPE:

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If the derivative is volatile or a powder, respiratory protection may be necessary.

  • Contain and Absorb:

    • For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[10][11] Do not use paper towels, as they can increase the rate of evaporation.[10]

    • For solid spills, carefully sweep or shovel the material into a suitable container.[11] Avoid creating dust.

  • Collect and Dispose:

    • Collect the absorbed material or spilled solid into a clearly labeled hazardous waste container.[6]

    • Clean the spill area with soap and water.[3]

  • Decontaminate:

    • Wipe down all contaminated surfaces and equipment.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.[7]

Q9: What are the immediate first aid measures for exposure to a quinoline derivative?

A9: Immediate and appropriate first aid is critical in minimizing the health effects of exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]
Inhalation Move the exposed person to fresh air at once.[13] If breathing has stopped, perform artificial respiration.[13] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[5][6] Seek immediate medical attention.[4][5]

Always have the SDS for the specific quinoline derivative available for emergency responders.

Section 5: Waste Disposal

This section addresses the proper disposal of waste generated from experiments with quinoline derivatives.

Q10: How should I dispose of waste containing quinoline derivatives?

A10: All waste materials contaminated with quinoline derivatives must be treated as hazardous waste.[7] This includes:

  • Unused or excess quinoline derivatives.

  • Contaminated PPE (gloves, lab coats, etc.).

  • Spill cleanup materials.

  • Empty containers.

Waste Disposal Protocol:

  • Segregation: Collect all quinoline derivative waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the quinoline derivative(s).

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[14]

Section 6: Visual Workflows and Diagrams

This section provides visual aids for key safety protocols.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handling1 Work Within Fume Hood prep3->handling1 handling2 Weigh and Transfer Carefully handling1->handling2 handling3 Monitor for Spills or Exposure handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Dispose of Waste in Labeled Container cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: A workflow for the safe handling of quinoline derivatives.

Spill Response Decision Tree

start Spill Occurs q1 Is the spill large or unmanageable? start->q1 evacuate Evacuate the area and call emergency services q1->evacuate Yes small_spill Proceed with small spill cleanup protocol q1->small_spill No

Caption: A decision tree for responding to a quinoline derivative spill.

References

  • Santa Cruz Biotechnology. (n.d.). Quinoline Yellow.
  • Fisher Scientific. (2025). Quinoline Safety Data Sheet.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Benchchem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline.
  • PENTA. (2025). Quinoline - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • KHA Online-SDS Management. (2022). How to Handle Chemical Spills.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • International Programme on Chemical Safety. (2008). ICSC 0071 - QUINOLINE.
  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

Sources

Technical Support Center: Optimizing Catalyst Selection for Transfer Hydrogenation of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the transfer hydrogenation of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst for quinoline transfer hydrogenation?

A1: The selection of an optimal catalyst is paramount and depends on several interconnected factors:

  • Desired Product: Are you aiming for partial hydrogenation to a 1,2-dihydroquinoline or complete saturation of the nitrogen-containing ring to a 1,2,3,4-tetrahydroquinoline?[1][2] The catalyst's inherent selectivity is a primary consideration. For instance, some cobalt-amido cooperative catalysts have shown high selectivity for 1,2-dihydroquinolines.[1]

  • Substrate Scope: The electronic and steric properties of substituents on the quinoline ring can significantly influence catalyst activity and selectivity.[3] A catalyst that is effective for unsubstituted quinoline may not perform well with a sterically hindered or electronically demanding derivative.

  • Hydrogen Donor Compatibility: The choice of hydrogen donor (e.g., formic acid, isopropanol, ammonia borane) is intrinsically linked to the catalyst.[4][5][6] Some catalysts function optimally with specific donors. For example, formic acid is often used with ruthenium and iridium catalysts.[7]

  • Reaction Conditions: The required temperature, pressure, and solvent will narrow down your catalyst choices. Milder conditions are generally preferred for sensitive substrates.

  • Cost and Availability: The expense and commercial availability of the catalyst, especially those based on precious metals like iridium and ruthenium, are practical considerations.[8] Research into more abundant and cost-effective catalysts based on iron, cobalt, and nickel is ongoing.[3][9][10]

Q2: How do I choose the right hydrogen donor for my reaction?

A2: The hydrogen donor is a crucial component of the transfer hydrogenation system. Here's a comparative guide to common choices:

Hydrogen DonorKey Characteristics & ConsiderationsTypical Catalyst Pairing
Formic Acid - Irreversible hydrogen donation due to the formation of CO2.[4][11] - Can act as a Brønsted acid, which may be beneficial or detrimental depending on the substrate and catalyst. - Often used in aqueous systems.[7]Ru, Ir, Pd
Isopropanol - Reversible hydrogen donation (forms acetone).[5][6] - Generally mild and inexpensive.[12] - Can also serve as the solvent.[6]Ru, Ir
Ammonia Borane - A potent reducing agent. - Can enable reactions at room temperature.[13] - Stoichiometric use may be required.Ni, Co, Zr
Hantzsch Esters - Mild, organic hydrogen donors.[14] - Can offer high chemoselectivity.[14]Fe
Ethanol - A renewable and readily available hydrogen source.[15]Ir

Q3: My reaction is sluggish or shows no conversion. What are the likely causes?

A3: Low or no conversion is a common issue. Consider the following troubleshooting steps:

  • Catalyst Activation: Ensure your catalyst is properly activated. Some pre-catalysts require an activation step to form the active catalytic species.

  • Catalyst Deactivation: The nitrogen atom in quinoline can strongly coordinate to the metal center, leading to catalyst deactivation.[16] Increasing the catalyst loading or using a more robust catalyst might be necessary.

  • Purity of Reagents: Impurities in the substrate, solvent, or hydrogen donor can poison the catalyst. Ensure all reagents are of high purity.

  • Reaction Conditions: Re-evaluate your reaction temperature and time. Some systems require higher temperatures or longer reaction times to achieve good conversion.

  • Hydrogen Donor Decomposition: Some hydrogen donors can decompose under the reaction conditions. Confirm the stability of your chosen donor.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental challenges.

Problem 1: Poor Selectivity (Mixture of 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline)

Logical Troubleshooting Workflow:

Caption: Troubleshooting poor selectivity.

Detailed Guidance:

  • Analyze Reaction Progress: Monitor the reaction over time to determine if the 1,2-dihydroquinoline is an intermediate that is being further reduced.

  • Modify Reaction Conditions: If over-reduction is the issue, reducing the reaction time, temperature, or the amount of hydrogen donor can help.

  • Catalyst Choice is Key: The most effective solution is often to switch to a catalyst with a higher intrinsic selectivity for the desired product. For example, specific cobalt-based catalysts have been reported to be highly selective for the formation of 1,2-dihydroquinolines.[1]

  • Solvent Effects: The polarity of the solvent can influence selectivity. A solvent screen may be beneficial.

Problem 2: Catalyst Deactivation and Low Turnover Number (TON)

Causality and Mitigation:

  • Strong Ligand Binding: The quinoline substrate or the tetrahydroquinoline product can act as a strong ligand, binding to the active site and inhibiting further catalysis.[16]

    • Solution: Employ a catalyst with bulky ligands that create a less accessible metal center, preventing strong product inhibition.

  • Impurity Poisoning: Trace impurities (e.g., sulfur compounds) in the quinoline substrate can irreversibly poison the catalyst.

    • Solution: Purify the substrate before use, for example, by column chromatography or recrystallization.

  • Catalyst Agglomeration (for heterogeneous catalysts): Nanoparticle catalysts can agglomerate at high temperatures, leading to a loss of active surface area.

    • Solution: Use a well-designed catalyst support that stabilizes the nanoparticles.

Experimental Protocol: Catalyst Recycling Test

To assess catalyst stability and reusability (for heterogeneous catalysts):

  • Perform the initial transfer hydrogenation reaction under optimal conditions.

  • After the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials.

  • Dry the catalyst under vacuum.

  • Reuse the recovered catalyst in a subsequent reaction with a fresh batch of substrate and reagents.

  • Analyze the conversion and selectivity for each cycle to determine the catalyst's stability.

Problem 3: Inconsistent Results

Root Cause Analysis:

Caption: Root cause analysis for inconsistent results.

Best Practices for Reproducibility:

  • Standardize Procedures: Document every step of your experimental setup and execution in detail.

  • Inert Atmosphere: Many transfer hydrogenation catalysts are sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Consistent Reagent Quality: Use reagents from the same supplier and lot number whenever possible to minimize variability.

  • Precise Temperature Control: Use a reliable heating mantle or oil bath with a temperature controller to ensure consistent reaction temperatures.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for rational optimization. While the exact mechanism can vary depending on the catalyst and hydrogen donor, a common pathway for many ruthenium and iridium catalysts involves an outer-sphere mechanism.

Generalized Outer-Sphere Mechanism:

G cluster_0 Catalytic Cycle A [M]-H (Active Catalyst) C [M] + Dihydroquinoline A->C Hydride Transfer B Quinoline B->C E [M] (Inactive Catalyst) C->E D Hydrogen Donor D->A F Deprotonated Donor D->F E->A Regeneration

Sources

Validation & Comparative

A Comparative Analysis of 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid and Other Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of drugs for treating cancer, microbial infections, and inflammatory conditions.[3][4] Among the various classes of quinoline derivatives, quinolin-2(1H)-ones, also known as carbostyrils, have garnered significant attention due to their diverse pharmacological properties.[3] This guide provides a comparative analysis of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid as a representative N-substituted quinolin-2-one, and contrasts its potential with other quinoline derivatives bearing substitutions at different positions. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying mechanisms of action, offering a comprehensive resource for researchers and drug development professionals.

The Quinolin-2-one Core: A Versatile Scaffold

The quinolin-2-one structure, an isomer of coumarin where the oxygen atom is replaced by a nitrogen atom, presents multiple sites for chemical modification. This structural versatility allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug design.[3] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[5]

Synthesis of Quinolone Derivatives

The synthesis of the quinolin-2-one scaffold can be achieved through various established methods. A common approach involves the reaction of an appropriate aniline with a β-ketoester, such as in the Knorr quinoline synthesis, or the cyclization of cinnamic acid derivatives.

For the focus of this guide, this compound, a representative synthesis of a closely related analogue, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, is presented below. This reaction showcases the N-alkylation of the quinolin-2-one core, a key step in introducing the acetic acid moiety.

Experimental Protocol: Synthesis of 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid

This protocol is adapted from the synthesis of similar N-substituted quinolin-2-one derivatives.[6]

Materials:

  • Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • Dissolve ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (10 mmol) in 15 mL of ethanol.

  • Prepare a solution of sodium hydroxide (10 mmol) in 15 mL of water.

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Heat the reaction mixture at 25 °C for 10 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and cool it.

  • Acidify the filtrate with acetic acid to precipitate the crude product.

  • Filter the crude product, dry it, and recrystallize from ethanol to obtain pure 3-[2-oxoquinolin-1(2H)-yl]propanoic acid.[6]

This synthetic route provides a straightforward method for introducing a carboxylic acid-containing side chain at the N1 position of the quinolin-2-one ring, a key structural feature of the title compound.

Comparative Biological Activities

The therapeutic potential of quinoline derivatives is diverse, with significant findings in anticancer, antimicrobial, and anti-inflammatory research. The following sections compare the performance of various substituted quinolines, highlighting the influence of the substitution pattern on their biological efficacy.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7] The position and nature of substituents on the quinoline ring are critical for their cytotoxic potency.

Below is a table comparing the in vitro anticancer activity of several quinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g) MCF-7 (Breast)1.2 ± 0.2[9]
Panc-1 (Pancreatic)1.4 ± 0.2[9]
2-Substituted Quinoline Derivative HeLa (Cervical)Data varies by substituent[10]
MCF-7 (Breast)Data varies by substituent[10]
Quinazolin-4(3H)-one derivative (101) L1210 (Leukemia)5.8[11]
MCF-7 (Breast)0.34[11]

Causality Behind Experimental Choices: The selection of cell lines such as MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HeLa (cervical cancer) is based on their widespread use as representative models for common and aggressive cancers.[9][10] The IC50 value, or the half-maximal inhibitory concentration, is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] The structure-activity relationship (SAR) of quinolones has been extensively studied, revealing key structural features for potent antimicrobial activity.

The following table summarizes the minimum inhibitory concentration (MIC) values for various quinoline derivatives against different bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c) MRSA0.75[13]
VRE0.75[13]
Indolizinoquinoline-5,12-dione derivative (7) E. coli ATCC259222[5]
S. aureus2[5]
Quinolinequinone (QQ2) Staphylococcus spp. (clinically resistant)1.22–9.76[14]

Causality Behind Experimental Choices: The selection of bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Escherichia coli is based on their clinical relevance as common and often drug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a gold standard for measuring antimicrobial susceptibility.

Anti-inflammatory Activity

Quinoline derivatives have also demonstrated significant anti-inflammatory properties.[4] Their mechanism of action in this context often involves the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[15]

While quantitative in-vitro data for the anti-inflammatory activity of this compound is not available, studies on other quinoline derivatives have shown promising results in animal models of inflammation. For example, certain quinoline derivatives bearing azetidinone scaffolds have exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4][16]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of molecular targets and modulate key cellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival.[17][18] Dysregulation of these pathways is implicated in the pathogenesis of cancer and inflammatory diseases. Several quinoline derivatives have been identified as inhibitors of these pathways.[15][19] For instance, certain isoquinoline alkaloids have been shown to modulate both NF-κB and MAPK/ERK pathways.[15]

MAPK_Inhibition_by_Quinolines cluster_receptor Cell Surface Receptor (e.g., EGFR, VEGFR) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Phosphorylates Quinoline Quinoline Derivative Quinoline->Raf Inhibits Quinoline->MEK Inhibits Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., quinoline derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Test compound

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the test compound dilutions. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The quinoline scaffold, and specifically the quinolin-2-one core, represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct biological data for this compound remains to be fully elucidated, the comparative analysis of a wide range of quinoline derivatives underscores the critical role of the substitution pattern in determining their anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide, coupled with the detailed experimental protocols and mechanistic insights, provide a solid foundation for the rational design and further investigation of new, more potent, and selective quinoline-based drugs. Future research should focus on synthesizing and evaluating N-substituted quinolin-2-one acetic acid derivatives to fully explore their therapeutic potential.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Frontiers in Microbiology. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (2019). Journal of Medicinal Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. (2024). Molecules. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). International Journal of Molecular Sciences. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2021). Molecules. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. [Link]

  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. (2024). Natural Product Research. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2023). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). ResearchGate. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2025). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Arabian Journal of Chemistry. [Link]

  • Biological activity of natural 2-quinolinones. (2024). Taylor & Francis Online. [Link]

  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of... (n.d.). ResearchGate. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). Scientific Reports. [Link]

  • Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (2025). ResearchGate. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2025). ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2020). Turkish Journal of Chemistry. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). MDPI. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). MDPI. [Link]

  • NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2013). Journal of Chemistry. [Link]

  • (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. (2013). Academia.edu. [Link]

  • Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

A Comparative Analysis of Quinolinone Acetic Acid Derivatives and Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising candidates, derivatives of the quinolinone core, particularly those featuring an acetic acid moiety, have garnered significant interest. This guide provides a comprehensive comparison of the antibacterial activity of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid derivatives against established standard antibiotics. While specific data for the parent compound, this compound, is limited in publicly accessible literature, this guide will synthesize findings from closely related analogues to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The Looming Threat of Antibiotic Resistance and the Quest for Novel Agents

The escalating crisis of antibiotic resistance poses a grave threat to global public health. Pathogens are increasingly evolving mechanisms to evade the action of conventional antibiotics, rendering once-effective treatments obsolete. This has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. The quinolone class of antibiotics has historically been a cornerstone in treating bacterial infections, and exploration of their core structure continues to yield promising new derivatives.

The Quinolinone Acetic Acid Scaffold: A Promising Antibacterial Moiety

The this compound scaffold combines the established antibacterial potential of the quinolinone core with a flexible acetic acid side chain. This structure serves as a versatile template for chemical modifications aimed at enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic properties.

Caption: Chemical structure of this compound.

Mechanism of Action: Targeting Bacterial DNA Replication

Derivatives of the quinolinone scaffold are known to exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication, namely DNA gyrase and topoisomerase IV.[1] This mechanism is shared with the widely used fluoroquinolone antibiotics. By forming a stable complex with the enzyme-DNA intermediate, these compounds induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolinone_Derivative Quinolinone Acetic Acid Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolinone_Derivative->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Unwinds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Unwinds DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Inhibition->DNA_Replication Blocks MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilution_Prep Prepare Serial Dilutions of Test Compound Start->Dilution_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Dilution_Prep->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation Read_Results Read for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of new antibacterial agents. The available data on related compounds suggest that this scaffold possesses the potential for potent activity against both Gram-positive and Gram-negative bacteria, likely through the inhibition of bacterial DNA gyrase and topoisomerase IV.

While direct comparisons with standard antibiotics are currently limited by the lack of specific data for the parent compound, the broader class of quinolinone and quinazolinone derivatives demonstrates competitive in vitro activity. Future research should focus on the synthesis and comprehensive evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, progression to in vivo efficacy studies and toxicological profiling will be critical in determining the clinical viability of these promising antibacterial candidates. The systematic approach outlined in this guide, from in vitro susceptibility testing to a deeper understanding of the mechanism of action, will be instrumental in advancing this important area of drug discovery.

References

  • Patel, D. B., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-11.
  • El-Sayed, W. A., et al. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances, 12(45), 29477-29491.
  • Matos, M. J., et al. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Drug Invention Today, 14(1), 104-109.
  • Upadhyay, D. B., Mokariya, J. A., & Patel, P. J. (2025). In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice.
  • Bhattarai, D., et al. (2012). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society, 33(4), 1310-1316.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. Molecules, 27(10), 3187.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 898891.
  • Eissa, A. M., et al. (2016). MIC assays on E. coli, S. epidermidis and S. aureus.
  • Sakoulas, G., et al. (2014). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 7(11), e13927.
  • S, S., et al. (2019). Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains.
  • Ramos, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • Castillo-Juárez, I., et al. (2020). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S.
  • Shariati, A., et al. (2016). Vancomycin Minimum Inhibitory Concentration Trend in Methicillin Resistant Staphylococcus aureus from a Tertiary Care Hospital in Iran. Journal of Medical Bacteriology, 5(1-2), 1-6.
  • de Paula, C. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
  • El-Sayed, W. A., et al. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances, 12(45), 29477-29491.
  • Patel, N. B., & Patel, V. N. (2010). Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid. Iranian Journal of Pharmaceutical Research, 6(4), 279-287.
  • Khan, A. U., et al. (2010). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of the Dow University of Health Sciences, 4(1), 3-8.
  • Revie, N. M., et al. (2026). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Infectious Diseases.
  • Rybak, M. J., et al. (2020). ASHP/PIDS/SIDP/IDSA Revised Consensus Guideline and Review for Therapeutic Monitoring of Vancomycin for Serious Methicillin-Resistant Staphylococcus aureus Infections. American Journal of Health-System Pharmacy, 77(11), 835-864.
  • U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range.
  • Kalil, A. C., et al. (2014). Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections. Antimicrobial Agents and Chemotherapy, 58(9), 5236-5244.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). idexx.com.
  • Marcusson, L. L., et al. (2009). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 63(3), 503-509.
  • ResearchGate. (n.d.). Minimum inhibitory concentrations of AMPs against E. coli and S. aureus and commercial antibiotics in Muller-Hilton Agar.
  • Zhou, Y., et al. (2016). Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. Frontiers in Microbiology, 7, 739.
  • Al-Salahi, R., et al. (2020).
  • Pouladfar, G., et al. (2018). Evaluation of Resistance to Ciprofloxacin and Identification of Mutations in Topoisomerase Genes in Escherichia coli and Klebsiella pneumonia Isolated from Pediatric Urinary Tract Infections. Jundishapur Journal of Microbiology, 11(7), e67914.
  • Grillon, A., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLOS ONE, 11(6), e0156690.

Sources

A Head-to-Head Comparison of Synthetic Routes for Dihydroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Dihydroquinolone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The efficient and selective synthesis of these heterocyclic motifs is a critical task for researchers in the field. This guide provides a head-to-head comparison of various synthetic routes to dihydroquinolones, offering insights into their mechanisms, practical considerations, and comparative performance to aid in the selection of the most suitable method for a given research objective.

Classical Approaches: The Foundation of Dihydroquinolone Synthesis

For decades, classical named reactions have been the bedrock of quinolone and dihydroquinolone synthesis. While sometimes requiring harsh conditions, their robustness and predictability have ensured their continued relevance.

Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines (or their keto tautomers, quinolones). The regioselectivity of the cyclization is influenced by the nature of the base and the substituents on the starting material.

Mechanism of Action:

The mechanism involves the deprotonation of one of the two possible acidic methylene groups by a base, followed by an intramolecular aldol-type condensation. The use of a strong base, such as sodium hydroxide, favors the deprotonation of the methylene group adjacent to the aryl ketone, leading to the formation of a 4-quinolone. Conversely, a weaker base can favor deprotonation of the acetyl methylene group, resulting in a 2-quinolone[1].

cluster_camps Camps Cyclization Mechanism Start o-Acylamino- acetophenone EnolateA Enolate (A) (from acetyl CH2) Start->EnolateA  Weaker Base EnolateB Enolate (B) (from ketone CH2) Start->EnolateB  Stronger Base IntermediateA Cyclized Intermediate (from Enolate A) EnolateA->IntermediateA Intramolecular   Aldol IntermediateB Cyclized Intermediate (from Enolate B) EnolateB->IntermediateB Intramolecular   Aldol ProductA 2-Quinolone IntermediateA->ProductA Dehydration ProductB 4-Quinolone IntermediateB->ProductB Dehydration cluster_friedlander Friedländer Annulation Workflow Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Condensation Start->Aldol Schiff Schiff Base Formation Start->Schiff Intermediate_Aldol Aldol Adduct Aldol->Intermediate_Aldol Intermediate_Schiff Schiff Base Schiff->Intermediate_Schiff Cyclization_Aldol Cyclization & Dehydration Intermediate_Aldol->Cyclization_Aldol Cyclization_Schiff Cyclization & Dehydration Intermediate_Schiff->Cyclization_Schiff Product Dihydroquinolone Cyclization_Aldol->Product Cyclization_Schiff->Product

Caption: The Friedländer synthesis can proceed via two distinct mechanistic pathways.

Representative Experimental Protocol (Catalyst-Free Synthesis in Water):

This protocol highlights a green chemistry approach to the Friedländer reaction.[2]

  • A mixture of 2-aminobenzaldehyde (1.0 mmol) and a ketone (1.2 mmol) in water (5 mL) is stirred at 70 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried to afford the pure quinoline derivative. Yields for this method are often high, with one study reporting a 97% yield in 3 hours.[2]

Advantages:

  • High atom economy.

  • Can be performed under environmentally benign conditions (e.g., in water, catalyst-free).[2]

  • A wide variety of substituted quinolines can be synthesized.

Disadvantages:

  • The availability of substituted 2-aminoaryl aldehydes or ketones can be a limitation.[3]

  • Regioselectivity can be an issue with unsymmetrical ketones.[4]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step procedure for the preparation of 4-hydroxyquinolines (4-quinolones).[5] It involves the initial reaction of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature cyclization.[6][7]

Mechanism of Action:

The first step is the formation of an enamine (a β-aminoacrylate) via the condensation of the aniline and the β-ketoester. The second step is a thermal intramolecular cyclization of the β-aminoacrylate, which proceeds via an electrocyclic ring closure at temperatures around 250 °C, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline.[8]

Representative Experimental Protocol:

  • Enamine Formation: Aniline (1.0 equiv) and a β-ketoester (1.0 equiv) are mixed, often with a catalytic amount of acid, and heated to approximately 140 °C for a short period. The water formed during the reaction is removed.

  • Thermal Cyclization: The resulting crude β-aminoacrylate is added to a high-boiling inert solvent, such as mineral oil or diphenyl ether, and heated to around 250 °C. The reaction is maintained at this temperature until the cyclization is complete. After cooling, the product precipitates and is collected by filtration.[9]

Advantages:

  • Generally provides good yields of 4-hydroxyquinolines.[8]

  • A reliable method for the synthesis of this specific class of quinolones.

Disadvantages:

  • Requires very high reaction temperatures for the cyclization step.[5]

  • The use of high-boiling and often hazardous solvents can be a drawback.[9]

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (2-quinolone) using a strong acid, typically sulfuric acid.[10]

Mechanism of Action:

The reaction proceeds through an electrophilic aromatic substitution mechanism. The β-ketoanilide is first protonated by the strong acid, which facilitates an intramolecular cyclization onto the aromatic ring. Subsequent dehydration leads to the formation of the 2-hydroxyquinoline.[10] The reaction conditions can influence the formation of a competing 4-hydroxyquinoline product.[10]

Representative Experimental Protocol:

  • The β-ketoanilide is added to an excess of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • The mixture is heated, with the specific temperature and time depending on the substrate.

  • After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Advantages:

  • A straightforward method for the synthesis of 2-hydroxyquinolines.

  • Starting β-ketoanilides are readily prepared from anilines and β-ketoesters.

Disadvantages:

  • Requires the use of strong, corrosive acids.[10]

  • Can lead to the formation of isomeric byproducts depending on the reaction conditions.[10]

Modern Synthetic Strategies: Expanding the Dihydroquinolone Toolkit

In recent years, a variety of modern synthetic methods have emerged, offering milder reaction conditions, improved efficiency, and access to a broader range of structurally diverse dihydroquinolones.

Palladium-Catalyzed Syntheses

Palladium catalysis has become a powerful tool for the construction of heterocyclic compounds, including dihydroquinolones. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.

Mechanism of Action:

A common approach involves a palladium-catalyzed intramolecular Heck reaction or an amination reaction. For instance, a Heck-type cyclization can be used to form the dihydroquinolone ring from an o-alkenyl-substituted anilide. The mechanism typically involves oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination.

cluster_pd Palladium-Catalyzed Dihydroquinolone Synthesis Workflow Start o-Haloanilide + Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd Int_Pd Aryl-Pd(II) Intermediate OxAdd->Int_Pd Cyclization Intramolecular Heck Cyclization Int_Pd->Cyclization Intermediate_Cyc Cyclized Pd(II) Intermediate Cyclization->Intermediate_Cyc RedElim Reductive Elimination Intermediate_Cyc->RedElim Product Dihydroquinolone RedElim->Product Catalyst_Regen Pd(0) Catalyst (Regenerated) RedElim->Catalyst_Regen Catalyst_Regen->Start

Caption: A generalized workflow for a palladium-catalyzed intramolecular Heck cyclization to form dihydroquinolones.

Representative Experimental Protocol (Intramolecular C(sp³)-H Activation):

This method describes the synthesis of 3,4-dihydroquinolinones via a palladium-catalyzed C(sp³)-H activation.[11]

  • A mixture of the N-aryl amide substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ (1.5 mmol) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Advantages:

  • High functional group tolerance.

  • Often proceeds under milder conditions compared to classical methods.

  • Provides access to a wide range of substituted dihydroquinolones.

Disadvantages:

  • The cost and potential toxicity of the palladium catalyst.

  • Ligand screening may be necessary to optimize the reaction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds.

Mechanism of Action:

Microwave irradiation directly heats the solvent and reactants, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times and, in some cases, enable reactions that are inefficient under conventional heating. The underlying chemical mechanisms of the reactions themselves, such as the Friedländer or Camps syntheses, remain the same.

Representative Experimental Protocol (Solvent-Free Synthesis of Dihydroquinolines):

This protocol describes a solvent-free, microwave-assisted synthesis of dihydroquinolines on a solid support.[2]

  • Aniline (1 mmol) and an alkyl vinyl ketone (1.2 mmol) are adsorbed onto silica gel impregnated with indium(III) chloride.

  • The solid mixture is placed in a microwave reactor and irradiated for a short period (typically a few minutes).

  • After cooling, the product is extracted from the solid support with an appropriate solvent (e.g., ethyl acetate).

  • The solvent is evaporated, and the crude product is purified by column chromatography. Yields for this method have been reported to be as high as 95-98%.[2]

Advantages:

  • Dramatically reduced reaction times.

  • Often leads to higher yields and cleaner reactions.

  • Aligns with the principles of green chemistry, especially when performed under solvent-free conditions.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral dihydroquinolones. Enzymes can catalyze reactions with high enantioselectivity under mild conditions.

Mechanism of Action:

One common biocatalytic approach is the asymmetric reduction of a quinolone to a chiral dihydroquinolone using a ketoreductase enzyme and a cofactor such as NADPH. The enzyme's active site provides a chiral environment that directs the reduction to favor one enantiomer.

Representative Experimental Protocol (Biocatalytic Reduction of a Quinolone):

  • A buffered aqueous solution containing the quinolone substrate, a ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling) is prepared.

  • The mixture is incubated at a controlled temperature and pH, with gentle agitation.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product is extracted with an organic solvent, and the solvent is evaporated to yield the chiral dihydroquinolone.

Advantages:

  • High enantioselectivity, providing access to chiral dihydroquinolones.

  • Environmentally friendly, using water as a solvent and operating under mild conditions.

  • High specificity can reduce the formation of byproducts.

Disadvantages:

  • Enzyme availability and cost can be a factor.

  • Substrate scope may be limited to the specific enzyme's activity.

  • Requires expertise in handling biological reagents.

Head-to-Head Comparison of Synthetic Routes

To facilitate the selection of an appropriate synthetic route, the following tables provide a comparative overview of the key performance indicators for each method.

Table 1: General Comparison of Dihydroquinolone Synthetic Routes

Synthetic RouteTypical ConditionsKey AdvantagesKey Disadvantages
Camps Cyclization High temperature, strong baseReadily available starting materials, good yieldsCan produce regioisomers, harsh conditions
Friedländer Annulation Acid or base catalysis, can be done in waterHigh atom economy, green chemistry potentialLimited availability of starting materials, potential regioselectivity issues
Conrad-Limpach High temperature (ca. 250 °C)Reliable for 4-hydroxyquinolonesVery high temperatures, hazardous solvents
Knorr Synthesis Strong acid (e.g., H₂SO₄)Straightforward for 2-hydroxyquinolonesHarsh and corrosive conditions, potential for byproducts
Palladium-Catalyzed Pd catalyst, ligand, moderate temperatureHigh functional group tolerance, milder conditionsCatalyst cost and toxicity, requires optimization
Microwave-Assisted Microwave irradiation, often solvent-freeRapid reaction times, high yields, greenRequires specialized equipment, scale-up challenges
Biocatalytic Aqueous buffer, enzyme, mild temperatureHigh enantioselectivity, green, high specificityEnzyme cost/availability, limited substrate scope

Table 2: Representative Performance Data for Dihydroquinolone Synthesis

Synthetic RouteSubstrate ExampleProductYield (%)Reaction TimeTemperature (°C)Reference
Camps Cyclization o-Acylaminoacetophenone2-Aryl-4-quinolone72-971-3 hReflux[1]
Friedländer Annulation 2-Aminobenzaldehyde + Ketone2,3-Disubstituted quinolineup to 973 h70[2]
Conrad-Limpach Aniline + β-Ketoester4-Hydroxyquinolineup to 95Varies~250[8]
Knorr Synthesis β-Ketoanilide2-HydroxyquinolineVariesVariesVaries[10]
Palladium-Catalyzed o-Vinylaniline + Alkyne2,3-Disubstituted quinolineGoodVariesVaries[12]
Microwave-Assisted Aniline + Alkyl vinyl ketone1,2-Dihydroquinoline95-98MinutesVaries[2]
Biocatalytic QuinoloneChiral 3,4-Dihydro-2-quinoloneHighVariesRoom Temp.[13]

Conclusion and Future Outlook

The synthesis of dihydroquinolones has evolved significantly from the classical, often harsh, named reactions to modern, more efficient, and selective catalytic methods. While traditional routes like the Camps and Friedländer syntheses remain valuable for their robustness and the accessibility of their starting materials, modern approaches offer significant advantages in terms of milder reaction conditions, shorter reaction times, and access to chiral products.

Palladium-catalyzed reactions provide a versatile platform for constructing a wide array of substituted dihydroquinolones with excellent functional group tolerance. Microwave-assisted synthesis offers a green and rapid alternative, often leading to improved yields and cleaner reactions. For the synthesis of enantiomerically pure dihydroquinolones, biocatalysis stands out as a powerful and environmentally friendly tool.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. As the demand for novel dihydroquinolone-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus of research in organic and medicinal chemistry.

References

  • Gach, K., Piekielna, J., Waśkiewicz, J., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Wikipedia contributors. (2023). Camps quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Çakmak, O. (2021). The Friedländer Synthesis of Quinolines. In Organic Reactions. John Wiley & Sons, Inc.
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
  • Kovrizhina, A., Tolegen, D., Pavlov, D., & Khlebnikov, A. I. (2024). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ChemInform, 55(32).
  • Calder, E. D. D., & Sweeney, J. B. (2014). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 92(1), 1-8.
  • Levin, J. I. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Ragaini, F., et al. (2023).
  • Sharma, R., Kour, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(8), 4114-4127.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Wang, C., et al. (2014). Palladium-catalyzed C(sp(3))-H activation: a facile method for the synthesis of 3,4-dihydroquinolinone derivatives. Organic Letters, 16(9), 2354-2357.
  • Wikipedia contributors. (2023). Knorr quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Batista, V. F., Pinto, D. C., & Silva, A. M. S. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century. In Comprehensive Organic Synthesis II (2nd ed.). Elsevier.
  • Zhang, W., et al. (2021). Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones.
  • Chen, J., et al. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
  • Pednekar, S., & Pandey, A. K. (2010). Microwave‐assisted synthesis of quinolone derivatives and related compounds. Journal of Heterocyclic Chemistry, 47(5), 1104-1108.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Bush, N., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968-7973.
  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Contente, M. L., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2‐Quinolones by Monoamine Oxidase (MAO-N).
  • Cox, D., et al. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/quinolin‐4(1H)‐ones. Journal of Heterocyclic Chemistry, 56(1), 123-134.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Machingal, S., theresa, L. v., & Krishnapillai, S. (2018). Paal–Knorr synthesis: An old reaction, new perspectives. Journal of Heterocyclic Chemistry, 55(8), 1813-1826.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

Sources

Biological activity comparison between quinolinone and quinazolinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Specialist vs. The Generalist

In the landscape of nitrogen-containing heterocycles, Quinolinone (1-aza-coumarin) and Quinazolinone (1,3-diazanaphthalene-4-one) scaffolds represent two of the most privileged structures in drug discovery. While they share a bicyclic aromatic architecture, the introduction of a second nitrogen atom in the quinazolinone ring fundamentally alters the physicochemical landscape, driving distinct biological profiles.[1]

  • Quinazolinones are the "Specialists." Their rigid pyrimidine-fused structure is evolutionarily optimized for ATP-binding pockets, making them the gold standard for Kinase Inhibition (e.g., EGFR inhibitors like Gefitinib).

  • Quinolinones are the "Generalists." With a single nitrogen, they offer a more lipophilic and versatile profile, excelling in DNA intercalation (Topoisomerase inhibition) and exhibiting broader antimicrobial efficacy through unique binding modes that often bypass traditional resistance mechanisms.

Physicochemical Architecture & Drug-Likeness[1]

The core difference lies in the heterocyclic ring. This subtle change dictates solubility, metabolic stability, and hydrogen bonding potential (H-bond).

FeatureQuinolinone ScaffoldQuinazolinone ScaffoldImpact on Bioactivity
Core Structure Benzene + Pyridine-2-oneBenzene + Pyrimidine-4-oneQuinazolinone has higher polarity due to the extra nitrogen.
H-Bond Acceptors 2 (Carbonyl O, Ring N)3 (Carbonyl O, N1, N3)Quinazolinone forms stronger H-bond networks in the "hinge region" of kinases.
Lipophilicity (LogP) HigherLowerQuinolinone often shows better passive membrane permeability but lower aqueous solubility.
Metabolic Liability Oxidation at C3/C4Oxidation at C2; Ring openingQuinazolinone C2 position is a metabolic "soft spot" but also a key vector for SAR optimization.
Biological Activity Deep Dive
Domain A: Oncology (Kinase Inhibition)

Mechanism: Competitive inhibition of ATP binding at the kinase hinge region.

  • Quinazolinones (The EGFR Champions): The N1 and N3 nitrogens of the quinazoline core mimic the adenine ring of ATP. This allows for a bidentate H-bond interaction with the backbone amino acids (e.g., Met793 in EGFR).

    • Key Insight: Substitution at the C6 and C7 positions (e.g., morpholine or ether chains) projects into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the binding mode.

  • Quinolinones (The Multi-Targeters): Lacking the second nitrogen, quinolinones often bind via a monodentate interaction or rely on hydrophobic contacts. This flexibility allows them to target a broader range of kinases (VEGFR, Aurora) and, critically, to act as Type II inhibitors (binding to the inactive conformation), whereas quinazolines are typically Type I.

Domain B: Antimicrobial (DNA Gyrase Inhibition)

Mechanism: Stabilization of the DNA-enzyme cleavage complex, leading to double-strand breaks.

  • Quinolones/Quinolinones: The classic fluoroquinolone mechanism involves bridging the enzyme and DNA via a magnesium ion (

    
    ). The C3-carboxyl and C4-keto groups are essential for this chelation.
    
  • Quinazolinones (The Resistance Breakers): Certain quinazolinone derivatives (specifically quinazoline-2,4-diones) inhibit DNA gyrase but interact with the Toprim domain rather than the breakage-reunion domain targeted by classic quinolones.[2]

    • Clinical Implication: This distinct binding mode allows quinazolinones to retain activity against fluoroquinolone-resistant bacterial strains.

Visualization: SAR & Mechanism Logic

Scaffold_Activity_Logic cluster_Quinazolinone Quinazolinone (2 N atoms) cluster_Quinolinone Quinolinone (1 N atom) Scaffold Bicyclic Heterocycle QZ_Core Quinazolinone Core Scaffold->QZ_Core + N at pos 3 QL_Core Quinolinone Core Scaffold->QL_Core C at pos 3 Hinge Bidentate H-Bonding (Met793) QZ_Core->Hinge Mimics Adenine Target_EGFR Target: EGFR/HER2 (Kinase Domain) Hinge->Target_EGFR Outcome_QZ Potent Anti-Tumor (Gefitinib-like) Target_EGFR->Outcome_QZ Intercalation DNA Intercalation / Mg2+ Chelation QL_Core->Intercalation Planar/Hydrophobic Target_Gyrase Target: DNA Gyrase (Toprim/Breakage Domain) Intercalation->Target_Gyrase Outcome_QL Broad Antimicrobial & Type II Kinase Inh. Target_Gyrase->Outcome_QL

Figure 1: Mechanistic divergence of scaffolds. Quinazolinones optimize for protein kinase hinge binding, while Quinolinones favor DNA/Enzyme complex stabilization.

Comparative Data Summary

The following table synthesizes experimental data comparing representative derivatives against key targets.

TargetMetricQuinazolinone Derivative (Example)Quinolinone Derivative (Example)Interpretation
EGFR (WT)

0.6 nM (Erlotinib analogue)12 nM (Indeno-quinoline)Quinazolinone is ~20x more potent due to superior hinge H-bonding.
VEGFR-2

14 nM (Vandetanib analogue)1.8 µM (5-anilino-quinoline)Quinazolinone retains potency; Quinolinone drops significantly without specific tuning.
DNA Gyrase MIC2 µg/mL (Dione derivative)0.008 µg/mL (Ciprofloxacin)Classic Quinolones are far superior for wild-type bacteria, but Quinazolinones are valuable for resistant strains.
MCF-7 (Breast)

1.32 µM 0.05 µM Quinolinones often show higher general cytotoxicity due to multi-target mechanisms (tubulin + kinase).
Experimental Validation Protocols

To ensure reproducibility and data integrity, use these self-validating protocols.

Protocol A: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Determine the


 of a novel scaffold derivative against EGFR.
Method: FRET-based Assay (e.g., LanthaScreen or Z'-LYTE).
  • Reagent Prep: Prepare 4x Test Compound in 1% DMSO. Prepare 4x Kinase/Antibody mixture and 4x ATP/Substrate mixture.

    • Criticality: ATP concentration must be set at the

      
       apparent (approx. 10 µM for EGFR) to ensure the assay detects competitive inhibitors (which both scaffolds likely are).
      
  • Reaction Assembly: In a 384-well plate, add:

    • 2.5 µL Test Compound.

    • 2.5 µL Kinase/Antibody mix.

    • 2.5 µL ATP/Substrate mix.

    • Control: Include "No Compound" (Max Signal) and "No Enzyme" (Min Signal) wells.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

    • Why: Allows equilibrium binding. Light sensitivity can degrade fluorophores.

  • Detection: Add 10 µL of Development Reagent (Protease). Incubate 1 hour.

    • Mechanism:[1][3][4] The protease cleaves non-phosphorylated peptide substrates. Phosphorylated substrates (protected by the kinase) remain intact and generate FRET signal.

  • Validation Check: Calculate the Z'-factor. A value > 0.5 confirms the assay is robust. If Z' < 0.5, re-optimize antibody concentration.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

    
     CFU/mL using the 0.5 McFarland standard.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the Quinazolinone/Quinolinone derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Solubility Note: These scaffolds can precipitate. Ensure final DMSO concentration is < 1% to avoid solvent toxicity masking the result.

  • Incubation: Add 50 µL inoculum to 50 µL diluted compound. Incubate at 37°C for 16-20 hours.

  • Readout: Visual inspection for turbidity.

    • Self-Validation: The "Growth Control" well must be turbid; the "Sterility Control" must be clear. If the reference drug (e.g., Ciprofloxacin) MIC deviates >1 dilution from CLSI standards, discard the run.

Experimental Workflow Diagram

Assay_Workflow cluster_Oncology Oncology Track (Kinase) cluster_Microbio Microbiology Track (Gyrase) Start Start: Scaffold Synthesis Solubility Check Aqueous Solubility (Turbidimetric) Start->Solubility Kinase_Assay FRET Kinase Assay (ATP @ Km) Solubility->Kinase_Assay If Soluble MIC_Assay Broth Microdilution (CAMHB Media) Solubility->MIC_Assay If Soluble Z_Factor Calc Z' Factor (> 0.5 Pass) Kinase_Assay->Z_Factor IC50_Curve Generate IC50 Curve Z_Factor->IC50_Curve Valid Controls Validate Controls (Sterility/Growth) MIC_Assay->Controls MIC_Read Determine MIC Controls->MIC_Read Valid

Figure 2: Parallel validation workflows for kinase and antimicrobial activity profiling.

References
  • National Institutes of Health (NIH). (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • American Society for Microbiology. (2018). Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase. Retrieved from [Link]

  • MDPI. (2023). DNA Gyrase as a Target for Quinolones: Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinolinone Derivatives in EGFR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. Here, we will navigate the complexities of performing a comparative molecular docking study, focusing on the promising quinolinone scaffold as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide moves beyond a simple protocol, delving into the causality behind experimental choices to ensure your in silico experiments are not only robust and reproducible but also scientifically sound.

Introduction: Targeting EGFR with Quinolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation through mutation or overexpression is a well-established driver in various human cancers, making it a prime therapeutic target.[2][3] The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven malignancies.

Among the diverse chemical scaffolds explored, quinolinone and quinoline derivatives have emerged as a particularly potent class of EGFR inhibitors.[4][5][6] These compounds, often designed based on the structures of approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib, have demonstrated significant inhibitory activity, with some derivatives showing IC50 values in the nanomolar range.[4][6][7]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This guide provides a comprehensive, self-validating framework for conducting a comparative docking study of novel quinolinone derivatives against EGFR, enabling you to prioritize candidates for further experimental validation.

The EGFR Signaling Pathway: A Rationale for Inhibition

Understanding the biological context is paramount. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[3][10] Inhibiting the EGFR kinase domain with a small molecule, such as a quinolinone derivative, blocks these downstream signals, thereby impeding tumor growth.

EGFR_Pathway

Caption: Simplified EGFR signaling pathway and the role of quinolinone inhibitors.

Methodology: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a robust and validated methodology. The following workflow incorporates a crucial redocking step to validate the protocol's ability to reproduce experimentally determined binding poses, thereby building confidence in the predictions for novel compounds.

// Nodes PDB [label="1. Target Selection\n(e.g., PDB: 1M17)", shape=cylinder, fillcolor="#F1F3F4"]; PrepReceptor [label="2. Receptor Preparation\n(Remove water, add hydrogens)", fillcolor="#FFFFFF", color="#4285F4"]; PrepLigand [label="3. Ligand Preparation\n(2D to 3D, energy minimization)", fillcolor="#FFFFFF", color="#34A853"]; Redocking [label="4. Protocol Validation (Redocking)\n(Dock native ligand, calculate RMSD)", fillcolor="#FBBC05"]; ValidationCheck [label="RMSD < 2.0 Å?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Docking [label="5. Dock Quinolinone Derivatives", fillcolor="#FFFFFF", color="#EA4335"]; Analysis [label="6. Post-Docking Analysis\n(Scores, Interactions, Visualization)", shape=document, fillcolor="#F1F3F4"];

// Edges PDB -> PrepReceptor; PrepReceptor -> Redocking; PrepLigand -> Docking; Redocking -> ValidationCheck; ValidationCheck -> Docking [label="Yes (Protocol Validated)"]; ValidationCheck -> PrepReceptor [label="No (Refine Protocol)"]; Docking -> Analysis; }

Caption: A self-validating workflow for comparative molecular docking.

Experimental Protocol

Step 1: Target Protein Preparation

The quality of your receptor structure is critical for docking success.[11] A high-resolution crystal structure is preferred.

  • Selection: Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is co-crystallized with the inhibitor erlotinib.[12][13][14]

  • Preparation: Use molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, Discovery Studio) for preparation.[12][15]

    • Remove Non-essential Molecules: Delete all water molecules and any co-solvents or ions not critical to binding.[16]

    • Handle Ligands: Separate the co-crystallized ligand (erlotinib in 1M17) and save it for the validation step.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[11][16]

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save: Save the prepared receptor in the required format for your docking software (e.g., PDBQT for AutoDock Vina).

  • Expert Insight: We remove water molecules because they can create steric clashes or form alternative hydrogen bond networks that may not be present when your novel ligand binds, thus complicating the prediction. Retaining specific, conserved water molecules that mediate protein-ligand interactions is an advanced technique for experienced users.[16]

Step 2: Ligand Preparation

Correct 3D conformation and charge are essential for accurate ligand docking.

  • Structure Generation: Draw your quinolinone derivatives using a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve them from databases like PubChem.[16]

  • 3D Conversion: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[11][16] This ensures realistic bond lengths and angles.

  • Charge and Torsion: Assign partial charges and define rotatable bonds for the ligand.

  • Save: Save the prepared ligands in the appropriate file format (e.g., PDBQT).[17]

Step 3: Protocol Validation via Redocking (Trustworthiness Pillar)

This is the most critical step to ensure your docking protocol is trustworthy. The goal is to prove that your chosen parameters can accurately reproduce the experimentally known binding pose of a ligand.

  • Redock the Native Ligand: Using the prepared receptor (Step 1) and the extracted native ligand (erlotinib), perform a docking simulation. The search space, or "grid box," should be centered on the position of the native ligand in the original crystal structure.[18][19][20]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[21]

  • Validation Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[22][23][24] This confirms that your docking protocol (including receptor preparation, grid parameters, and docking algorithm) can reliably identify the correct binding mode.[22] If the RMSD is higher, you must refine your protocol (e.g., adjust the grid box size or center) and repeat the validation.

Step 4: Molecular Docking of Quinolinone Derivatives

Once the protocol is validated, you can proceed with docking your novel compounds.

  • Execute Docking: Using the validated protocol, dock each prepared quinolinone derivative into the active site of the prepared EGFR receptor.

  • Generate Poses: Most docking programs will generate multiple binding poses for each ligand, ranked by a scoring function. The value, often expressed in kcal/mol, estimates the binding affinity. Lower energy values typically indicate stronger binding.[9]

Step 5: Post-Docking Analysis and Comparison

  • Examine Binding Scores: Compare the docking scores or binding affinities of the different quinolinone derivatives.

  • Visualize Interactions: Use visualization software like PyMOL or UCSF Chimera to analyze the 3D binding poses.[19] Identify key interactions such as:

    • Hydrogen Bonds: Look for H-bonds with key hinge region residues like Met793.

    • Hydrophobic Interactions: Identify contacts with hydrophobic residues in the active site.

    • Pi-Stacking: Observe any π-π stacking interactions.

  • Compare to Known Inhibitors: Compare the binding mode and interactions of your top candidates to those of known inhibitors like erlotinib to see if they share critical binding features.

Data Presentation and Comparative Analysis

Summarizing your quantitative data in a clear, structured table is essential for comparison. The table below presents a hypothetical comparative analysis of three quinolinone derivatives against the known inhibitor, Erlotinib.

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residues)
Erlotinib (Reference) -9.2Met793, Thr790Leu718, Val726, Ala743, Leu844
Quinolinone A -9.8Met793Leu718, Val726, Leu788, Met790
Quinolinone B -8.5Thr854Ala743, Leu844
Quinolinone C -10.1Met793, Cys797Leu718, Ala743, Met790, Leu844
  • Interpretation: In this hypothetical dataset, Quinolinone C shows the most promising profile. It has the lowest (most favorable) docking score, suggesting the highest binding affinity. Crucially, it forms a hydrogen bond with the key hinge residue Met793, a hallmark of many potent EGFR inhibitors, and engages in extensive hydrophobic interactions. Quinolinone A is also a strong candidate. Quinolinone B , despite a reasonable score, lacks the critical interaction with Met793, potentially indicating a different, and possibly less effective, binding mode.

Conclusion

This guide provides a robust, self-validating framework for the comparative molecular docking of quinolinone derivatives against EGFR. By adhering to a meticulous protocol that includes the crucial step of redocking validation, researchers can generate reliable and trustworthy in silico data. This computational pre-screening allows for the rational prioritization of compounds, saving valuable time and resources in the laboratory. The insights gained from analyzing binding scores and intermolecular interactions can guide the design of next-generation quinolinone derivatives with enhanced potency and selectivity, accelerating the journey from computational hit to clinical candidate.

References

  • ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]

  • Ieni, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Available at: [Link]

  • MDPI. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Available at: [Link]

  • Impressions@MAHE. (2020). Docking Study of EGFR inhibitor as Anticancer Agents. Available at: [Link]

  • PMC. (n.d.). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Available at: [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]

  • ResearchGate. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Available at: [Link]

  • ACS Publications. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. Available at: [Link]

  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Available at: [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Available at: [Link]

  • PMC. (n.d.). Insights from the molecular docking analysis of EGFR antagonists. Available at: [Link]

  • MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Available at: [Link]

  • PMC. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Available at: [Link]

  • ACS Publications. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Available at: [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]

  • RCSB PDB. (2002). 1IVO: Crystal Structure of the Complex of Human Epidermal Growth Factor and Receptor Extracellular Domains. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • ACS Publications. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Available at: [Link]

  • PMC. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Available at: [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Available at: [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

Sources

Safety Operating Guide

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS: 58456-91-0), often identified as Rebamipide Impurity A or a key pharmacophore intermediate, requires strict containment protocols. Unlike common laboratory buffers, this compound is a pharmaceutical building block with potential biological activity and aquatic toxicity.

Immediate Disposal Directive:

  • Primary Method: High-Temperature Incineration (HTI).

  • Prohibition: NEVER dispose of this compound via sanitary sewer systems or municipal trash.

  • Classification: Treat as Non-Regulated Chemical Waste (unless mixed with hazardous solvents), but manage with Hazardous Waste protocols due to its pharmaceutical intermediate status.

Technical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties driving these disposal decisions. This compound is not merely "chemical waste"; it is a functionalized quinolinone derivative.

PropertyDataOperational Implication
Functional Group Carboxylic Acid (-COOH)Corrosive Potential: Can react vigorously with strong bases. Segregate from caustic waste.
Core Structure Dihydroquinolinone (Lactam)Bioactivity: Structural analog to bioactive quinolones; potential environmental persistence (PBT).
Solubility High: DMSO, DMFLow: Water, MethanolLeaching Risk: Poor water solubility means it will precipitate in drains, causing clogs and long-term leaching in water treatment plants.
Physical State Solid (Powder/Crystal)Dust Hazard: Inhalation risk during weighing/transfer. Use N95/P100 protection.

Step-by-Step Disposal Protocol

This protocol is designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

A. Solid Waste (Pure Compound)

Scenario: Expired reagent, spilled powder, or failed synthesis solids.

  • Containment: Transfer the solid material into a high-density polyethylene (HDPE) wide-mouth jar . Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a yellow "Chemical Waste" label.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness) to prevent dispersion if the cap fails.

  • Disposal Stream: Route to High-Temperature Incineration .

B. Liquid Waste (Mother Liquors/Solutions)

Scenario: Reaction mixtures in DMSO, DMF, or Methanol.

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide). The carboxylic acid moiety can generate heat upon neutralization.

    • Stream: Segregate into "Non-Halogenated Organic Waste" (assuming dissolved in DMSO/DMF).

  • pH Check: If the solution is aqueous (rare due to solubility), check pH. If pH < 2, it is RCRA Hazardous (Corrosive, D002).

  • Packaging: Use a solvent-rated safety can or HDPE carboy. Leave 10% headspace for expansion.

C. Contaminated Debris

Scenario: Weigh boats, gloves, paper towels.

  • Bagging: Collect all solid debris in a dedicated "Solid Chemical Waste" bag (clear or yellow).

  • Drumming: Seal the bag and place it into a fiber drum destined for incineration. Do not place in regular trash.

Decision Logic: Waste Stream Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific quinolinone derivative.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidPkg Double Bag -> HDPE Jar SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (DMSO, DMF, MeOH) SolventCheck->NonHalogenated No Halogens Incineration High-Temperature Incineration (Approved Facility) Halogenated->Incineration Stream: Halogenated Org. NonHalogenated->Incineration Stream: Non-Halogenated Org. SolidPkg->Incineration

Figure 1: Decision tree for segregating quinolinone waste streams based on physical state and solvent composition.

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent particulate migration.

PPE Requirements:

  • Respiratory: N95 or P100 respirator (powder inhalation is the primary acute risk).

  • Skin: Nitrile gloves (double-gloving recommended for DMSO solutions).

  • Eye: Chemical safety goggles.

Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA-filtered vacuum.

    • Scoop material into a waste container.

  • Wet Spill (Solution):

    • Dike the spill with absorbent pillows or vermiculite.

    • Absorb liquid completely.

    • Clean the surface with a soap/water solution (alkaline soap helps neutralize trace acid residues).

  • Verification: Verify surface pH is neutral (6-8) before reopening the area.

Regulatory Framework & Compliance

While this compound is not explicitly listed on the EPA's P-list or U-list, it must be managed under the "Cradle-to-Grave" responsibility of the generator.

Regulatory BodyCode/RegulationApplicability
US EPA (RCRA) 40 CFR 262.11 Generator must determine if waste is hazardous. Treat as Hazardous due to aquatic toxicity potential.
US EPA Sewer Ban 40 CFR 441 prohibits discharge of pharmaceutical compounds into POTW (Publicly Owned Treatment Works).
DOT (Transport) N.O.S. If not specifically regulated, ship as "Environmentally Hazardous Substance, Solid, N.O.S." if >5kg, or "Chemical Waste, N.O.S."

Scientist's Note: Always default to the most conservative disposal method (Incineration) for pharmaceutical intermediates. This protects your facility from future liability regarding groundwater contamination.

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.